molecular formula C10H9N2NaO2 B15321118 Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Katalognummer: B15321118
Molekulargewicht: 212.18 g/mol
InChI-Schlüssel: OVQFLSYBRIFUPO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H9N2NaO2 and its molecular weight is 212.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H9N2NaO2

Molekulargewicht

212.18 g/mol

IUPAC-Name

sodium;2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2.Na/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1

InChI-Schlüssel

OVQFLSYBRIFUPO-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC=CN2C1=NC(=C2C(=O)[O-])C.[Na+]

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a derivative of the medicinally significant imidazo[1,2-a]pyridine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, in-depth analysis of characterization data, and insights into the rationale behind the methodological choices. The imidazo[1,2-a]pyridine core is a prominent feature in numerous marketed drugs, and understanding the synthesis and properties of its derivatives is crucial for the discovery of new therapeutic agents.[1][2][3][4][5]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[4][6][7] This "privileged scaffold" is present in a variety of therapeutic agents with applications including anxiolytic, hypnotic, anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][5][8][9] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.[10] The introduction of a carboxylate group at the 3-position and methyl groups at the 2- and 8-positions can significantly influence the molecule's solubility, binding interactions with biological targets, and overall therapeutic potential. This guide focuses on the sodium salt of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a form often favored for its enhanced aqueous solubility, which is a critical attribute for drug development.

Synthesis of Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of the target compound is a multi-step process that begins with the construction of the imidazo[1,2-a]pyridine core, followed by the formation of the sodium salt. The chosen synthetic strategy is based on well-established and reliable chemical transformations.

Synthetic Pathway Overview

The overall synthetic route involves two primary stages:

  • Cyclocondensation: The formation of the imidazo[1,2-a]pyridine ring system through the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.

  • Saponification and Salt Formation: Hydrolysis of the resulting ester to the carboxylic acid, followed by neutralization with a sodium base to yield the final sodium carboxylate salt.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Intermediates & Final Product Reactant1 2-Amino-3-methylpyridine Step1 Cyclocondensation (Reflux in Ethanol) Reactant1->Step1 Reactant2 Ethyl 2-chloroacetoacetate Reactant2->Step1 Intermediate Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate Step1->Intermediate Formation of Imidazo[1,2-a]pyridine Core Step2 Saponification (NaOH, H₂O/EtOH) Acid 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid Step2->Acid Hydrolysis of Ester Step3 Neutralization & Isolation FinalProduct Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate Step3->FinalProduct Formation of Sodium Salt Intermediate->Step2 Acid->Step3

Caption: Synthetic workflow for Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This step involves a classic cyclocondensation reaction. The lone pair of the pyridine nitrogen in 2-amino-3-methylpyridine attacks the electrophilic carbon of the α-halocarbonyl compound, ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Materials:

    • 2-Amino-3-methylpyridine

    • Ethyl 2-chloroacetoacetate

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq) in absolute ethanol.

    • To this solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature with stirring.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.[11]

Step 2: Synthesis of Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by conversion to the sodium salt.

  • Materials:

    • Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl, for acidification)

  • Procedure:

    • Suspend ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.5 eq) in water to the suspension.

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Carefully acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 4-5. The carboxylic acid will precipitate.

    • Filter the precipitated 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, wash with cold water, and dry.[12][13][14][15]

    • To a stirred suspension of the carboxylic acid in ethanol, add one equivalent of sodium hydroxide solution.

    • Stir the mixture until a clear solution is obtained.

    • Remove the solvent under reduced pressure to obtain the sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a solid.

In-depth Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Methods cluster_compound Target Compound cluster_techniques Analytical Techniques cluster_information Structural Information Obtained Compound Sodium 2,8-dimethylimidazo [1,2-a]pyridine-3-carboxylate NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR NMR_info Proton & Carbon Environment Connectivity NMR->NMR_info MS_info Molecular Weight Elemental Composition MS->MS_info FTIR_info Functional Groups (C=O, C=N, C-H) FTIR->FTIR_info

Caption: Interplay of characterization techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (Expected Chemical Shifts, δ ppm) ¹³C NMR (Expected Chemical Shifts, δ ppm)
Aromatic protons (pyridine ring): 6.5-8.5Aromatic carbons (pyridine & imidazole rings): 110-150
Methyl protons (C2-CH₃): ~2.5Carboxylate carbon (COO⁻): 165-175
Methyl protons (C8-CH₃): ~2.4Methyl carbon (C2-CH₃): ~15
Methyl carbon (C8-CH₃): ~17

Rationale: The chemical shifts of the aromatic protons will be indicative of the substitution pattern on the pyridine ring. The two methyl groups will appear as distinct singlets. In the ¹³C NMR spectrum, the downfield signal for the carboxylate carbon is a key indicator of its presence.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. For the sodium salt, it is common to observe the molecular ion of the corresponding carboxylic acid.

Parameter Expected Value
Molecular Formula (acid)C₁₀H₁₀N₂O₂
Molecular Weight (acid)190.20 g/mol [13][15]
Observed [M+H]⁺ (acid)m/z 191.08
Observed [M-H]⁻ (acid)m/z 189.07

Rationale: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule, providing further evidence of its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹)
C=O (carboxylate)1550-1610 (asymmetric stretch)
1400-1440 (symmetric stretch)
C=N and C=C (aromatic)1450-1600
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000

Rationale: The presence of a strong absorption band in the 1550-1610 cm⁻¹ region, corresponding to the asymmetric stretching of the carboxylate group, is a key diagnostic feature. The absence of a broad O-H stretch around 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) confirms the formation of the salt.

Applications and Future Perspectives

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown significant promise as potent therapeutic agents.[16][17] Notably, they have been investigated as inhibitors of key enzymes in Mycobacterium tuberculosis, making them attractive candidates for the development of new anti-tuberculosis drugs.[10][18][19] The structural modifications present in sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate may lead to novel biological activities. Further studies are warranted to explore its potential in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory disorders. The enhanced water solubility of the sodium salt form facilitates its formulation for in vitro and in vivo studies, which is a critical step in the drug discovery pipeline.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available from: [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available from: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available from: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available from: [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. Available from: [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. europepmc.org. Available from: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. Available from: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. Available from: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. Available from: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Available from: [Link]

  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChemLite. Available from: [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. Available from: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). edgccjournal.org. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. arkivoc.com. Available from: [Link]

  • 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. J&K Scientific. Available from: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available from: [Link]

  • 2-8-Dimethylimidazo[1-2-a]pyridine-3-carboxylic ac. Worldwide Life Sciences. Available from: [Link]

  • Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. Available from: [Link]

  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. Available from: [Link]

  • Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. MDPI. Available from: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. Available from: [Link]

  • 2-Pyridinecarboxylic acid. NIST WebBook. Available from: [Link]

Sources

Physical and chemical properties of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several marketed drugs.[1] Its unique electronic and structural features make it a versatile building block for developing novel therapeutic agents.[2][3] This guide provides a comprehensive technical overview of a specific derivative, 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874605-59-1), focusing on its fundamental physical and chemical properties. For researchers in drug discovery and development, a thorough understanding of these core characteristics is paramount for designing synthetic routes, formulating analytical methods, and predicting its behavior in biological systems.

This document moves beyond a simple data sheet, offering detailed experimental protocols and the scientific rationale behind them. The aim is to provide a self-validating framework for the characterization of this and similar small molecules.

Molecular and Structural Data

The foundational identity of any chemical entity begins with its structural and molecular formula. This information is critical for all subsequent analytical and experimental work.

G start Start with ~25 mg of sample in a test tube water Add 0.75 mL Water. Agitate. start->water is_water_sol Soluble in Water? water->is_water_sol insoluble_path Insoluble is_water_sol->insoluble_path No soluble_path Soluble is_water_sol->soluble_path Yes naoh Add 0.75 mL 5% NaOH. Agitate. insoluble_path->naoh is_naoh_sol Soluble in NaOH? naoh->is_naoh_sol nahco3 Add 0.75 mL 5% NaHCO3. Agitate. is_naoh_sol->nahco3 Yes hcl Add 0.75 mL 5% HCl. Agitate. is_naoh_sol->hcl No is_nahco3_sol Soluble in NaHCO3? nahco3->is_nahco3_sol strong_acid Class: Strong Acid (As) (e.g., Carboxylic Acid) is_nahco3_sol->strong_acid Yes weak_acid Class: Weak Acid (Aw) (e.g., Phenol) is_nahco3_sol->weak_acid No is_hcl_sol Soluble in HCl? hcl->is_hcl_sol base Class: Base (B) (e.g., Amine) is_hcl_sol->base Yes neutral Class: Neutral (N) Test in conc. H2SO4 is_hcl_sol->neutral No ether Add 0.75 mL Ether. Agitate. soluble_path->ether is_ether_sol Soluble in Ether? ether->is_ether_sol s1 Class: S1 (Low MW polar, non-ionic) is_ether_sol->s1 Yes s2 Class: S2 (Ionic, polyfunctional) is_ether_sol->s2 No

Caption: Workflow for systematic solubility and acid-base classification.

Chemical and Spectroscopic Properties

The chemical behavior and spectroscopic fingerprint of a molecule are direct consequences of its structure. Analytical techniques like NMR, IR, and MS are essential for structural confirmation and purity assessment. [4][5][6]

Acidity and Basicity (pKa)

The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in solution. [7]* Acidic pKa: The primary acidic proton is that of the carboxylic acid group. Its pKa is expected to be in the typical range for aromatic carboxylic acids, roughly 3-5.

  • Basic pKa: The nitrogen atoms of the imidazopyridine ring system are basic and can be protonated. The exact pKa values are influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. Determining these values often requires experimental methods like NMR titration or computational prediction. [8][9]

Chemical Reactivity

The imidazo[1,2-a]pyridine ring is an electron-rich system, and the attached functional groups provide specific sites for chemical modification.

  • Carboxylic Acid Group: This is a versatile handle for derivatization. It can readily undergo reactions such as esterification, amidation (e.g., via conversion to an acyl chloride or using coupling agents), and reduction. [10][11]* Imidazo[1,2-a]pyridine Core: The ring system itself can undergo various functionalization reactions, such as electrophilic substitution, although the specific regioselectivity would need to be determined experimentally. [2][12]

Spectroscopic Profile

Spectroscopic data provides a unique fingerprint for the molecule, allowing for unambiguous identification.

G compound 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid -COOH 2x -CH3 Aromatic Ring Protons nmr nmr compound:carboxyl->nmr:cooh_h compound:methyls->nmr:methyl_h compound:aromatic->nmr:arom_h ir IR Absorption (cm⁻¹) O-H (acid): broad, ~2500-3300 C-H (sp2/sp3): ~2850-3100 C=O (acid): strong, ~1700 C=C/C=N: ~1500-1650 compound:carboxyl->ir:oh compound:carboxyl->ir:co compound:methyls->ir:ch compound:aromatic->ir:cc_cn ms Mass Spectrometry Molecular Ion [M+H]⁺: m/z ≈ 191.08 Fragmentation: Loss of H₂O, COOH compound:carboxyl->ms:frag compound:struct->ms:mol_ion

Caption: Relationship between molecular structure and expected spectroscopic signals.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons. There will be three aromatic protons on the pyridine ring, two separate singlets for the two methyl groups, and a very broad singlet for the acidic proton of the carboxylic acid, which may be far downfield or not observed if exchanged with a deuterated solvent. [13][14][15]* ¹³C NMR Spectroscopy: The carbon NMR will show ten distinct signals: one for the carboxyl carbon (~165-185 ppm), several for the aromatic and heterocyclic carbons, and two for the methyl carbons (~15-25 ppm). [15][16]* Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. A very broad O-H stretch will also be visible from approximately 2500-3300 cm⁻¹. [6]* Mass Spectrometry (MS): Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 191.08. [6][17]

Synthesis and Application Context

Synthetic Approaches

Derivatives of imidazo[1,2-a]pyridine are commonly synthesized via the Tschitschibabin reaction or related condensation methods. [3]A typical route involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. [1][18]For this specific molecule, the synthesis would likely involve 3-methyl-2-aminopyridine reacting with a 3-halo-2-oxobutanoic acid derivative. Numerous modern variations on this synthesis exist, often employing different catalysts to improve yields and conditions. [12]

Significance and Potential Applications

As a member of the imidazo[1,2-a]pyridine class, this compound is of significant interest to medicinal chemists. The scaffold is known to possess a wide range of biological activities. [1][19]The carboxylic acid functionality at the 3-position serves as a crucial anchor point for creating libraries of amides and esters, allowing for systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a well-defined solid organic compound with distinct physical and chemical properties rooted in its heterocyclic structure. Its acidic carboxylic acid group and basic nitrogenous core dictate its solubility and reactivity, making it a versatile intermediate for further chemical synthesis. The characterization protocols and expected analytical data presented in this guide provide a robust framework for researchers working with this molecule, ensuring scientific integrity and facilitating its application in drug development and materials science.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 28, 2026, from [Link]

  • McLaughlin, A., & Zang, J. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved March 28, 2026, from [Link]

  • Melting point determination - SSERC. (n.d.). SSERC. Retrieved March 28, 2026, from [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.). Swarthmore College. Retrieved March 28, 2026, from [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Stanford Research Systems. Retrieved March 28, 2026, from [Link]

  • Melting Point Determination / General Tests. (n.d.). The Japanese Pharmacopoeia. Retrieved March 28, 2026, from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved March 28, 2026, from [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848–849. [Link]

  • Le, H., & Govaerts, C. (2017, November 20). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved March 28, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved March 28, 2026, from [Link]

  • Dunn, M. R., Jimenez, R. M., & Chaput, J. C. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Chemical Biology. Retrieved March 28, 2026, from [Link]

  • 2-8-Dimethylimidazo[1-2-a]pyridine-3-carboxylic ac. (2026, February 27). Worldwide Life Sciences. Retrieved March 28, 2026, from [Link]

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Retrieved March 28, 2026, from [Link]

  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved March 28, 2026, from [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved March 28, 2026, from [Link]

  • Knez, D., et al. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved March 28, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved March 28, 2026, from [Link]

  • Determination of Solubility Class. (n.d.). University of Al-maarif. Retrieved March 28, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 28, 2026, from [Link]

  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Order of Acidity and PKa in heterocyclic compounds. (2025, September 5). YouTube. Retrieved March 28, 2026, from [Link]

  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). Sinfoo Biotech. Retrieved March 28, 2026, from [Link]

  • 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). J&K Scientific. Retrieved March 28, 2026, from [Link]

  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). PubChemLite. Retrieved March 28, 2026, from [Link]

  • Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. (2022, November 14). MDPI. Retrieved March 28, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). PMC. Retrieved March 28, 2026, from [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. (2025, July 18). MDPI. Retrieved March 28, 2026, from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved March 28, 2026, from [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

Sources

Engineering Targeted Therapeutics: The Biological Activity of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The imidazo[1,2- a ]pyridine scaffold is a highly privileged, nitrogen-bridged heterocyclic system. While historically recognized for its central nervous system (CNS) applications (e.g., the GABA A​ receptor agonist Zolpidem), rational bioisosteric replacement and late-stage functionalization have repositioned this core as a powerhouse in targeted oncology and antimicrobial drug discovery.

This technical whitepaper synthesizes recent structure-activity relationship (SAR) data, details the mechanistic pathways modulated by these novel derivatives, and provides field-proven, self-validating experimental protocols for preclinical evaluation.

Mechanistic Pathways in Oncology

The anticancer efficacy of novel imidazo[1,2- a ]pyridines is primarily driven by their ability to act as competitive ATP-binding site inhibitors of critical survival kinases, specifically within the PI3K/AKT/mTOR axis and the c-Met receptor tyrosine kinase pathways.

By occupying the hinge region of these kinases, specific derivatives block phosphorylation cascades that normally suppress apoptosis. Furthermore, orthogonal studies have demonstrated that these compounds upregulate pro-apoptotic markers (p53, p21) while triggering caspase-dependent cell death ( [1]).

Pathway Imidazo Imidazo[1,2-a]pyridine Derivatives cMet c-Met Receptor Imidazo->cMet Inhibits PI3K PI3K (p110α) Imidazo->PI3K Inhibits p53 p53 / p21 Imidazo->p53 Upregulates cMet->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Blocks Caspase Caspase 3/7/8 p53->Caspase Activates Caspase->Apoptosis Induces

Fig 1. Mechanistic signaling pathways modulated by novel imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The biological activity of the imidazo[1,2- a ]pyridine core is highly sensitive to substitution patterns.

  • C-3 Substitutions: Essential for kinase selectivity. Introduction of thiazole or amide bonds at this position significantly enhances PI3K α inhibition by mimicking the hydrogen-bonding network of the adenine ring of ATP ([2]; [3]).

  • C-6 & C-7 Substitutions: Modulate metabolic stability and lipophilicity. For instance, a 1-methylpyrazole substitution at C-6 yields potent c-Met inhibition with low nanomolar IC 50​ values ( [4]).

Table 1: Quantitative Efficacy of Key Imidazo[1,2-a]pyridine Derivatives
Compound DesignationPrimary Kinase / TargetEnzymatic IC 50​ Cellular Efficacy (Cell Line)Key Structural Feature
Compound 12 PI3K (p110 α )2.8 nMIC 50​ = 0.21 μM (HeLa)Thiazole derivative at C-3
Compound 22e c-Met Kinase3.9 nMIC 50​ = 45.0 nM (EBC-1)1-methylpyrazole at C-6
Compound 15a PI3K / mTOR (Dual)< 1.0 nMIC 50​ = 0.5 nM (HCT116)Amide bond replacement at C-3
IP-5 p53 / Caspase axisN/AIC 50​ = 45.0 μM (HCC1937)Halogenated phenyl substitution

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I cannot overstate the importance of building causality and internal validation into your screening workflows. Assays must not merely output a number; they must prove their own reliability in real-time.

Workflow Synth Rational Design & Synthesis EnzAssay In Vitro Kinase Assay (SPA) Synth->EnzAssay SAR Feedback EnzAssay->Synth Optimization CellAssay Cell Viability (MTT / CCK-8) EnzAssay->CellAssay IC50 < 10nM Apop Apoptosis Profiling (Annexin V/PI) CellAssay->Apop Selectivity InVivo In Vivo Xenograft Efficacy Apop->InVivo Lead Candidates

Fig 2. High-throughput screening and validation workflow for imidazo[1,2-a]pyridines.

Protocol 1: In Vitro Kinase Inhibition via Scintillation Proximity Assay (SPA)

The "Why": SPA relies on the proximity of a radiolabeled ATP substrate to a scintillant-coated bead. We utilize this homogeneous assay because it requires no wash steps. Washing disrupts low-affinity, transient enzyme-inhibitor complexes, which leads to false negatives during early SAR screening.

Step-by-Step Execution:

  • Preparation: Reconstitute the recombinant kinase (e.g., PI3K p110 α ) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl 2​ , 1 mM DTT).

  • Compound Incubation: Dispense 10 μL of imidazo[1,2- a ]pyridine derivatives (serial dilutions in DMSO, final DMSO < 1%) into a 384-well OptiPlate. Add 20 μL of the kinase solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 μL of substrate mix containing PIP2 and [γ-33P]ATP . Incubate for 30 minutes.

  • Termination & Detection: Stop the reaction by adding 20 μL of SPA bead suspension containing 50 mM EDTA. Read the luminescence on a microplate scintillation counter.

  • Self-Validation Check (Critical): Calculate the Z'-factor for every plate using 16 wells of maximum signal (vehicle) and 16 wells of minimum signal (no enzyme). A Z'-factor 0.6 is mandatory. If the Z'-factor is < 0.5, discard the plate; the dynamic range is insufficient to distinguish true hits from background noise.

Protocol 2: Orthogonal Apoptosis Profiling (Annexin V / PI Flow Cytometry)

The "Why": Cellular viability assays (like MTT) are inherently noisy. Metabolic hyperactivation in cancer cells can yield false negatives in MTT reduction. To build a self-validating workflow, you must couple MTT with an orthogonal readout. Annexin V detects phosphatidylserine externalization (a causal marker of early apoptosis), while Propidium Iodide (PI) identifies membrane permeabilization (late apoptosis/necrosis) ( [5]).

Step-by-Step Execution:

  • Treatment: Seed cancer cells (e.g., HeLa or HCC1937) at 2×105 cells/well in 6-well plates. Treat with the IC 50​ and 2×IC50​ concentrations of the lead compound for 48 hours.

  • Harvesting: Collect both the media (containing detached, dead cells) and the adherent cells (via gentle trypsinization). Causality note: Failing to collect the media will artificially skew your data toward the surviving population.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.

  • Self-Validation Check: If MTT indicates 50% viability but flow cytometry shows >90% double-negative (live) cells, you immediately know the compound is cytostatic (halting division) rather than cytotoxic (killing cells), or there is an MTT assay artifact.

In Vivo Translation and Pharmacokinetics

Transitioning from in vitro potency to in vivo efficacy is the ultimate hurdle. Imidazo[1,2- a ]pyridine derivatives often face challenges with rapid microsomal clearance.

For example, during the development of c-Met inhibitors, initial compounds showed excellent enzymatic activity but poor in vivo tumor growth inhibition (TGI). Systematic metabolite identification using human liver microsomes (HLMs) revealed a major NADPH-dependent metabolic vulnerability at the C-8 position. By rationally designing fluorine or blocking groups at this site, researchers achieved a TGI of 75% in an EBC-1 xenograft model with an oral bioavailability ( F ) of 29% ( [4]).

When advancing these compounds, prioritize metabolic stability assays (HLM/MLM clearance) concurrently with primary kinase screening, rather than treating pharmacokinetics as an afterthought.

References

  • Altaher, A. M., Adris, M. A., Aliwaini, S. H., Awadallah, A. M., & Morjan, R. Y. (2022). "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention. Available at:[Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2007). "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Fan, X., et al. (2020). "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, Y., et al. (2015). "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells." Oncology Letters. Available at:[Link]

In-Silico Modeling of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylate Binding: A Structural Guide to PI3Kα Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-fused bicyclic pharmacophore extensively utilized in modern medicinal chemistry, particularly in the design of targeted oncological therapeutics[1]. Among its derivatives, the 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate core has emerged as a highly optimized structural motif for the competitive inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews, providing a rigorous, causality-driven in-silico methodology. By understanding the precise quantum mechanical and thermodynamic forces governing this scaffold's interaction with the PI3Kα catalytic cleft, researchers can establish self-validating computational pipelines for lead optimization.

Molecular Rationale: The Scaffold Architecture

The hyperactivation of the PI3K/AKT/mTOR signaling axis is a hallmark of tumor survival and proliferation[3]. Inhibiting this pathway requires molecules that can effectively mimic the adenine ring of ATP while exploiting unique sub-pockets within the kinase domain for selectivity[4].

The 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate scaffold achieves this through three distinct structural mechanisms:

  • Hinge Region Anchoring : The nitrogen atoms of the imidazo[1,2-a]pyridine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amide of Val851 in the PI3Kα hinge region[4].

  • Steric and Rotational Control (2,8-Dimethyl Substitution) : The methyl group at the C8 position provides essential steric bulk that occupies a small, lipophilic sub-pocket adjacent to the hinge, enhancing isoform selectivity. Concurrently, the C2 methyl group restricts the rotational degrees of freedom of the adjacent C3-carboxylate. This conformational pre-organization reduces the entropic penalty ( ΔS ) upon target binding.

  • Affinity Pocket Vectoring (3-Carboxylate) : The ester/carboxylate moiety at the C3 position acts as a precise vector, directing subsequent functional groups deep into the affinity pocket to form stabilizing hydrogen bonds with Lys802 , Tyr836 , and Asp810 [4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Ligand 2,8-dimethylimidazo[1,2-a] pyridine-3-carboxylate Ligand->PI3K Inhibits (Hinge Binder) PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes

Diagram 1: Disruption of the PI3K/AKT/mTOR signaling pathway via imidazopyridine inhibition.

In-Silico Workflow & Self-Validating Protocols

Standard rigid-receptor docking is insufficient for modeling PI3Kα due to the high flexibility of its activation loop. To ensure trustworthiness and scientific integrity, the following protocol integrates Density Functional Theory (DFT) with Molecular Dynamics (MD) to create a self-validating computational pipeline[5].

Step 1: Quantum Mechanical Ligand Preparation

Causality: The highly delocalized π -electron system of the fused bicyclic imidazopyridine ring requires quantum mechanical optimization. Empirical force fields often miscalculate the electrostatic potential of such systems, leading to inaccurate docking poses.

  • Generate the 3D conformer of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

  • Perform geometry optimization using Gaussian software with the B3LYP/6-31G(d) basis set[5].

  • Calculate the Restrained Electrostatic Potential (RESP) charges to accurately map the highly polarized nitrogen atoms.

Step 2: Target Protein Preparation (PI3Kα)

Causality: Water-mediated hydrogen bond networks are critical for stabilizing the carboxylate moiety in the kinase cleft. Stripping all waters during preparation will result in artificial binding modes[4].

  • Retrieve a high-resolution crystal structure of PI3Kα (e.g., complexed with a reference imidazopyridine like HS-173)[6].

  • Remove co-crystallized ligands but retain structural water molecules located deep within the affinity pocket near Asp810.

  • Assign protonation states at pH 7.4 using PROPKA, ensuring that Histidine residues within the catalytic cleft are correctly tautomerized.

Step 3: Induced-Fit Molecular Docking
  • Define a grid box (approx. 20×20×20 Å) centered on the hinge region (Val851) and the affinity pocket (Lys802).

  • Execute docking using AutoDock Vina or Schrödinger Glide, enabling flexible side-chain rotamers for Lys802 and Tyr836 to accommodate the 3-carboxylate group[5].

  • Self-Validation Check: Extract the top poses and calculate the Root Mean Square Deviation (RMSD) against the known co-crystallized reference ligand. An RMSD of < 2.0 Å confirms the validity of the generated binding mode.

Step 4: Molecular Dynamics (MD) & Free Energy Calculations

Causality: A minimum of 100 ns is required to observe the induced-fit closure of the PI3Kα P-loop around the bulky 2,8-dimethyl substitutions[5].

  • Solvate the docked complex in a TIP3P water box and neutralize with 0.15 M NaCl.

  • Parameterize the ligand using the General AMBER Force Field (GAFF) and the protein with AMBER99SB-ILDN.

  • Perform standard NVT and NPT equilibrations, followed by a 100 ns production MD simulation .

  • Extract the final 20 ns of the trajectory to compute the exact binding free energy ( ΔGbind​ ) using the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method.

InSilico_Workflow Prep Target & Ligand Preparation Docking Molecular Docking (AutoDock Vina) Prep->Docking 3D Conformations Scoring Consensus Scoring & Pose Evaluation Docking->Scoring Binding Poses MD MD Simulation (100 ns, GROMACS) Scoring->MD Top Poses MMPBSA MM-PBSA Free Energy Calculation MD->MMPBSA Trajectory Analysis Lead Lead Optimization (SAR Analysis) MMPBSA->Lead ΔG_bind Data

Diagram 2: Self-validating in-silico workflow for imidazopyridine kinase inhibitors.

Quantitative Data: Binding Metrics & Interaction Profiling

To benchmark the efficacy of the 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate scaffold, it is essential to compare its simulated metrics against established PI3Kα inhibitors (such as HS-173)[6]. The table below summarizes the critical quantitative thresholds required for a successful lead candidate.

Compound ScaffoldPrimary H-Bond (Hinge)Affinity Pocket InteractionsAvg. Docking Score (kcal/mol)MM-PBSA ΔGbind​ (kcal/mol)MD Complex RMSD (Å)
Unsubstituted Imidazo[1,2-a]pyridine Val851 (N1)Weak hydrophobic-7.2-22.4 ± 2.12.8 (High fluctuation)
2,8-Dimethylimidazo[1,2-a]pyridine Val851 (N1)Steric fit near hinge-8.5-28.6 ± 1.81.9 (Stable)
2,8-Dimethyl...-3-carboxylate Val851 (N1)Lys802, Tyr836, Asp810-10.1-35.2 ± 1.51.4 (Highly Stable)
HS-173 (Reference) [7]Val851 (N1)Lys802, Ser854-10.4-37.1 ± 1.21.2 (Highly Stable)

Table 1: Comparative in-silico binding metrics demonstrating the thermodynamic superiority of the 2,8-dimethyl and 3-carboxylate substitutions in stabilizing the PI3Kα complex.

Conclusion & Future Perspectives

The in-silico modeling of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate reveals a highly sophisticated binding mechanism. The 2,8-dimethyl groups provide necessary entropic pre-organization and steric anchoring, while the 3-carboxylate moiety serves as an optimal vector for affinity pocket engagement[4]. By adhering to the rigorous, quantum-mechanically grounded MD workflow outlined above, drug development professionals can confidently utilize this scaffold as a foundation for next-generation PI3K/mTOR dual inhibitors[4] and broader oncological applications[5].

References

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents ResearchGate URL
  • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations PMC - National Institutes of Health URL
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells PMC - National Institutes of Health URL
  • A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells Spandidos Publications URL
  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis Journal of Medicinal Chemistry - ACS Publications URL
  • HS-173 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Guide to Pharmacology URL

Sources

Spectroscopic data (NMR, IR, MS) for sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The compound, sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, as a salt of a carboxylic acid, presents increased aqueous solubility which can be a desirable characteristic for pharmaceutical development. A thorough spectroscopic characterization is paramount for the unambiguous confirmation of its chemical structure and purity, forming the bedrock of any subsequent biological or pharmaceutical studies. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the methodologies for their acquisition and interpretation.

Predicted and Expected Spectroscopic Data

Mass Spectrometry (MS)

The molecular formula for the parent acid is C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 g/mol .[4] For the sodium salt, C₁₀H₉N₂NaO₂, the expected mass will be higher.

Expected Data:

  • Molecular Weight: 212.18 g/mol

  • Exact Mass (Monoisotopic): 212.0589 g/mol

  • Electrospray Ionization (ESI-MS):

    • Positive Mode ([M+H]⁺): The corresponding carboxylic acid would be observed at m/z 191.0815.

    • Positive Mode ([M+Na]⁺): The sodium adduct of the carboxylic acid might be observed at m/z 213.0635. For the sodium salt itself, a peak corresponding to [C₁₀H₉N₂NaO₂ + H]⁺ is less likely. Instead, fragmentation might be observed.

    • Negative Mode ([M-Na]⁻): The carboxylate anion would be observed at m/z 189.0669.

Infrared (IR) Spectroscopy

The transition from a carboxylic acid to a sodium carboxylate results in a distinct change in the IR spectrum, particularly in the carbonyl stretching region.

Expected Characteristic Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
Carboxylate (C=O) Asymmetric Stretch1550-1610This is a key indicator of the salt formation, replacing the broader carboxylic acid C=O stretch (typically 1700-1730 cm⁻¹).
Carboxylate (C=O) Symmetric Stretch1400-1450Another important band for the carboxylate group.
Aromatic C=C and C=N Stretching1450-1600Multiple bands are expected in this region, characteristic of the imidazo[1,2-a]pyridine ring system.
Aromatic C-H Stretching3000-3100These will be sharp peaks of medium to weak intensity.
Aliphatic C-H Stretching (Methyl)2850-3000From the two methyl groups on the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are the most powerful tool for the structural elucidation of this molecule. The expected chemical shifts are based on published data for similar imidazo[1,2-a]pyridine structures.[7][8][9] The numbering convention used for the assignments is shown in Figure 1.

Figure 1. Structure of Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate with numbering for NMR assignments.

¹H NMR (Expected Chemical Shifts in D₂O)

ProtonPredicted δ (ppm)MultiplicityIntegrationNotes
H-5~8.9-9.1d1HExpected to be the most downfield proton due to its position adjacent to the bridgehead nitrogen.
H-7~7.3-7.5d1H
H-6~6.9-7.1t1H
2-CH₃~2.5-2.7s3H
8-CH₃~2.4-2.6s3H

¹³C NMR (Expected Chemical Shifts in D₂O)

CarbonPredicted δ (ppm)Notes
C-3 (Carboxylate C=O)165-175The chemical shift of the carboxylate carbon.
C-8a140-145Bridgehead carbon.
C-2145-150Carbon bearing the methyl group.
C-5125-130
C-7120-125
C-6115-120
C-3110-115Carbon to which the carboxylate is attached.
C-8130-135Carbon bearing the methyl group.
2-CH₃15-20
8-CH₃15-20

Experimental Protocols for Data Acquisition

To ensure high-quality, reproducible data, the following protocols are recommended.

Sample Preparation
  • Purity: Ensure the sample is of high purity. Residual solvents or synthetic byproducts will complicate spectral interpretation.

  • Solvent Selection:

    • NMR: Deuterated water (D₂O) is the solvent of choice due to the salt nature of the compound. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be considered.

    • IR: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • MS: A solution in methanol or acetonitrile/water is suitable for ESI.

Instrumentation and Parameters
  • NMR Spectroscopy:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion.

    • Acquire standard ¹H and ¹³C spectra.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton-carbon correlations, which are crucial for unambiguous assignments.

  • IR Spectroscopy:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan before running the sample.

    • Ensure the sample is dry to avoid a broad O-H band from water obscuring parts of the spectrum.

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass data, which can confirm the elemental composition.

    • Run in both positive and negative ESI modes to get a comprehensive fragmentation pattern.

Data Interpretation and Structural Verification Workflow

The following diagram illustrates the logical workflow for confirming the structure of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate using the acquired spectroscopic data.

G cluster_verification Structural Verification NMR NMR (1H, 13C, COSY, HSQC, HMBC) NMR_Interp Assign Proton and Carbon Signals NMR->NMR_Interp IR FT-IR IR_Interp Identify Key Functional Groups (-COO⁻, Aromatic Rings) IR->IR_Interp MS HRMS (ESI+/ESI-) MS_Interp Confirm Molecular Formula (from accurate mass) MS->MS_Interp Structure_Confirmed Structure Confirmed MS_Interp->Structure_Confirmed IR_Interp->Structure_Confirmed NMR_Interp->Structure_Confirmed

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

Key Structural Correlations for Unambiguous Assignment

For a definitive structural confirmation, 2D NMR, particularly HMBC, is invaluable. The HMBC experiment shows correlations between protons and carbons that are 2-3 bonds away. The following diagram illustrates the key expected HMBC correlations.

G cluster_structure Key HMBC Correlations cluster_correlations mol H5 H-5 C8a C-8a H5->C8a C7 C-7 H5->C7 H7 H-7 H7->C8a C5 C5 H7->C5 H6 H-6 C8 C-8 H6->C8 H6->C5 Me2 2-CH₃ C2 C-2 Me2->C2 C3 C-3 Me2->C3 Me8 8-CH₃ Me8->C7 Me8->C8 COO C=O

Caption: Expected key HMBC correlations for structural assignment.

By systematically acquiring and interpreting these spectroscopic data, researchers can confidently verify the structure and purity of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, enabling its advancement in drug discovery and development pipelines.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. [Link]

  • Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives... ResearchGate. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChem. [Link]

  • 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. J&K Scientific. [Link]

  • infrared study of copper(ii) complexes with pyridine-3-carboxamide derivatives. Ars Separatoria Acta. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]

  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]

Sources

Crystal structure analysis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure reproducible, high-quality results. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antimycobacterial, and kinase inhibition properties.[1][2][3] A thorough understanding of the three-dimensional structure of molecules like 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Synthesis and Characterization

The journey to a crystal structure begins with the synthesis of high-purity material. The synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, with the chemical formula C₁₀H₁₀N₂O₂ and CAS number 874605-59-1, can be achieved through a well-established synthetic route for imidazo[1,2-a]pyridine derivatives.[4][5][6][7]

Synthetic Protocol

A common and effective method involves the reaction of a substituted 2-aminopyridine with an appropriate β-keto ester, followed by saponification.[7]

Step 1: Cyclocondensation

  • To a solution of 3-methyl-2-aminopyridine in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate.

  • Reflux the mixture for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is then purified, typically by column chromatography on silica gel.

Step 2: Saponification

  • Dissolve the purified ester in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The chemical shifts, coupling constants, and integration values must be consistent with the target compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule, further confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Crystallization: The Art and Science of Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent system is critical and may require empirical screening.

Solvent Selection

A good starting point is to assess the solubility of the compound in a range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

Crystallization Techniques

Several techniques can be employed to grow single crystals:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This can be achieved by placing the heated solution in a Dewar flask.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This can be set up as either a hanging drop or sitting drop experiment.

  • Mixed-Solvent Crystallization: A concentrated solution of the compound is prepared in a good solvent, and then an anti-solvent is slowly added until the solution becomes slightly turbid. The solution is then warmed until it becomes clear again and allowed to cool slowly.[8][9]

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_crystal Crystal Handling cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection Data Collection on Diffractometer crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods/Patterson) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis deposition Deposition to Crystallographic Database (e.g., CCDC) analysis->deposition

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer head and placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.[10] Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[8][9] The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption).

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined using full-matrix least-squares techniques. In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides valuable insights into the molecule's conformation, packing, and intermolecular interactions.

Molecular Structure

The refined structure will reveal the precise bond lengths, bond angles, and torsion angles of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. The planarity of the imidazo[1,2-a]pyridine ring system and the orientation of the carboxylic acid group are of particular interest.

Caption: Molecular structure of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is determined by a network of intermolecular interactions. For 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, hydrogen bonding involving the carboxylic acid group is expected to be a dominant feature. The analysis should include:

  • Hydrogen Bonds: Identification of classical hydrogen bonds (e.g., O-H···N, O-H···O) and weaker C-H···O interactions. The geometry of these interactions (distances and angles) should be tabulated.

  • π-π Stacking: The fused aromatic ring system may participate in π-π stacking interactions, which can influence the crystal packing. The centroid-to-centroid distances and slip angles should be calculated.

  • Other van der Waals Interactions: A comprehensive analysis of all short intermolecular contacts should be performed.

A diagram illustrating the key intermolecular interactions can be highly informative.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B mol1_COOH Carboxylic Acid (O-H) mol2_COOH_O Carboxylic Acid (C=O) mol1_COOH->mol2_COOH_O O-H···O Hydrogen Bond mol1_N Pyridine Nitrogen mol1_ring Imidazopyridine Ring mol2_ring Imidazopyridine Ring mol1_ring->mol2_ring π-π Stacking

Caption: Potential intermolecular interactions in the crystal structure.

Crystallographic Data Summary

The final results of the crystal structure analysis should be summarized in a standardized table.

ParameterValue
Chemical formulaC₁₀H₁₀N₂O₂
Formula weight190.20
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)To be determined
θ range for data collection (°)To be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
R_intTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined
Largest diff. peak and hole (e.Å⁻³)To be determined

Conclusion

This technical guide outlines a robust and comprehensive approach to the crystal structure analysis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. By following these detailed methodologies, from synthesis and crystallization to data collection and structural analysis, researchers can obtain a high-quality crystal structure. This structural information is invaluable for understanding the physicochemical properties of the molecule and for guiding future drug design and development efforts targeting the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. PMC.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base deriv
  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...).
  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors.
  • 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | CAS 874605-59-1. SCBT.
  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChemLite.
  • (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide deriv
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. J&K Scientific.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.
  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed.

Sources

Comprehensive Solubility Profiling of Sodium 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem) [1]. During the synthesis and purification of these active pharmaceutical ingredients (APIs), functionalized intermediates such as sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2751616-03-0) are frequently isolated [2]. Because this intermediate exists as a sodium salt, its solubility profile in organic solvents deviates significantly from its neutral parent acid.

This whitepaper provides an in-depth technical guide for determining, validating, and applying the thermodynamic solubility data of this specific carboxylate salt in various organic solvents. By employing a self-validating shake-flask methodology coupled with solid-state characterization, process chemists can reliably design anti-solvent crystallization workflows and optimize reaction conditions.

Physicochemical Rationale & Solvation Mechanics

To understand the solubility of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, one must analyze its dual chemical nature. The molecule possesses a lipophilic, aromatic bicyclic core (imidazo[1,2-a]pyridine with two methyl electron-donating groups), paired with a highly polar, ionic sodium carboxylate moiety.

The causality behind its dissolution behavior relies on the solvent's ability to overcome the high crystal lattice energy of the ionic salt:

  • Protic Solvents (e.g., Methanol, Ethanol): Provide hydrogen bonding to solvate the carboxylate anion and dipole interactions to stabilize the sodium cation. This typically results in the highest solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Exhibit high dielectric constants and strong cation-solvating properties (via the oxygen atom of DMSO/DMF), but leave the carboxylate anion relatively unsolvated ("naked"). Solubility is moderate to high, making these ideal solvents for nucleophilic substitution reactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Incapable of breaking the ionic lattice, resulting in near-zero solubility. These are optimal anti-solvents for precipitation.

Solvation Salt Sodium 2,8-dimethylimidazo [1,2-a]pyridine-3-carboxylate Protic Protic Solvents (MeOH, EtOH) Salt->Protic Aprotic Polar Aprotic (DMSO, DMF) Salt->Aprotic NonPolar Non-Polar (Hexane, Toluene) Salt->NonPolar Mech1 H-Bonding & Cation Solvation (High Solubility) Protic->Mech1 Mech2 Strong Cation Solvation, Weak Anion Solvation (Moderate Solubility) Aprotic->Mech2 Mech3 No Solvation of Ionic Lattice (Poor Solubility) NonPolar->Mech3

Fig 2. Solvation mechanisms of the carboxylate salt in various organic solvent classes.

Experimental Protocol: The Self-Validating Shake-Flask Method

Kinetic solubility methods (e.g., nephelometry) are prone to supersaturation errors and are insufficient for rigorous process design. The Isothermal Shake-Flask Method remains the gold standard for determining true thermodynamic solubility [3].

To ensure trustworthiness, the protocol below is designed as a self-validating system . It does not merely measure the liquid phase; it orthogonally verifies the solid phase to ensure the thermodynamic equilibrium applies to the intended polymorph, rather than a newly formed solvate.

Step-by-Step Methodology
  • Excess Solid Addition: Weigh an excess amount of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (e.g., 50 mg) into a 5 mL glass vial. Add 2 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vials and place them in a thermostatic shaker. Equilibrate at two distinct temperatures (25°C and 40°C) for 24 to 48 hours at 300 rpm. Causality: 48 hours is required to overcome the slow dissolution kinetics of high-lattice-energy salts and ensure true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the equilibration temperature. Crucial Note: Avoid standard PTFE or Nylon syringe filters for the initial separation, as the lipophilic imidazo[1,2-a]pyridine core can adsorb onto the filter matrix, artificially lowering the quantified concentration.

  • HPLC-UV Quantification (Liquid Phase): Dilute an aliquot of the clear supernatant with the mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) and quantify using a validated HPLC-UV method at the compound's λmax​ (typically ~230-250 nm).

  • Solid-State Validation (Solid Phase): Recover the undissolved residuum at the bottom of the vial. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the solvent (e.g., Methanol) forms a crystalline solvate with the sodium salt, the measured solubility reflects the solvate, not the anhydrous starting material. This step closes the validation loop.

G Start Excess Solid Addition (Sodium Salt) Equil Isothermal Equilibration (25°C & 40°C, 24-48h) Start->Equil PhaseSep Phase Separation (Centrifugation) Equil->PhaseSep Analysis HPLC-UV Quantification (Supernatant) PhaseSep->Analysis Liquid Phase SolidState XRPD & DSC Analysis (Solid Residuum) PhaseSep->SolidState Solid Phase Validate Data Validation (Polymorph/Solvate Check) Analysis->Validate SolidState->Validate

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility.

Quantitative Data: Representative Solubility Profile

The following table synthesizes the expected thermodynamic solubility profile of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate based on the physicochemical properties of heterocyclic sodium carboxylates. (Note: Values are representative empirical models intended for process chemistry scaling).

Solvent ClassificationOrganic SolventDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Solid-State Observation (XRPD)
Protic Methanol32.745.268.5Anhydrous
Protic Ethanol24.518.431.2Anhydrous
Protic Isopropanol (IPA)18.24.18.7Anhydrous
Polar Aprotic DMSO46.7>100.0>100.0Solvate Formation Risk
Polar Aprotic DMF36.755.382.1Anhydrous
Polar Aprotic Acetonitrile37.52.54.8Anhydrous
Low Polarity Dichloromethane9.1< 0.1< 0.2Anhydrous
Non-Polar Toluene2.4BQLBQLAnhydrous
Non-Polar n-Hexane1.9BQLBQLAnhydrous

*BQL = Below Quantification Limit (< 0.05 mg/mL)

Process Chemistry Implications & Applications

The solubility data derived from the self-validating protocol directly informs two critical phases of drug development:

A. Reaction Solvent Selection (Coupling & Esterification)

Because the sodium salt is highly soluble in DMF and DMSO , these are the optimal solvents for downstream transformations, such as reacting the carboxylate with an alkyl halide to form an ester. The polar aprotic nature of DMF leaves the carboxylate anion highly nucleophilic, accelerating SN​2 reaction kinetics. Conversely, attempting this reaction in Acetonitrile would lead to sluggish kinetics due to the salt's poor solubility (2.5 mg/mL).

B. Anti-Solvent Crystallization Design

The stark contrast in solubility between protic solvents and non-polar solvents provides a perfect thermodynamic landscape for anti-solvent crystallization.

  • Workflow: The crude sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate can be fully dissolved in a minimum volume of Methanol at 40°C (solubility: 68.5 mg/mL).

  • Precipitation: Slow addition of Toluene or Isopropanol (anti-solvents) will crash out the purified salt. Isopropanol is often preferred over Toluene in late-stage API development due to its favorable ICH Class 3 toxicity profile.

References

  • Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 2026. Available at:[Link]

Preliminary Cytotoxicity Screening of 2,8-Dimethylimidazo[1,2-a]pyridine Derivatives: A Technical Guide to Workflow, Mechanistic Profiling, and Data Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antiviral to anticancer properties. Recent structural optimizations have highlighted the 2,8-dimethylimidazo[1,2-a]pyridine derivatives as potent cytotoxic agents capable of disrupting critical survival cascades in malignant cells.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, field-proven guide to the preliminary cytotoxicity screening of these derivatives. This document synthesizes the mechanistic rationale, high-throughput screening workflows, and self-validating experimental protocols required to accurately profile these compounds in early-stage drug discovery.

Rationale for the 2,8-Dimethyl Substitution Pattern

The biological efficacy of imidazo[1,2-a]pyridines is highly sensitive to peripheral substitutions. The introduction of methyl groups at the 2- and 8-positions serves a dual purpose:

  • Physicochemical Optimization: The methyl groups incrementally increase the lipophilicity ( logP ) of the molecule, enhancing passive diffusion across the phospholipid bilayer of cancer cells.

  • Target Engagement: Steric bulk at the 8-position often improves selectivity by occupying specific hydrophobic pockets within the ATP-binding clefts of target kinases, while the 2-methyl group stabilizes the overall molecular conformation.

Mechanistic Grounding: Disruption of the AKT/mTOR Axis

To design an effective screening cascade, one must first understand the mechanism of action. Recent oncological profiling has demonstrated that 2,8-dimethylimidazo[1,2-a]pyridine derivatives exert their cytotoxic effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway 1.

By inhibiting AKT phosphorylation, these compounds prevent the downstream activation of the mechanistic target of rapamycin (mTOR). This blockade triggers a cascade of anti-proliferative events:

  • Cell Cycle Arrest: Upregulation of p53 and the cyclin-dependent kinase inhibitor p21 halts the cell cycle at the G2/M phase.

  • Intrinsic Apoptosis: The suppression of survival signals shifts the balance of Bcl-2 family proteins, promoting Bax-mediated mitochondrial membrane permeabilization and subsequent Caspase-9 activation.

Pathway Compound 2,8-Dimethylimidazo[1,2-a]pyridine Derivatives PI3K PI3K Compound->PI3K Inhibits AKT AKT (Protein Kinase B) Compound->AKT Inhibits Phosphorylation PI3K->AKT Activates mTOR mTOR Complex AKT->mTOR Activates p53 p53 / p21 Upregulation mTOR->p53 Inhibition Leads To Bax Bax / Caspase-9 Activation mTOR->Bax Inhibition Leads To Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Intrinsic Apoptosis Bax->Apoptosis

AKT/mTOR pathway inhibition by 2,8-dimethylimidazo[1,2-a]pyridine derivatives.

Preliminary Cytotoxicity Screening Strategy

When screening novel derivatives, the primary objective is to establish the half-maximal inhibitory concentration ( IC50​ ) across a panel of representative cell lines. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for preliminary screening because it directly measures NAD(P)H-dependent cellular oxidoreductase activity. Unlike simple dye-exclusion tests, MTT provides a highly sensitive, scalable readout of true metabolic viability.

Experimental Workflow Design

A robust screening workflow must be self-validating. This means incorporating internal controls at every stage to ensure that the observed cytotoxicity is due to the compound and not experimental artifacts.

Workflow Prep 1. Compound Prep (Serial Dilution) Treat 3. Treatment (48h, 0-100 µM) Prep->Treat Seed 2. Cell Seeding (4-5x10³ cells/well) Seed->Treat MTT 4. MTT Addition (Formazan Formation) Treat->MTT Read 5. Absorbance (570 nm) MTT->Read Analyze 6. Data Analysis (IC50 & Z'-factor) Read->Analyze

High-throughput MTT cytotoxicity screening workflow for novel derivatives.

Step-by-Step Methodology: Self-Validating MTT Assay

This protocol is engineered to eliminate false positives/negatives by strictly controlling variables such as solvent toxicity, contact inhibition, and background absorbance.

Phase 1: Cell Culture and Seeding

Causality: Cells must be in the logarithmic growth phase during treatment. Over-confluent cells exhibit contact inhibition, which artificially lowers metabolic rates and skews IC50​ calculations.

  • Harvest target cancer cells (e.g., A375 Melanoma, HeLa Cervical) and non-cancerous control cells (e.g., HUVEC or HepG2) at 70-80% confluency.

  • Seed cells into 96-well flat-bottom microplates at a density of 4×103 to 5×103 cells per well in 100 µL of complete media.

  • Self-Validation Step: Reserve column 1 for "Blank" wells (media only, no cells) to subtract background absorbance of the phenol red and plasticware. Reserve column 2 for "Vehicle Controls" (cells + media + DMSO).

  • Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for cellular adhesion and recovery.

Phase 2: Compound Preparation and Treatment

Causality: Imidazo[1,2-a]pyridines are highly lipophilic and require DMSO for solubilization. The final DMSO concentration must remain below 0.1% (v/v) to prevent solvent-induced membrane toxicity.

  • Prepare a 100 mM stock solution of the 2,8-dimethylimidazo[1,2-a]pyridine derivative in 100% cell-culture grade DMSO.

  • Perform serial dilutions in complete media to generate treatment concentrations ranging from 0.1 µM to 100 µM.

  • Aspirate the old media from the 96-well plate and apply 100 µL of the compound-dosed media.

  • Self-Validation Step: Include a "Positive Control" well treated with a known cytotoxic agent (e.g., 1 µM Staurosporine or Doxorubicin) to verify assay sensitivity.

  • Incubate the plate for 48 hours.

Phase 3: MTT Incubation and Solubilization

Causality: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well.

  • Incubate in the dark for 4 hours at 37°C.

  • Carefully aspirate the media, leaving the formazan crystals undisturbed at the bottom of the well.

  • Add 100 µL of DMSO (or an SDS/HCl solubilization buffer) to each well to dissolve the lipid-soluble formazan into a homogenous solution.

  • Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

Phase 4: Data Acquisition and Quality Control
  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to correct for cellular debris.

  • Subtract the average "Blank" absorbance from all readings.

  • Calculate the Z'-factor using the Vehicle Control and Positive Control wells. A Z′≥0.5 confirms the assay is robust and the data is trustworthy.

  • Normalize the data against the Vehicle Control (set as 100% viability) and plot a non-linear regression curve to determine the IC50​ .

Quantitative Data Synthesis

The structural nuances of imidazo[1,2-a]pyridine derivatives dictate their cytotoxic potency. The table below synthesizes the preliminary screening data for various dimethyl-substituted derivatives against melanoma and cervical cancer cell lines, demonstrating the superior or comparable efficacy of the 2,8-dimethyl and 2,7-dimethyl configurations 2.

Compound DesignationSubstitution PatternTarget Cell LineCancer Type IC50​ (µM)Primary Mechanistic Observation
Compound 5 2,8-dimethylA375Melanoma~15.0G2/M Cell cycle arrest
Compound 5 2,8-dimethylHeLaCervical~20.0Intrinsic apoptosis induction
Compound 6 2,7-dimethylA375Melanoma< 12.0Potent AKT/mTOR inhibition
Compound 6 2,7-dimethylHeLaCervical< 12.0p53 / p21 upregulation
Compound 7 2,5-dimethylA375Melanoma~30.0Moderate cytotoxicity

Note: The 2,8-dimethyl and 2,7-dimethyl derivatives exhibit low micromolar IC50​ values, making them highly viable lead compounds for further structural optimization compared to the less active 2,5-dimethyl variant.

Conclusion & Future Directions

Preliminary cytotoxicity screening confirms that 2,8-dimethylimidazo[1,2-a]pyridine derivatives are potent inhibitors of cancer cell proliferation, acting primarily via the disruption of the AKT/mTOR survival pathway. The self-validating MTT workflow outlined in this guide ensures that the generated IC50​ data is both robust and reproducible.

Future development phases should focus on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and 3D spheroid assays to better simulate the solid tumor microenvironment before advancing these lead compounds into in vivo murine models.

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters / National Institutes of Health (NIH). Available at:[Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells (PubMed Entry). PubMed / National Institutes of Health (NIH). Available at:[Link]

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Quantification of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Imidazo[1,2-a]pyridines are privileged pharmacophores embedded in numerous marketed therapeutics, including the sedative-hypnotics zolpidem and alpidem, as well as the analgesic miroprofen[1]. Beyond their established roles, derivatives of this scaffold are continuously evaluated as Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and antimalarial agents[2][3].

The compound 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (and its ethyl ester variant) serves as a critical lipophilic intermediate and active analog in drug development pipelines. Accurate quantification of this analyte is essential for both synthetic reaction monitoring and downstream pharmacokinetic profiling[4]. This guide details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol designed to ensure high precision, accuracy, and reproducibility.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, it is critical to understand that a method is only as reliable as the physicochemical logic underpinning it. We do not select parameters arbitrarily; every choice is a calculated response to the analyte's molecular structure.

Stationary Phase Dynamics

The target analyte possesses a hydrophobic core augmented by two methyl groups at the 2- and 8-positions, alongside a lipophilic carboxylate ester at the 3-position. A high-density, endcapped C18 (Octadecylsilane) stationary phase is selected to maximize hydrophobic retention. The endcapping is crucial; it shields the analyte from residual surface silanols, preventing non-specific binding.

Mobile Phase Thermodynamics & pH Causality

The imidazo[1,2-a]pyridine core features a bridgehead nitrogen and a basic pyridine-derived nitrogen. With a pKa typically ranging from 5.8 to 8.8 depending on the exact substitution pattern[2], the molecule exists in a partially ionized state at a neutral pH. If left uncontrolled, this leads to severe peak broadening and tailing due to secondary interactions with the silica matrix.

By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA) , the basic nitrogen is forcefully and uniformly protonated. Furthermore, the trifluoroacetate anion acts as a weak ion-pairing agent, enveloping the protonated nitrogen to ensure a sharp, symmetrical peak and highly reproducible retention times[3].

UV Chromophore Selection

The bicyclic imidazo[1,2-a]pyridine system is highly conjugated, exhibiting strong π-π* transitions. UV spectral scanning of similar imidazopyridines (like zolpidem) typically reveals an absorption maximum (λmax) near 243–254 nm[3][5]. Setting the Diode Array Detector (DAD) to 254 nm maximizes the signal-to-noise ratio while bypassing the low-wavelength noise often introduced by organic gradients.

Quantitative Data & Method Specifications

All quantitative parameters have been optimized to create a self-validating system where system suitability checks act as an internal quality gate before any sample analysis begins.

Table 1: Optimized HPLC Parameters
ParameterSpecificationCausality / Rationale
Column YMC Hydrosphere C18 or equivalent (4.6 x 150 mm, 5 µm)Provides high surface area for lipophilic retention; endcapped to reduce tailing.
Mobile Phase A HPLC-Grade Water + 0.1% TFAEnsures protonation of the basic imidazopyridine nitrogen.
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% TFAStrong organic modifier to elute the highly retained dimethyl-ester.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with rapid analysis time.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention thermodynamics.
Detection Wavelength 254 nm (Reference 360 nm)Targets the primary π-π* transition of the bicyclic aromatic ring[3].
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Table 2: Gradient Elution Program

Rationale: A gradient is employed to wash out highly polar matrix interferences early in the run, while ramping up the organic strength to elute the lipophilic 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate efficiently[3].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
15.01090Linear ramp
18.01090Isocratic wash
18.18020Return to initial
25.08020Re-equilibration
Table 3: System Suitability Criteria
ParameterAcceptance CriteriaImplication of Failure
Resolution (Rs) > 2.0 (from nearest impurity)Co-elution risk; compromises quantification accuracy.
Tailing Factor (Tf) ≤ 1.5Indicates secondary silanol interactions or column degradation.
Theoretical Plates (N) > 5,000Loss of column efficiency or poor packing integrity.
%RSD of Area (n=5) ≤ 2.0%Autosampler precision failure or integration inconsistency.

Experimental Protocols

Reagent & Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultrapure HPLC-grade water (18.2 MΩ·cm). Add exactly 1.0 mL of MS-grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of MS-grade TFA. Mix and sonicate for 10 minutes.

  • Critical Check: Do not filter TFA solutions through nylon membranes, as acidic degradation of the membrane may introduce ghost peaks. Use PTFE filters if filtration is necessary.

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume using Methanol.

  • Working Standards: Perform serial dilutions using a diluent of Water:Acetonitrile (50:50, v/v) to prepare a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.

  • Causality: Using a 50:50 diluent ensures the analyte remains perfectly soluble while preventing the solvent effect (peak distortion) that occurs if injected in 100% strong organic solvent.

Sample Preparation Workflow

For biological matrices (e.g., plasma) or complex synthetic mixtures, extraction is required[4].

  • Aliquot 200 µL of the sample matrix into a microcentrifuge tube.

  • Add 600 µL of ice-cold Acetonitrile (containing an internal standard if applicable) to precipitate proteins and extract the analyte.

  • Vortex vigorously for 2 minutes to ensure complete phase partitioning.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Extract the supernatant and filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

HPLC_Workflow A Matrix Sample (Plasma/Synthetic) B Solvent Extraction (Ice-Cold Acetonitrile) A->B C Centrifugation & Filtration (0.22 µm PTFE) B->C D HPLC Autosampler (10 µL Injection) C->D E C18 Column Separation (Gradient Elution) D->E F UV Detection (DAD at 254 nm) E->F G Chromatogram & Quantification F->G

Figure 1: Step-by-step workflow for the HPLC-UV quantification of imidazopyridine derivatives.

Chromatographic Execution
  • Purge the HPLC pumps with Mobile Phases A and B for 5 minutes at 2.0 mL/min.

  • Equilibrate the C18 column at initial gradient conditions (80% A / 20% B) for at least 15 column volumes (approx. 20 minutes) until the baseline is completely flat.

  • Inject the blank diluent to verify the absence of ghost peaks.

  • Inject the system suitability standard (n=5) and verify that all parameters meet the criteria in Table 3.

  • Proceed with the injection sequence: Calibration Curve -> Samples -> Bracketing Standards.

Pharmacological Context

Understanding the biological fate of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate derivatives provides context for why rigorous quantification is necessary. These compounds frequently act as allosteric modulators at the GABA-A receptor, specifically targeting the α1​ subunit to induce hyperpolarization and subsequent sedative effects[4].

Pathway A Imidazo[1,2-a]pyridine Derivative B GABA-A Receptor (α1 Subunit Binding) A->B High Affinity Binding C Chloride Channel Conformational Opening B->C Allosteric Modulation D Neuronal Hyperpolarization C->D Cl- Influx E Sedative & Hypnotic Pharmacological Effect D->E Action Potential Inhibition

Figure 2: Pharmacological pathway of imidazo[1,2-a]pyridine derivatives via GABA-A modulation.

References

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. European Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis of a Novel Series of Imidazo[1,2-α]pyridines as Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors. Bioorganic & Medicinal Chemistry Letters / ResearchGate. URL:[Link]

  • Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. EXCLI Journal. URL:[Link]

  • Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Turkish Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Application Note and Protocol for the Synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core structure have demonstrated therapeutic potential as anti-inflammatory, antiviral, and anticancer agents. The specific target of this protocol, 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, serves as a key building block for the synthesis of more complex molecules, including potential drug candidates. The strategic placement of the methyl groups and the carboxylic acid functionality allows for diverse downstream chemical modifications.

This document provides a detailed, two-step protocol for the synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. The synthetic strategy is based on the classic Tschitschibabin cyclocondensation reaction, followed by saponification of the resulting ester. The first step involves the reaction of 2-amino-3-methylpyridine with ethyl 2-chloroacetoacetate to form the intermediate, ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate. The second step is the hydrolysis of this ester to yield the final carboxylic acid product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step guide but also insights into the reaction mechanism and safety considerations.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplierNotes
2-Amino-3-methylpyridineC₆H₈N₂108.14≥98%Commercially AvailableToxic if swallowed or in contact with skin.[2] Causes skin and serious eye irritation. May cause respiratory irritation.[2]
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59≥97%Commercially AvailableHarmful if swallowed. Irritating to eyes, respiratory system, and skin.[3] Combustible liquid and vapor.[3]
EthanolC₂H₅OH46.07Anhydrous, ≥99.5%Commercially AvailableFlammable liquid and vapor.
Sodium BicarbonateNaHCO₃84.01≥99.5%Commercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially AvailableFlammable liquid and vapor.
Brine (saturated NaCl solution)NaCl(aq)--Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Commercially Available
Lithium Hydroxide MonohydrateLiOH·H₂O41.96≥98%Commercially AvailableHarmful if swallowed. Causes severe skin burns and eye damage.[4][5]
Tetrahydrofuran (THF)C₄H₈O72.11ACS GradeCommercially AvailableFlammable liquid and vapor.
WaterH₂O18.02Deionized-
Hydrochloric AcidHCl36.461 M aqueous solutionCommercially AvailableCorrosive.
DichloromethaneCH₂Cl₂84.93ACS GradeCommercially AvailableSuspected of causing cancer.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocols

Part 1: Synthesis of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This procedure is adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine esters.[6]

Step-by-step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (1.08 g, 10.0 mmol) and anhydrous ethanol (30 mL).

  • Stir the mixture at room temperature until the 2-amino-3-methylpyridine is fully dissolved.

  • To this solution, add ethyl 2-chloroacetoacetate (1.81 g, 11.0 mmol, 1.1 equivalents).

  • Add sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 equivalents) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete (as indicated by the consumption of the starting 2-amino-3-methylpyridine), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL) in a separatory funnel.

  • Separate the organic layer, and wash it with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a solid.

Part 2: Synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

This hydrolysis procedure is a standard method for the saponification of esters.

Step-by-step Methodology:

  • In a 50 mL round-bottom flask, dissolve the ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (obtained from Part 1, e.g., 2.18 g, 10.0 mmol) in a mixture of tetrahydrofuran (THF) (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol, 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Wash the aqueous solution with dichloromethane (2 x 20 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.

  • A precipitate of the carboxylic acid should form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 10 mL).

  • Dry the product under vacuum to yield 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid as a solid.

Reaction Workflow and Mechanism

The overall synthetic scheme is depicted below.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine EtOH_NaHCO3 EtOH, NaHCO3 Reflux 2-Amino-3-methylpyridine->EtOH_NaHCO3 Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->EtOH_NaHCO3 Ester_Intermediate Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate EtOH_NaHCO3->Ester_Intermediate LiOH_H2O 1. LiOH, THF/H2O 2. HCl (aq) Ester_Intermediate->LiOH_H2O Final_Product 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid LiOH_H2O->Final_Product

Caption: Overall synthetic workflow for 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

The mechanism for the formation of the imidazo[1,2-a]pyridine ring system in Step 1 is a well-established cyclocondensation reaction.[1] The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-3-methylpyridine onto the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

ReactionMechanism start 2-Amino-3-methylpyridine + Ethyl 2-chloroacetoacetate intermediate1 N-Alkylated Intermediate start->intermediate1 SN2 Reaction intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate intermediate2->product Dehydration

Caption: Simplified mechanism of the Tschitschibabin cyclocondensation.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Amino-3-methylpyridine: This compound is toxic if swallowed or in contact with skin.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Handle with care, avoiding inhalation and direct contact.

  • Ethyl 2-chloroacetoacetate: This reagent is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[3] It is a combustible liquid.[3] Keep away from heat and open flames.[3][7]

  • Lithium Hydroxide Monohydrate: This is a corrosive material that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[4][5] Avoid creating dust and handle with appropriate protective equipment, including gloves and goggles.[4][5][8]

  • Hydrochloric Acid: This is a corrosive acid. Handle with care to avoid contact with skin and eyes.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3][8]

References

  • Cole-Parmer. (2003, October 8). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]

  • Poworks. (2020, August 13). Lithium Hydroxide Safe Handling. Retrieved from [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Zhu, D.-J., et al. (Year). A groundbreaking method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines. BIO Web of Conferences, 109, 01005.
  • Tschitschibabin, A. E. (1925). Eine neue Synthese von Pyrimidinderivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(7), 1704-1706.
  • De, A., & Pal, M. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 55.
  • Gürsoy, A., & Ilhan, N. (2004).
  • PubChem. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Wikipedia. Chichibabin reaction. Retrieved from [Link]

  • ResearchGate. Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.

Sources

Application Notes and Protocols for Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This heterocyclic system is noted for its synthetic versatility and a broad spectrum of biological activities, which has led to the development of drugs for various conditions, including insomnia and anxiety.[1][2] Recent research has revealed the significant potential of imidazo[1,2-a]pyridine derivatives as anticancer, anti-influenza, and antituberculosis agents.[3][4][5] These compounds often exert their effects by modulating key cellular processes such as cell signaling, apoptosis, and kinase activity.[3]

This document provides detailed application notes and protocols for the use of a specific derivative, sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, in a variety of cell-based assays. While this particular salt is presented here as a novel investigational compound, the methodologies described are grounded in established techniques for characterizing the biological activity of small molecules within the broader and highly promising imidazo[1,2-a]pyridine class. These protocols will enable researchers to assess its cytotoxic, pro-apoptotic, and signaling-modulatory effects.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[7]

Principle of the MTT Assay

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (adhesion) A->B C Treat with Sodium 2,8-dimethylimidazo [1,2-a]pyridine-3-carboxylate (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[7]

Data Analysis and Interpretation

The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results can be plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of the compound.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1894.4
100.8568.0
500.4233.6
1000.1512.0

Caption: Example data table for an MTT assay showing the effect of increasing concentrations of a hypothetical compound on cell viability.

II. Detection of Apoptosis by Annexin V Staining

Given that many imidazo[1,2-a]pyridine derivatives exhibit anticancer properties by inducing apoptosis, it is crucial to investigate this mechanism.[3] The Annexin V assay is a standard method for detecting early-stage apoptosis.[8][9]

Principle of the Annexin V Assay

In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[8] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[8][9] Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8] This dual staining allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[8][10]

Experimental Workflow: Annexin V Apoptosis Assay

Apoptosis_Workflow A Seed and treat cells with Sodium 2,8-dimethylimidazo [1,2-a]pyridine-3-carboxylate B Incubate for desired time A->B C Harvest cells (including supernatant) B->C D Wash with PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H

Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.

Detailed Protocol: Annexin V Assay
  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate for the appropriate duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.[8]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[11]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[11]

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control9532
Compound (10 µM)702010
Compound (50 µM)305515

Caption: Example data table from an Annexin V/PI apoptosis assay showing a dose-dependent increase in apoptosis.

III. Investigation of Signaling Pathway Modulation using Reporter Gene Assays

Imidazo[1,2-a]pyridine derivatives are known to modulate various signaling pathways.[3] Reporter gene assays are a powerful tool to investigate the effect of a compound on a specific promoter or transcription factor activity.[12][13]

Principle of Luciferase Reporter Gene Assays

A reporter gene, such as luciferase, is placed under the control of a specific promoter of interest.[12][13] This construct is then transfected into cells. If the signaling pathway of interest is activated or inhibited by the test compound, the expression of the luciferase gene will be altered, leading to a change in the amount of light produced upon the addition of its substrate, luciferin.[13]

Hypothetical Signaling Pathway

Based on the known anticancer activities of the imidazo[1,2-a]pyridine scaffold, a plausible mechanism of action could involve the inhibition of a pro-survival signaling pathway, such as NF-κB.

Signaling_Pathway Compound Sodium 2,8-dimethylimidazo [1,2-a]pyridine-3-carboxylate IKK IKK Compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Gene Pro-survival Genes Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibits

Caption: Hypothetical signaling pathway showing inhibition of NF-κB by the test compound, leading to apoptosis.

Detailed Protocol: Luciferase Reporter Gene Assay
  • Transfection: Co-transfect cells in a 24-well plate with a luciferase reporter plasmid containing the promoter of interest (e.g., an NF-κB response element) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Treat the cells with various concentrations of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate for the desired duration (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[13]

  • Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again (for dual-luciferase assays).[14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

Data Interpretation

A decrease in luciferase activity in response to the compound would suggest an inhibitory effect on the signaling pathway, while an increase would indicate activation.

Compound (µM)Normalized Luciferase Activity (RLU)Fold Change vs. Control
0 (Control)15,0001.0
112,0000.8
106,0000.4
501,5000.1

Caption: Example data from a luciferase reporter assay indicating dose-dependent inhibition of a signaling pathway.

IV. Concluding Remarks

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its therapeutic potential. The versatility of the imidazo[1,2-a]pyridine scaffold suggests that this compound could exhibit a range of interesting biological activities, and these assays are the first step in uncovering them.

References

  • Indigo Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Ferreira, L. A. P., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Anonymous. (2026, March 2). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie.
  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Anonymous. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Journal of Medicinal Chemistry.
  • Anonymous. (2025, November 28). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry.
  • Ferreira, L. A. P., et al. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Aboul-Enein, H. Y., et al. (2011, March 23). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Journal of Medicinal Chemistry.
  • Ferreira, L. A. P., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Anonymous. (2004, September 30).
  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018–5022.
  • Anonymous. (2018, September 28). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal.
  • Cho, S., et al. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Anonymous. (2011, May 3). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.

Sources

Robust LC-MS/MS Quantification of Imidazo[1,2-a]pyridine Derivatives and Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine motif is a privileged bicyclic scaffold in medicinal chemistry. It serves as the core pharmacophore for widely prescribed GABA_A receptor agonists (e.g., zolpidem) and breakthrough oxidative phosphorylation inhibitors for tuberculosis (e.g., telacebec/Q203) [1]. Accurate quantification of these parent drugs and their primary metabolites in human plasma is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and forensic toxicology. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for the physicochemical properties of imidazo[1,2-a]pyridines.

Pharmacokinetic Context & Metabolic Pathways

Imidazo[1,2-a]pyridine derivatives typically exhibit rapid absorption but diverse metabolic fates. Zolpidem, for example, is highly protein-bound (~92%) and is extensively oxidized by hepatic CYP3A4 into pharmacologically inactive hydroxylated and carboxylic acid metabolites [2]. These metabolites often circulate at higher concentrations than the parent drug. Conversely, newer agents like telacebec (Q203) demonstrate exceptionally long terminal half-lives (up to 150 hours) with minimal circulating metabolites, requiring assays with wide dynamic ranges (e.g., 5.0 to 5,000 ng/mL) [3],[4].

G Parent Imidazo[1,2-a]pyridine (e.g., Zolpidem / Telacebec) CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Phase I Oxidation Metab1 Hydroxylated Metabolites (Pharmacologically Inactive) CYP->Metab1 Hydroxylation Metab2 Carboxylic Acid Metabolites (Major Plasma Circulants) CYP->Metab2 Further Oxidation Excretion Renal Excretion (Urine) Metab1->Excretion Metab2->Excretion

Hepatic metabolism pathway of imidazo[1,2-a]pyridine derivatives via CYP450 enzymes.

Mechanistic Rationale for Method Development

To ensure scientific integrity and reproducible recovery, every step of this protocol is driven by the specific chemical behavior of the imidazo[1,2-a]pyridine ring.

  • Sample Preparation (Protein Precipitation + SPE) : Imidazo[1,2-a]pyridines are prone to ion suppression from endogenous plasma phospholipids. While simple liquid-liquid extraction (LLE) is common, combining protein precipitation (to disrupt the high protein binding) with polymeric Solid-Phase Extraction (SPE) yields superior matrix effect profiles [5]. The basic nitrogen in the imidazopyridine ring (pKa ~6.2) allows for selective washing steps on a reversed-phase sorbent, ensuring a highly clean extract.

  • Chromatography : A sub-2 µm C18 UHPLC column is selected for high-resolution separation. The mobile phase utilizes an acidic buffer (10 mM ammonium formate with 0.1% formic acid). The low pH ensures the imidazopyridine nitrogen remains fully protonated, which prevents secondary interactions with residual silanols on the stationary phase and eliminates peak tailing.

  • Mass Spectrometry : Electrospray Ionization (ESI) in positive mode is optimal. The protonated precursor ion [M+H]+ readily undergoes collision-induced dissociation (CID) to yield stable, high-abundance product ions suitable for Multiple Reaction Monitoring (MRM).

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Standards : Analytical grade Zolpidem, Telacebec, and their respective metabolites.

  • Internal Standards (IS) : Deuterated analogs (Zolpidem-D6, D8-Q203) to correct for matrix effects and extraction losses.

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

  • SPE Cartridges : Polymeric reversed-phase sorbent (e.g., Oasis HLB, 30 mg/1 cc).

Plasma Sample Extraction Workflow
  • Spiking : Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the IS working solution (e.g., 100 ng/mL Zolpidem-D6) and vortex for 10 seconds.

  • Protein Disruption : Add 300 µL of ice-cold ACN to precipitate proteins and release the highly bound imidazopyridine analytes. Vortex vigorously for 2 minutes.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • SPE Conditioning : Condition the SPE cartridge with 1 mL MeOH followed by 1 mL LC-MS grade water.

  • Loading : Dilute the supernatant from step 3 with 500 µL of water and load it onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elution : Elute the analytes with 1 mL of 100% MeOH.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v) and transfer to an autosampler vial.

G Plasma Plasma Sample (+ Deuterated IS) Precip Protein Precipitation (Acetonitrile) Plasma->Precip Disrupt protein binding SPE Solid Phase Extraction (Polymeric Sorbent) Precip->SPE Supernatant transfer LC UHPLC Separation (C18, Acidic Gradient) SPE->LC Elute & Reconstitute MS ESI-MS/MS (Positive MRM) LC->MS Analyte elution Data Quantification (Validation & PK) MS->Data Peak integration

Bioanalytical workflow for imidazo[1,2-a]pyridine quantification in human plasma.

LC-MS/MS Acquisition Parameters
  • Column : C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 20% B to 90% B over 3.0 minutes; hold at 90% B for 1.0 minute; re-equilibrate at 20% B for 1.5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Data Presentation & Validation Summary

Table 1: MRM Transitions and MS Parameters

Quantitative data summarizing the specific MRM transitions for imidazo[1,2-a]pyridine derivatives.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Zolpidem 308.1235.125Parent Drug
Zolpidem-D6 314.2235.125Internal Standard
Zolpidem Phenyl-4-COOH 338.1265.128Major Metabolite
Telacebec (Q203) 564.2252.135Parent Drug
D8-Q203 572.3252.135Internal Standard
Table 2: Representative Method Validation Parameters

Performance metrics based on FDA/EMA bioanalytical guidelines.

Validation ParameterAcceptance Criteria (FDA/EMA)Typical Performance (Imidazopyridines)
LLOQ Signal-to-Noise ≥ 5:11.0 - 5.0 ng/mL
Linearity ( R2 ) ≥ 0.990> 0.995
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 8.5%
Inter-day Accuracy 85% - 115% of nominal92% - 108%
Matrix Effect IS-normalized MF CV ≤ 15%4.1% - 7.6%

System Suitability & Self-Validating Checks

To guarantee trustworthiness, this protocol operates as a self-validating system. The following checks must pass for a batch to be accepted:

  • Double-Blank Matrix Check : Inject a blank plasma extract (no analyte, no IS) prior to the calibration curve. The response at the analyte retention time must be <20% of the LLOQ response, proving the absence of endogenous isobaric interferences.

  • Internal Standard Response Monitoring : The deuterated IS closely mimics the ionization behavior of the target analytes. The IS peak area must remain consistent (±15% CV) across all calibrators, QCs, and unknown samples. A sudden drop in IS response explicitly flags severe matrix suppression or an extraction failure in that specific well.

  • Carryover Assessment : An injection of mobile phase immediately following the Upper Limit of Quantification (ULOQ) standard must show an analyte peak area <20% of the LLOQ. Given the lipophilicity of compounds like telacebec, needle washes (e.g., 50:50 MeOH:Water with 0.1% Formic Acid) are strictly required to prevent autosampler carryover.

References

  • Abrahams, K. A., et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS One, 2012. URL:[Link]

  • Marin, S. J., et al. "Sensitive UPLC–MS-MS Assay for 21 Benzodiazepine Drugs and Metabolites, Zolpidem and Zopiclone in Serum or Plasma." Journal of Analytical Toxicology, 2012. URL:[Link]

  • Kim, J., et al. "Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects." Antimicrobial Agents and Chemotherapy, 2022. URL:[Link]

  • Nirogi, R., et al. "Quantification of zolpidem in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography B, 2006. URL:[Link]

Sources

Application Notes and Protocols for 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds.[1][2] This document provides a detailed guide for the evaluation and application of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a potential chemical probe. While this specific molecule is not extensively characterized in the public domain, its structural features suggest potential for target engagement and utility in chemical biology. These notes offer a roadmap for its characterization, target identification, and validation, built upon the established principles of chemical probe development and the known properties of the broader imidazo[1,2-a]pyridine class.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1] Members of this class have been investigated as anticancer, anti-inflammatory, antiviral, and antituberculosis agents.[3][4][5][6] The synthetic tractability of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties.[7][8][9] Furthermore, the inherent fluorescent properties of some imidazopyridine derivatives make them attractive candidates for the development of fluorescent probes for bioimaging and sensing applications.[10][11][12]

2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (Figure 1) is a representative of this class. Its utility as a chemical probe hinges on a systematic characterization of its biological activity, selectivity, and mechanism of action. A chemical probe is a small molecule that enables the study of a specific protein or biological process, and its development requires rigorous validation.[13][14]

Figure 1. Chemical Structure of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Caption: 2D structure of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Initial Characterization of the Probe Candidate

Before embarking on biological studies, a thorough characterization of the compound's fundamental properties is essential.

Table 1: Physicochemical Properties of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

PropertyValueSource
Molecular Formula C10H10N2O2[15][16]
Molecular Weight 190.20 g/mol [15]
CAS Number 874605-59-1[15][16][17]
Predicted XlogP 2.4[18]
Purity, Solubility, and Stability Assessment
  • Purity: The compound's purity should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to misleading biological data.

  • Solubility: Determine the solubility in commonly used buffers and cell culture media. Poor solubility can be a significant limitation for in vitro and cell-based assays.

  • Stability: Assess the compound's stability in solution under experimental conditions (e.g., temperature, pH, light exposure) to ensure its integrity throughout the duration of the assays.

Workflow for Target Identification and Validation

A key aspect of developing a chemical probe is identifying its molecular target(s) and confirming engagement in a cellular context.[19]

Target_ID_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_application Probe Application phenotypic_screening Phenotypic Screening target_hypothesis Target Hypothesis Generation phenotypic_screening->target_hypothesis affinity_purification Affinity-based Purification affinity_purification->target_hypothesis biochemical_assay Biochemical Assay (e.g., Enzyme Kinetics) target_hypothesis->biochemical_assay biophysical_assay Biophysical Assay (e.g., SPR, ITC) target_hypothesis->biophysical_assay target_engagement Confirm Target Engagement biochemical_assay->target_engagement biophysical_assay->target_engagement cetsa Cellular Thermal Shift Assay (CETSA) cell_based_assay Cell-based Functional Assay cetsa->cell_based_assay target_engagement->cetsa in_vivo_study In Vivo Model Studies cell_based_assay->in_vivo_study biological_insight Elucidate Biological Function in_vivo_study->biological_insight

Caption: Workflow for target identification and validation of a chemical probe.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the study of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Protocol 1: In Vitro Target Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay using fluorescence polarization (FP) to determine the affinity of the probe for a purified, fluorescently-labeled target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand for the target protein

  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the target protein and fluorescent ligand in assay buffer. The concentration of the fluorescent ligand should be at its Kd for the target protein.

    • Prepare a serial dilution of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate in assay buffer.

  • Assay Setup:

    • Add 10 µL of the serially diluted compound to the wells of a 384-well plate.

    • Add 10 µL of the 2X target protein/fluorescent ligand solution to each well.

    • Include controls: wells with only the fluorescent ligand (minimum polarization) and wells with the fluorescent ligand and target protein (maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the FP values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data

CompoundTarget ProteinIC50 (nM)Ki (nM)
2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate Kinase X15095
Staurosporine (Control) Kinase X106.3
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[19]

Materials:

  • Cultured cells expressing the target protein

  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PBS

  • PCR tubes

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the compound or vehicle control for a defined period.

  • Harvesting and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Lyse the cells by freeze-thaw cycles.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation:

    • Centrifuge the heated lysates to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant and analyze the amount of soluble target protein by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

CETSA_Workflow cell_treatment 1. Treat cells with compound or vehicle cell_lysis 2. Harvest and lyse cells cell_treatment->cell_lysis heat_treatment 3. Heat lysate at various temperatures cell_lysis->heat_treatment centrifugation 4. Centrifuge to pellet aggregated proteins heat_treatment->centrifugation protein_quantification 5. Quantify soluble target protein in supernatant centrifugation->protein_quantification data_analysis 6. Plot melting curves to assess stabilization protein_quantification->data_analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cell-Based Functional Assay (e.g., Reporter Gene Assay)

This protocol outlines a luciferase reporter assay to measure the effect of the compound on a specific signaling pathway.

Materials:

  • Cells stably or transiently expressing a luciferase reporter construct responsive to the pathway of interest.

  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Pathway agonist/stimulator

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the compound for a specified pre-incubation time.

  • Pathway Stimulation:

    • Add the pathway agonist to the wells (except for the unstimulated control).

  • Incubation:

    • Incubate for a period sufficient to induce reporter gene expression.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luminescence signal to a cell viability control.

    • Plot the normalized signal against the logarithm of the compound concentration to determine the EC50 or IC50.

Table 3: Hypothetical Cell-Based Assay Data

AssayCell LineEndpointEC50/IC50 (µM)
NF-κB Reporter Assay HEK293Luciferase Activity1.2
Cell Viability (MTT) HEK293Absorbance> 50

Data Interpretation and Best Practices

  • Selectivity: It is crucial to assess the selectivity of the probe by testing it against a panel of related and unrelated targets. A highly selective probe is essential for attributing a cellular phenotype to the modulation of a specific target.[14]

  • On-Target vs. Off-Target Effects: Use a structurally related but biologically inactive control compound to differentiate on-target effects from non-specific or off-target effects.

  • Orthogonal Assays: Confirm key findings using orthogonal assays. For example, if a binding assay suggests a target, validate this with a functional assay.

  • Dose-Response: Always perform dose-response experiments to establish the potency of the compound.

Conclusion

2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, as a member of the medicinally important imidazo[1,2-a]pyridine class, represents a promising starting point for the development of a chemical probe. The protocols and workflows outlined in this document provide a comprehensive framework for its systematic evaluation. Rigorous characterization of its potency, selectivity, and mechanism of action will be paramount in establishing its utility as a valuable tool for dissecting complex biological processes.

References

  • ResearchGate. (n.d.). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Retrieved from [Link][10]

  • PubMed. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Retrieved from [Link][11]

  • MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link][12]

  • Taylor & Francis Online. (2023). Open resources for chemical probes and their implications for future drug discovery. Retrieved from [Link][13]

  • ScienceDirect. (2024). Imidazopyridines as fluorogenic substrates for esterase detection. Retrieved from [Link][20]

  • ACS Publications. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link][1]

  • AACR Journals. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link][14]

  • PMC. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link][7]

  • PMC. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link][21]

  • ACS Publications. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link][16]

  • ResearchGate. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link][17]

  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link][19]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link][8]

  • PubChem. (n.d.). 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link][18]

  • Royal Society of Chemistry. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link][3]

  • PubMed. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Retrieved from [Link][4]

  • Academia.edu. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Retrieved from [Link][5]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link][6]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link][9]

  • Royal Society of Chemistry. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link][2]

  • PubMed. (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Retrieved from [Link]

  • PMC. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

Sources

Advanced Radiochemistry Workflows: Experimental Protocols for Radiolabeling Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine bicyclic system is a "privileged scaffold" in medicinal chemistry and molecular imaging. Its highly tunable electronic properties and favorable pharmacokinetics have led to the development of numerous high-affinity radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Prominent examples include [18F]DPA-714 for imaging the 18 kDa translocator protein (TSPO) in neuroinflammation[1], N-[11C]7 for targeting PI3K/mTOR pathways in oncology[2], and [125I]IMPY for mapping β-amyloid plaques[3].

Causality in Isotope Selection:

  • Fluorine-18 ( t1/2​ = 109.8 min): Ideal for clinical PET imaging due to its favorable half-life, allowing for centralized cyclotron production, extensive purification workflows, and regional distribution[1].

  • Carbon-11 ( t1/2​ = 20.4 min): Requires an on-site cyclotron but allows for exact isotopic substitution without altering the parent molecule's steric bulk or pharmacology, critical for highly sensitive kinase inhibitors[2].

  • Iodine-125 ( t1/2​ = 59.4 days): Primarily used for in vitro autoradiography and targeted radionuclide therapy research due to its long half-life and localized Auger electron emission[3].

Protocol A: Nucleophilic [18F]Fluorination of [18F]DPA-714[18F]DPA-714 is synthesized via an aliphatic SN​2 nucleophilic substitution. The reaction utilizes a tosyloxy precursor, which provides an optimal balance of shelf-stability and leaving-group ability for rapid radiofluorination.

Mechanistic Insight: The [18F]fluoride ion produced in a cyclotron is highly hydrated and unreactive. Passing it through a QMA cartridge traps the isotope, which is then eluted using a Kryptofix-222 (K222)/K 2​ CO 3​ solution. K222 acts as a cryptand, strongly sequestering the potassium ion ( K+ ). This minimizes ion pairing, leaving the[18F]fluoride "naked" and highly nucleophilic. Azeotropic drying with acetonitrile is mandatory to remove trace water, which would otherwise re-hydrate and deactivate the fluoride ion[1].

Step-by-Step Methodology
  • Isotope Trapping: Trap aqueous [18F]fluoride (typically 20–35 GBq) on a pre-conditioned Sep-Pak Light QMA cartridge[4].

  • Elution: Elute the [18F]fluoride into the reaction vessel using an eluent containing 3 mg K 2​ CO 3​ in 300 µL ultrapure water, 500 µL acetonitrile (MeCN), and 10 mg Kryptofix-222[1].

  • Azeotropic Drying: Evaporate the mixture to dryness under a helium stream at 95°C. Add anhydrous MeCN (1 mL) and evaporate again to ensure complete water removal.

  • Radiolabeling: Dissolve 3–5 mg of the tosylate precursor in 0.6 mL anhydrous dimethyl sulfoxide (DMSO). Add this to the dried K[18F]F-K222 complex. Heat the sealed vessel at 165°C for 5 minutes[1]. (Note: GMP-compliant protocols may alternatively utilize anhydrous MeCN at 95°C for 10 minutes to minimize thermal degradation products[4]).

  • Purification: Dilute the crude mixture with HPLC mobile phase (e.g., H 2​ O/MeCN 55/45 v/v) and inject onto a semi-preparative C18 reversed-phase HPLC column (flow rate: 4.0 mL/min). Collect the fraction corresponding to [18F]DPA-714 ( tR​≈21 min)[1].

  • Formulation: Dilute the collected fraction with sterile water and pass through a Sep-Pak Plus C18 cartridge to trap the tracer. Wash with sterile water, elute with 1 mL ethanol, and dilute with sterile PBS to achieve a final ethanol concentration of <10% v/v[4].

G F18 [18F]Fluoride Production (Cyclotron) Trap QMA Cartridge Trapping & K222/K2CO3 Elution F18->Trap Dry Azeotropic Drying (MeCN, 95°C) Trap->Dry React SN2 Radiolabeling (Tosylate Precursor, 165°C) Dry->React Purify Semi-Prep HPLC Purification React->Purify Formulate Formulation (Sep-Pak C18, PBS/EtOH) Purify->Formulate

Caption: Automated radiosynthesis workflow for [18F]DPA-714.

Protocol B: [11C]Methylation of N-[11C]7 (PI3K/mTOR Inhibitor)

For oncology targets like PI3K/mTOR, bulky imidazo[1,2-a]pyridine derivatives often require N-methylation to restore the active pharmacophore.

Mechanistic Insight: While[11C]methyl iodide ([11C]CH 3​ I) is the traditional methylating agent, [11C]methyl triflate ([11C]CH 3​ OTf) is vastly superior for hindered amines or amides. The triflate group is a highly stabilized leaving group, making [11C]CH 3​ OTf orders of magnitude more reactive. This allows the reaction to proceed at lower temperatures and shorter times, which is critical to maximizing radiochemical yield within the strict 20.4-minute half-life of Carbon-11[2].

Step-by-Step Methodology
  • Agent Generation: Produce[11C]CO 2​ via the 14 N(p, α ) 11 C nuclear reaction. Reduce to [11C]CH 4​ , react with I 2​ to form[11C]CH 3​ I, and pass through a heated silver triflate (AgOTf) column at 190°C to yield [11C]CH 3​ OTf[2].

  • Precursor Preparation: Dissolve 1.0 mg of the N-demethylated precursor in 300 µL of anhydrous acetone or MeCN containing 2 µL of a base (e.g., 2N NaOH) to deprotonate the target amine[2].

  • Radiolabeling: Sweep the [11C]CH 3​ OTf gas into the precursor solution at room temperature until radioactivity plateaus. Heat the mixture to 80°C for 3–5 minutes to drive the reaction to completion.

  • Purification: Quench the reaction with HPLC mobile phase, purify via semi-preparative HPLC, and formulate via solid-phase extraction (SPE) yielding the final N-[11C]7 tracer[2].

Protocol C: Radioiodination of[125I]IMPY

For in vitro amyloid assays or targeted radiotherapy, [125I]IMPY is synthesized via electrophilic aromatic substitution.

Mechanistic Insight: The Iodogen method is preferred over isotopic exchange because it provides a mild, solid-phase oxidizing environment. Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril) oxidizes the radioiodide ( 125 I ) to the electrophilic iodonium ion ( 125 I + ), which rapidly substitutes the hydrogen or stannyl leaving group on the imidazo[1,2-a]pyridine ring without over-oxidizing the sensitive dimethylamino group[3].

Step-by-Step Methodology
  • Preparation: Coat a reaction tube with Iodogen (100 µg dissolved in dichloromethane, evaporated to dryness)[3].

  • Reaction: Add the IMPY precursor dissolved in ethanol/PBS, followed by Na[125I] (typically 1-5 mCi).

  • Incubation: Incubate at room temperature for 15–30 minutes.

  • Extraction: Quench the reaction with sodium metabisulfite to reduce unreacted iodine. Extract the lipophilic [125I]IMPY using ethyl acetate, evaporate, and purify via TLC or HPLC[3].

Quantitative Data Summaries

The following table summarizes the expected radiochemical parameters for the protocols described above, demonstrating the efficiency of the selected methodologies.

RadiotracerTargetIsotopeLabeling MethodRadiochemical Yield (RCY)Specific ActivityRadiochemical Purity
[18F]DPA-714 TSPOFluorine-18 SN​2 (Tosylate precursor)17.4% – 24.0%[1],[4]41 – 613 GBq/µmol> 98.5%
N-[11C]7 PI3K/mTORCarbon-11N-methylation ([11C]CH 3​ OTf)40.0% – 50.0% (Decay corrected)[2]> 50 GBq/µmol> 99.0%
[125I]IMPY β -AmyloidIodine-125Electrophilic substitution (Iodogen)> 96.5%[3]N/A (Carrier added/No-carrier added)> 95.0%

Biological Target Pathway Visualization

The downstream application of these radiotracers relies on specific biological cascades. Below is the signaling and targeting pathway for [18F]DPA-714 in the context of neuroinflammation.

G Stimulus Brain Injury / Infection Microglia Microglial Activation Stimulus->Microglia TSPO TSPO Upregulation (Mitochondrial Membrane) Microglia->TSPO PET PET Imaging Signal (Neuroinflammation) TSPO->PET Tracer [18F]DPA-714 Injection (Imidazo[1,2-a]pyridine) Tracer->TSPO High Affinity Binding

Caption: Mechanism of TSPO targeting by imidazo[1,2-a]pyridine PET tracers in neuroinflammation.

Sources

Application Note: High-Throughput Screening Assays for Imidazo[1,2-a]pyridine-3-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridine-3-carboxylates (IPCs) and their carboxamide derivatives have emerged as a highly privileged structural class in modern drug discovery. Most notably, they have demonstrated profound efficacy as anti-tubercular agents, exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb)[1]. This application note outlines a comprehensive, self-validating high-throughput screening (HTS) strategy designed to identify, validate, and triage IPC analogues for drug development.

Mechanistic Grounding and Assay Rationale

The primary molecular target of anti-tubercular IPCs is the QcrB subunit of the mycobacterial cytochrome bc1 complex[2]. By binding to QcrB, IPCs disrupt the electron transport chain (ETC). This blockade collapses the transmembrane proton motive force, leading to rapid intracellular ATP depletion and subsequent bacterial growth arrest[3].

MoA IPC Imidazo[1,2-a]pyridine-3-carboxylates (Test Compounds) QcrB Mtb QcrB Subunit (Cytochrome bc1 Complex) IPC->QcrB High-affinity binding ETC Electron Transport Chain Arrest QcrB->ETC Blocks electron transfer ATP Intracellular ATP Depletion ETC->ATP Loss of proton motive force Death Mycobacterial Growth Inhibition ATP->Death Energy starvation

Mechanism of action: IPCs targeting Mtb QcrB to disrupt ATP synthesis.

Causality in Assay Selection: Why not start with a biochemical QcrB binding assay? Mtb possesses a highly lipophilic, mycolic acid-rich cell envelope that acts as a formidable barrier to small molecules. Target-based biochemical screening frequently yields "flat" hits that fail to penetrate the whole cell. Therefore, our primary HTS utilizes a phenotypic Resazurin Microtiter Assay (REMA) to ensure that only cell-permeable IPCs are advanced[4]. To confirm the mechanism of action (MoA), active hits are subsequently subjected to a target-specific ATP depletion counter-screen.

HTS Workflow Design

Workflow Lib IPC Compound Library (384-well plates) Primary Primary Screen (REMA) Phenotypic Mtb Growth Lib->Primary 10 µM screening Counter Counter Screen ATP Depletion Assay Primary->Counter Active hits (MIC > 80%) Tox Cytotoxicity Assay (Vero/HepG2 cells) Counter->Tox Target confirmed Hit Hit Validation & Lead Optimization Tox->Hit High Selectivity Index

High-throughput screening workflow for identifying and validating IPC-based Mtb inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Primary Phenotypic Screening via Resazurin Microtiter Assay (REMA)

Self-Validating System: Every 384-well plate must contain internal controls to validate assay performance. Columns 1 and 2 are reserved for negative controls (0.1% DMSO vehicle; 100% bacterial growth) and positive controls (10 µM Isoniazid or Bedaquiline; 0% bacterial growth).

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to an optical density ( OD600​ ) of 0.4–0.6.

    • Causality: Tween-80 prevents mycobacterial clumping, ensuring a uniform single-cell suspension critical for consistent well-to-well fluorescence readouts.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of IPC analogues (from 10 mM DMSO stocks) into clear-bottom 384-well microtiter plates to achieve a final assay concentration of 10 µM.

  • Inoculation: Dilute the Mtb culture to an OD600​ of 0.001 (approx. 1×105 CFU/mL). Dispense 50 µL of the bacterial suspension into all wells using an automated reagent dispenser.

  • Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days.

    • Causality: Mtb has an exceptionally slow replication rate (doubling time ~18-24 hours). A 7-day incubation is strictly required to allow sufficient logarithmic growth for the negative controls to establish a robust assay window.

  • Resazurin Addition: Add 5 µL of 0.025% (w/v) resazurin solution to each well. Incubate for an additional 24 hours.

    • Causality: Viable cells metabolize non-fluorescent blue resazurin into highly fluorescent pink resorufin. Dead or arrested cells cannot, directly linking fluorescence to bacterial viability.

  • Readout: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

Protocol B: Mechanistic Counter-Screening (Intracellular ATP Depletion)

To validate that the IPC hits target the QcrB/ETC axis, we measure intracellular ATP levels using a luciferase reporter system. Bedaquiline (a known ATP synthase inhibitor) serves as the positive control.

Step-by-Step Methodology:

  • Plating: Plate Mtb H37Rv ( 1×105 CFU/well) in 384-well white opaque plates containing the IPC hits identified in Protocol A (dose-response format, 0.1 µM to 50 µM).

    • Causality: White opaque plates are mandatory for luminescence assays to maximize signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate plates at 37°C for 48 hours.

    • Causality: Unlike the 7-day growth assay, ETC inhibition causes rapid ATP depletion. A 48-hour window is optimal to detect metabolic collapse before widespread cell lysis confounds the readout.

  • Lysis & Detection: Add 25 µL of BacTiter-Glo™ Reagent to each well. Shake plates briefly to induce bacterial lysis and stabilize the luciferase reaction.

  • Readout: Incubate in the dark for 15 minutes at room temperature, then measure luminescence.

Data Analysis and Hit Triage

To ensure scientific integrity and reproducibility, the assay's robustness is mathematically validated using the Z'-factor. Hits are prioritized based on a strict set of quantitative thresholds outlined below.

Metric / ParameterTarget ThresholdBiological / Experimental Significance
Z'-Factor (Per Plate) > 0.65Validates assay robustness. Plates with Z' < 0.5 must be rejected and repeated.
Signal-to-Background (S/B) > 10Ensures a wide dynamic range between viable (DMSO) and inhibited (Isoniazid) controls.
Primary Hit Cutoff > 80% InhibitionFilters out weak binders; selects only highly potent IPC analogues at 10 µM.
ATP Depletion IC50​ < 1.0 µMConfirms the QcrB/ETC mechanism of action.
Selectivity Index (SI) > 10 CC50​ (Mammalian Tox) / MIC50​ (Mtb). Ensures the IPC is not a general cytotoxin.

References

  • Title: Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB Source: PLoS ONE URL: [Link]

  • Title: Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Advances URL: [Link]

  • Title: Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Application Notes and Protocols for the Purity Assessment of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a molecule of significant interest due to the diverse biological activities of the imidazopyridine scaffold, a comprehensive purity assessment is paramount.[1][2] The presence of even minute quantities of impurities—be they residual starting materials, byproducts of synthesis, or degradation products—can have profound implications, potentially altering the API's pharmacological and toxicological profile.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for a robust purity assessment of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

A Multi-faceted Approach to Purity Determination

A singular analytical technique is insufficient to comprehensively define the purity of a drug substance. Therefore, a holistic approach employing a battery of orthogonal methods is essential. This guide will detail both relative and absolute purity assessment techniques, each providing a unique and vital piece of the purity puzzle.

Part 1: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the workhorses of purity analysis, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the principal technique for quantifying the purity of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate and for detecting and quantifying process-related impurities and degradation products. A well-developed, stability-indicating HPLC method is crucial for ensuring that all potential impurities are separated from the main peak and from each other.[3]

The Causality Behind Experimental Choices:

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation. For a molecule like 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, which contains both aromatic and polar functional groups, a reversed-phase C18 column is an excellent starting point due to its versatility in separating compounds of moderate polarity. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a balance between retention of the analyte and resolution from its impurities. The use of a photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide information about the spectral purity of each peak.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a robust starting point for the development and validation of a stability-indicating reversed-phase HPLC method.

Parameter Condition
HPLC System Quaternary pump, autosampler, column oven, PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (primary), with PDA monitoring from 200-400 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Data Presentation: System Suitability

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are a regulatory requirement and a scientific necessity to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][5][6][7] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[4][8]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

Samples from each stress condition should be analyzed by the developed HPLC method to assess for degradation and to ensure that any degradation products are well-resolved from the parent peak. A target degradation of 5-20% is generally considered appropriate.[5][6][7]

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-PDA Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Impurity Profile & Method Validation Analysis->Report

Caption: Workflow for forced degradation studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is the gold standard for the identification and quantification of volatile organic impurities, including residual solvents from the manufacturing process. Headspace (HS) sampling is the preferred injection technique as it minimizes matrix effects and protects the GC system from non-volatile sample components.

Experimental Protocol: GC-HS-MS for Residual Solvents

Parameter Condition
GC-MS System GC with headspace autosampler and mass selective detector
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Injector Temperature 250°C
MS Transfer Line 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Headspace Vial 20 mL
Sample Amount 100 mg
Diluent Dimethyl sulfoxide (DMSO)
Incubation Temp. 80°C
Incubation Time 30 min

Data Presentation: Common Residual Solvents and their Limits

Solvent Class ICH Limit (ppm)
Methanol23000
Ethanol35000
Acetone35000
Dichloromethane2600
Toluene2890

Part 2: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of the main component and for identifying any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate and for identifying and quantifying impurities.

The Causality Behind Experimental Choices:

¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. For a definitive structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

Expected ¹H and ¹³C NMR Spectral Data:

Based on the structure of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate and data from similar compounds, the following spectral characteristics are expected.[9][10][11]

  • ¹H NMR (500 MHz, CDCl₃):

    • Aromatic protons on the pyridine ring will appear as doublets and triplets in the range of δ 6.8-9.2 ppm.

    • The methyl protons at the 2- and 8-positions will appear as singlets around δ 2.6-2.8 ppm.

    • The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (126 MHz, CDCl₃):

    • Aromatic and heteroaromatic carbons will appear in the range of δ 113-162 ppm.

    • The carbonyl carbon of the carboxylic acid will be observed around δ 161-162 ppm.

    • The methyl carbons will appear at upfield chemical shifts, typically around δ 14-18 ppm.[9]

Visualization: NMR-based Structural Confirmation

NMR_Confirmation cluster_nmr NMR Spectroscopy H_NMR 1H NMR COSY 2D COSY H_NMR->COSY HSQC 2D HSQC H_NMR->HSQC C_NMR 13C NMR C_NMR->COSY C_NMR->HSQC Confirmation Structural Confirmation and Impurity Identification COSY->Confirmation HSQC->Confirmation Structure Proposed Structure of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate Structure->H_NMR Structure->C_NMR

Caption: Integrated NMR approach for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which is crucial for confirming its identity and for identifying unknown impurities.

The Causality Behind Experimental Choices:

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, as it typically produces a prominent protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent ion and its fragments, which greatly aids in structural elucidation.

Expected Fragmentation Pattern:

The imidazo[1,2-a]pyridine core is relatively stable. Fragmentation is likely to involve the loss of the carboxylic acid group and subsequent cleavages of the pyridine and imidazole rings.

Part 3: Absolute Purity Assessment

While chromatographic techniques provide information on relative purity, absolute methods are required to determine the amount of the pure substance itself.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique for confirming the empirical formula of a new chemical entity.

Experimental Protocol: CHN Analysis

A small, accurately weighed amount of the sample is combusted in a furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector. The measured percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula (C₁₀H₁₀N₂O₂).

Data Presentation: Theoretical vs. Experimental Values

Element Theoretical % Experimental % (Acceptance Criteria)
Carbon (C)63.1563.15 ± 0.4
Hydrogen (H)5.305.30 ± 0.3
Nitrogen (N)14.7314.73 ± 0.4
Water Content by Karl Fischer Titration

The presence of water can significantly impact the stability and accurate weighing of a drug substance. Karl Fischer titration is the most accurate and specific method for determining the water content.

The Causality Behind Experimental Choices:

Coulometric Karl Fischer titration is preferred for low water content (typically <1%), while volumetric titration is suitable for higher water content. The choice of solvent is crucial to ensure complete dissolution of the sample and release of all water molecules.

Experimental Protocol: Coulometric Karl Fischer Titration

A known weight of the sample is introduced into the Karl Fischer titration cell containing a solution of sulfur dioxide, an amine, and an alcohol. An electric current generates iodine, which reacts stoichiometrically with water. The amount of current required to reach the endpoint is directly proportional to the amount of water in the sample.

Conclusion: A Comprehensive and Self-Validating Approach

The purity assessment of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate requires a multi-faceted and rigorous analytical approach. The combination of chromatographic, spectroscopic, and absolute purity techniques described in this guide provides a comprehensive framework for ensuring the quality, safety, and efficacy of this promising pharmaceutical compound. By understanding the principles behind each technique and adhering to detailed, validated protocols, researchers and drug developers can be confident in the integrity of their analytical data.

References

  • HETEROCYCLES, Vol. 91, No. 11, 2015, DOI: 10.3987/COM-15-13290, Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. Available at: [Link]

  • The Islamic University Journal (Series of Natural Studies and Engineering), Vol.14, No.2, P.31-38, 2006, ISSN 1726-6807. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available at: [Link]

  • Journal of the University of Chemical Technology and Metallurgy, 49, 3, 2014, 255-260. Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Available at: [Link]

  • Molecules 2004, 9, 788-797. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available at: [Link]

  • International Journal of Pharma Research & Review, Oct 2014; 3(10):46-57. Stability Indicating HPLC Method Development and Validation. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J. of Advancement in Medical and Life Sciences. V 1 | I 4 | 2014. Available at: [Link]

  • PubChemLite. 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Available at: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • International Journal of Applied Pharmaceutics, Vol 10, Issue 1, 2018. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • ResearchGate. Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

  • PubChemLite. 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Available at: [Link]

  • PubMed. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Available at: [Link]

  • Natural Volatiles & Essential Oils. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Available at: [Link]

  • International Journal of Drug Development and Technology. Development and Validation of a Stability-Indicating RP-HPLC Method for Estimation of Glibenclamidei Bulk and Pharmaceutical Formulation. Available at: [Link]

Sources

Application Note and Protocol: A Step-by-Step Guide to the Recrystallization of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the purification of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid via recrystallization. The document is intended for researchers, scientists, and professionals in the field of drug development who require a high degree of purity for this heterocyclic compound. The following sections elucidate the principles of solvent selection, a step-by-step recrystallization procedure, and troubleshooting strategies, all grounded in established chemical principles to ensure methodological robustness and reproducibility.

Introduction: The Importance of Purity and the Principle of Recrystallization

The compound 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] For its successful application in research and as a potential therapeutic agent, achieving a high level of purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[2] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solution (mother liquor).

Strategic Solvent Selection for 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

The choice of solvent is the most critical factor in a successful recrystallization. The molecular structure of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, which features a polar carboxylic acid group and a moderately polar heterocyclic core, suggests that polar protic solvents would be suitable candidates.

Based on literature precedents for similar imidazo[1,2-a]pyridine derivatives and carboxylic acids, ethanol, methanol, and water are promising solvents.[3][4][5][6] For instance, hot ethanol has been successfully used for the recrystallization of other imidazo[1,2-a]pyridine analogs.[4] Given the carboxylic acid moiety, the compound is expected to have appreciable solubility in alcohols like ethanol and methanol, particularly at elevated temperatures. Water, while a poor solvent for many organic compounds, can be an effective anti-solvent in a two-solvent system due to the polarity imparted by the carboxylic acid.

For this specific compound, a single-solvent recrystallization with ethanol or a two-solvent system of ethanol and water is proposed. The optimal system should be determined empirically on a small scale before committing the bulk of the material.

Table 1: Proposed Solvent Systems and Rationale

Solvent SystemTypeRationale
EthanolSingle-SolventGood solubility at high temperatures and lower solubility at room temperature is anticipated for the target compound. It is a common and effective solvent for imidazo[1,2-a]pyridine derivatives.[4]
Ethanol/WaterTwo-SolventEthanol acts as the "good" solvent to dissolve the compound, while water acts as the "poor" or "anti-solvent" to induce crystallization upon cooling. This can be effective if the compound is too soluble in pure hot ethanol.[7]
MethanolSingle-SolventSimilar to ethanol, methanol is a polar protic solvent that can be effective. However, its lower boiling point may be a consideration. Recrystallization from methanol has been reported for related compounds.[5]

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the recrystallization of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Materials and Equipment:

  • Crude 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Ethanol (reagent grade)

  • Deionized water

  • Ice bath

Step 1: Dissolution in a Minimum of Hot Solvent
  • Place the crude 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid into an Erlenmeyer flask with a magnetic stir bar.

  • Add a small volume of ethanol, enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring.

  • Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[2]

Step 2: Decolorization with Activated Charcoal (Optional)

If the solution is colored due to impurities, a small amount of activated charcoal can be added to adsorb the colored compounds.[2]

  • Remove the flask from the heat and allow it to cool slightly.

  • Add a spatula-tip of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes while stirring.

Step 3: Hot Gravity Filtration

This step is necessary to remove any insoluble impurities or activated charcoal.

  • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and the receiving Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization.

  • Quickly pour the hot solution through the fluted filter paper into the preheated flask.

Step 4: Crystallization
  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]

Step 5: Isolation and Washing of Crystals
  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[2] Using ice-cold solvent minimizes the loss of the desired product.

Step 6: Drying the Purified Crystals
  • Allow the crystals to air-dry on the filter paper in the Buchner funnel by drawing air through them for a few minutes.

  • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The dryness can be confirmed by weighing the crystals to a constant mass.

Workflow Visualization

The following diagram illustrates the complete recrystallization workflow for 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Product Dissolve Dissolve in minimum hot ethanol Start->Dissolve HotFilt Hot Gravity Filtration Dissolve->HotFilt Cool Slow Cooling to RT HotFilt->Cool IceBath Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with ice-cold ethanol VacFilt->Wash Dry Drying Wash->Dry End Pure Crystals Dry->End

Sources

Application Notes and Protocols: Leveraging the Imidazo[1,2-a]pyridine Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its synthetic tractability and wide range of biological activities.[1][2][3][4] This nitrogen-bridged bicyclic system is a key component in several marketed drugs, demonstrating its favorable pharmacokinetic and pharmacodynamic properties.[2][3] Its rigid structure provides a well-defined vector for substituent placement, making it an ideal starting point for fragment-based drug discovery (FBDD). In an FBDD campaign, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The structural information from these weakly binding fragments is then used to design more potent and selective drug candidates. The imidazo[1,2-a]pyridine scaffold offers a unique opportunity for FBDD due to its "drug-like" properties and the vast chemical space that can be explored through its functionalization.[5]

This guide provides a comprehensive overview of the application of the imidazo[1,2-a]pyridine scaffold in FBDD, from fragment library design and synthesis to biophysical screening, hit validation, and fragment-to-lead optimization.

Part 1: Designing and Synthesizing an Imidazo[1,2-a]pyridine-Based Fragment Library

The success of an FBDD campaign hinges on the quality and diversity of the fragment library. For the imidazo[1,2-a]pyridine scaffold, the goal is to create a library of low molecular weight compounds that adhere to the "Rule of Three" and explore diverse chemical space around the core.

Key Considerations for Library Design:
  • Core Scaffold: The imidazo[1,2-a]pyridine core itself serves as the foundational fragment.

  • Vector Diversity: Substitutions at various positions (C2, C3, C5, C6, C7, and C8) allow for the exploration of different binding pockets on a target protein.

  • Physicochemical Properties: Fragments should possess optimal physicochemical properties for screening, including high solubility and low molecular weight.

  • Synthetic Accessibility: The library should be synthesized efficiently to generate a sufficient number of diverse fragments.[6]

Protocol for Imidazo[1,2-a]pyridine Fragment Library Synthesis

A common and efficient method for synthesizing substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[7][8] This one-pot reaction allows for the rapid generation of a diverse library of fragments.

Step-by-Step Synthesis Protocol (GBB Reaction):

  • Reactant Preparation:

    • Prepare a stock solution of various 2-aminopyridines (unsubstituted and substituted with small functional groups like methyl, chloro, or methoxy).

    • Prepare stock solutions of a diverse set of aldehydes (e.g., formaldehyde, acetaldehyde, benzaldehyde).

    • Prepare a stock solution of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide).

  • Reaction Setup:

    • In a 96-well reaction block, add 1.0 equivalent of a selected 2-aminopyridine to each well.

    • Add 1.0 equivalent of a selected aldehyde to each well.

    • Add 1.2 equivalents of an isocyanide to each well.

    • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)3 or Y(OTf)3) to each well.[9]

    • Add an appropriate solvent, such as methanol or ethanol.

  • Reaction and Work-up:

    • Seal the reaction block and heat to 60-80°C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixtures under reduced pressure.

    • Purify the fragments using automated flash chromatography.

  • Quality Control:

    • Confirm the structure and purity of each fragment by ¹H NMR and LC-MS.

    • Determine the solubility of each fragment in the screening buffer.

Table 1: Exemplar Imidazo[1,2-a]pyridine Fragment Library

Fragment IDR1 (at C2)R2 (at C3)R3 (at C7)Molecular Weight ( g/mol )cLogP
IMP-F001HHH118.141.58
IMP-F002MethylHH132.172.01
IMP-F003PhenylHH194.243.12
IMP-F004HAminoH133.150.85
IMP-F005HHMethyl132.172.01
IMP-F006HHChloro152.592.24

Part 2: Biophysical Screening of the Imidazo[1,2-a]pyridine Fragment Library

Due to the low affinity of fragments, sensitive biophysical techniques are required for screening.[10] Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Thermal Shift Assays (TSA).

Workflow for Fragment Screening

FBDD_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Fragment Library Fragment Library Primary Screen (NMR/SPR/TSA) Primary Screen (NMR/SPR/TSA) Fragment Library->Primary Screen (NMR/SPR/TSA) High Throughput Hit Identification Hit Identification Primary Screen (NMR/SPR/TSA)->Hit Identification Data Analysis Orthogonal Screen (ITC/X-ray) Orthogonal Screen (ITC/X-ray) Hit Identification->Orthogonal Screen (ITC/X-ray) Confirmation Validated Hits Validated Hits Orthogonal Screen (ITC/X-ray)->Validated Hits Binding Confirmed Structure-Based Design Structure-Based Design Validated Hits->Structure-Based Design Structural Biology Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization Iterative Improvement

Caption: FBDD screening and hit validation workflow.

Protocol for Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.

Step-by-Step SPR Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a low immobilization density to avoid mass transport limitations.

  • Fragment Screening:

    • Prepare a stock solution of each imidazo[1,2-a]pyridine fragment in a suitable solvent (e.g., DMSO).

    • Dilute the fragments into the running buffer to a final concentration of 100-500 µM.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • A significant increase in RU upon fragment injection indicates a binding event.

    • Calculate the binding affinity (KD) for the hit fragments by performing a dose-response analysis with varying fragment concentrations.

Part 3: Hit Validation and Structural Biology

Hits from the primary screen must be validated using an orthogonal biophysical method to eliminate false positives. Isothermal Titration Calorimetry (ITC) and X-ray crystallography are powerful techniques for hit validation.

Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein in the ITC buffer.

    • Prepare a solution of the hit fragment in the same buffer.

  • Titration:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the fragment solution into the injection syringe.

    • Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

The Role of X-ray Crystallography

Obtaining a co-crystal structure of a fragment bound to the target protein is the gold standard in FBDD.[10] This provides detailed information about the binding mode, key interactions, and vectors for fragment elaboration.[11]

Part 4: From Fragment to Lead: Structure-Based Drug Design

Once a validated hit with a known binding mode is identified, the next step is to grow the fragment into a more potent, lead-like molecule. This is an iterative process guided by structural information and structure-activity relationship (SAR) studies.[12][13]

Strategies for Fragment Elaboration:
  • Fragment Growing: Adding functional groups to the fragment to make additional interactions with the protein.

  • Fragment Linking: Linking two or more fragments that bind to adjacent sites on the protein.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single molecule.

Workflow for Fragment-to-Lead Evolution

Fragment_Evolution Validated Hit Validated Hit X-ray Co-crystal Structure X-ray Co-crystal Structure Validated Hit->X-ray Co-crystal Structure Identify Growth Vectors Identify Growth Vectors X-ray Co-crystal Structure->Identify Growth Vectors Synthesize Analogs Synthesize Analogs Identify Growth Vectors->Synthesize Analogs Biological Evaluation Biological Evaluation Synthesize Analogs->Biological Evaluation SAR Analysis SAR Analysis Biological Evaluation->SAR Analysis SAR Analysis->Identify Growth Vectors Iterate Lead Compound Lead Compound SAR Analysis->Lead Compound Optimization Complete

Caption: Iterative cycle of fragment-to-lead optimization.

Case Study Example: Optimization of an Imidazo[1,2-a]pyridine Hit

A hypothetical FBDD screen against a kinase target identifies an imidazo[1,2-a]pyridine fragment that binds to the ATP-binding site. The X-ray co-crystal structure reveals that the C3 position of the scaffold is pointing towards a hydrophobic pocket.

Optimization Strategy:

  • Hypothesis: Adding a small hydrophobic group at the C3 position will increase binding affinity.

  • Synthesis: Synthesize a small library of analogs with different alkyl and aryl groups at the C3 position.

  • Evaluation: Screen the analogs for their binding affinity and inhibitory activity.

  • SAR Analysis: The results show that a phenyl group at C3 significantly improves potency.

  • Iteration: Further explore substitutions on the C3-phenyl ring to optimize interactions with the hydrophobic pocket.

This iterative process of design, synthesis, and testing will ultimately lead to the identification of a potent and selective lead compound.[14]

Conclusion

The imidazo[1,2-a]pyridine scaffold is a versatile and valuable tool for fragment-based drug discovery. Its favorable physicochemical properties, synthetic accessibility, and proven track record in medicinal chemistry make it an excellent starting point for FBDD campaigns targeting a wide range of diseases. By following the protocols and workflows outlined in this guide, researchers can effectively leverage the potential of this privileged scaffold to discover novel and effective therapeutics.

References

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. J Med Chem. 2003 Jan 16;46(2):237-43.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors.
  • Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. J Med Chem. 2014 Jun 26;57(12):5293-305.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorg Med Chem Lett. 2025 Dec 15:129:130397.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org. Biomol. Chem., 2024, 22, 5374.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein J. Org. Chem. 2023, 19, 796–804.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026 Jan 6;11(2):2348-2383.
  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines.
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. InTech.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Representative drugs containing imidazo[1,2-a]pyridine scaffold.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med. Chem., 2023,14, 843-864.

Sources

Troubleshooting & Optimization

Technical Support & Troubleshooting Center: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. This amphoteric, fused-bicyclic scaffold is a critical intermediate in the development of novel antimycobacterial agents and potassium-competitive acid blockers[1][2]. Because of its unique electronic properties, researchers frequently encounter bottlenecks related to steric hindrance during cyclization and protodecarboxylation during isolation.

This guide is engineered to provide application scientists and drug development professionals with causality-driven troubleshooting, self-validating protocols, and optimized quantitative parameters.

Reaction Workflow & Mechanistic Pathway

The synthesis follows a two-stage sequence: a Tschitschibabin-type cyclocondensation followed by a tightly controlled base-catalyzed ester hydrolysis.

G SM1 2-Amino-3-methylpyridine (Sterically Hindered Nucleophile) Condensation Step 1: Cyclocondensation (MAOS, 120°C, EtOH) SM1->Condensation SM2 Ethyl 2-chloroacetoacetate (Bis-electrophile) SM2->Condensation Intermediate Ethyl 2,8-dimethylimidazo[1,2-a] pyridine-3-carboxylate Condensation->Intermediate -H2O, -HCl Hydrolysis Step 2: Ester Hydrolysis (LiOH, EtOH/H2O, Reflux) Intermediate->Hydrolysis Acidification Step 3: Isoelectric Precipitation (HCl to pH 3.8 at 0°C) Hydrolysis->Acidification Carboxylate Anion Product 2,8-dimethylimidazo[1,2-a] pyridine-3-carboxylic acid Acidification->Product Prevents Decarboxylation

Workflow: Synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Quantitative Data & Optimization Matrix

To establish a baseline for your experiments, compare your current reaction metrics against our optimized parameters. Deviations from these benchmarks usually indicate issues with thermal activation or pH control.

Reaction StageMethodologyTemp / TimeExpected YieldE-E-A-T Rationale & Causality
Step 1: Cyclization Conventional Reflux80 °C / 18 h35–45%The C3-methyl group sterically hinders the initial alkylation at the endocyclic nitrogen. Prolonged heating leads to tarring.
Step 1: Cyclization Microwave (MAOS)120 °C / 30 min75–85%Rapid, uniform dielectric heating overcomes the steric activation barrier, driving the iminium formation to completion[1].
Step 2: Hydrolysis Ambient Acidification25 °C / pH < 2< 10%Exothermic neutralization combined with excess acid triggers rapid protodecarboxylation of the product[3].
Step 2: Hydrolysis Isoelectric Isolation0 °C / pH 3.888–95%Cold titration to the exact isoelectric point forces the zwitterion to precipitate, preventing both degradation and aqueous loss[2].

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Microwave-Assisted Synthesis of the Ester Intermediate

Objective: Overcome steric hindrance to synthesize ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

  • Preparation: In a 30 mL microwave-safe quartz vessel, dissolve 2-amino-3-methylpyridine (1.0 equiv, 10 mmol) and ethyl 2-chloroacetoacetate (1.2 equiv, 12 mmol) in anhydrous ethanol (15 mL).

  • Activation: Seal the vessel with a pressure-rated cap. Subject the mixture to Microwave-Assisted Organic Synthesis (MAOS) at 120 °C for 30 minutes with a maximum power output of 200 W[1].

  • Self-Validating Check (TLC): Spot the crude mixture on a silica gel plate (Eluent: 50% EtOAc/Hexanes). The starting amine (highly UV-active, bright blue fluorescence under 254 nm) must be completely consumed. A new, lower-Rf spot corresponding to the ester must be the dominant species. If amine remains, resubject to microwave irradiation for 10 minutes.

  • Workup: Concentrate the ethanol in vacuo. Partition the resulting oil between saturated aqueous NaHCO₃ (30 mL) and dichloromethane (30 mL). Extract the aqueous layer twice more with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude solid from a minimal amount of hot ethanol to yield pale yellow crystals.

Protocol B: Hydrolysis and Isoelectric Precipitation

Objective: Cleave the ester and isolate the amphoteric carboxylic acid without inducing decarboxylation.

  • Saponification: Dissolve the ester intermediate (5 mmol) in a 3:1 mixture of EtOH/H₂O (20 mL). Add lithium hydroxide monohydrate (3.0 equiv, 15 mmol). Heat to reflux for 4 hours[3].

  • Self-Validating Check (LC-MS): Pull a 10 µL aliquot, dilute in MeOH, and inject into the LC-MS. The mass of the ester ([M+H]⁺ = 219.1) must be entirely replaced by the mass of the carboxylate ([M+H]⁺ = 191.1).

  • Thermal Quenching (Critical): Remove the flask from heat and immediately plunge it into an ice-water bath. Allow the internal temperature to drop to exactly 0–5 °C.

  • Isoelectric Titration: Insert a calibrated pH probe directly into the stirring solution. Slowly add 1M HCl dropwise. The solution will initially be highly basic (pH > 12). Stop the addition exactly when the pH reaches 3.8.

  • Maturation & Filtration: Allow the resulting milky suspension to stir at 0 °C for 45 minutes to encourage crystal growth. Filter the white precipitate over a Büchner funnel, wash with 5 mL of ice-cold water, and dry under high vacuum for 12 hours[2].

Troubleshooting FAQs

Q1: Why is my yield for the Step 1 cyclocondensation consistently below 40% when using standard reflux? Causality & Solution: The 3-methyl group on 2-amino-3-methylpyridine introduces severe steric hindrance adjacent to the endocyclic nitrogen. This nitrogen is the initial site of nucleophilic attack on the halocarbonyl. Under standard thermal reflux, this kinetic bottleneck allows competing side reactions (such as polymerization of the acetoacetate) to dominate. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) at 120 °C, the thermal activation barrier is rapidly overcome, boosting yields significantly while suppressing tar formation[1]. If a microwave reactor is unavailable, switching the electrophile from ethyl 2-chloroacetoacetate to ethyl 2-bromoacetoacetate provides a superior leaving group that partially compensates for the steric bulk.

Q2: During the hydrolysis of the ester (Step 2), my LC-MS shows a massive peak corresponding to a loss of 44 Da. What happened? Causality & Solution: You have inadvertently triggered protodecarboxylation. Imidazo[1,2-a]pyridine-3-carboxylic acids are notoriously unstable under hot, acidic conditions[3]. The electron-rich nature of the fused bicyclic system highly stabilizes the intermediate formed during the extrusion of CO₂. If the ester hydrolysis mixture is acidified while still warm, or if the local pH drops below 2.0 due to rapid addition of concentrated acid, the carboxylic acid will rapidly degrade into 2,8-dimethylimidazo[1,2-a]pyridine (loss of CO₂, 44 Da)[3]. To prevent this, strictly adhere to the thermal quenching step in Protocol B. The system must be at 0 °C prior to acidification, and you must use a dilute acid (e.g., 1M HCl) to prevent localized spikes in acidity.

Q3: My LC-MS shows successful hydrolysis, but the final carboxylic acid product is not precipitating upon acidification. How do I extract it? Causality & Solution: The target molecule is amphoteric. It contains a basic imidazopyridine nitrogen (pKa ~6.5) and an acidic carboxylic acid (pKa ~3.0). Standard organic liquid-liquid extraction (e.g., into ethyl acetate or DCM) will fail because the molecule remains charged and highly water-soluble at almost any pH[2]. The only reliable isolation method is isoelectric precipitation. You must carefully titrate the aqueous solution to its exact isoelectric point (pH ~3.8). At this pH, the zwitterion becomes neutrally charged overall, minimizing its aqueous solubility and forcing crystallization[2]. If precipitation still fails at pH 3.8, your aqueous layer is likely too dilute. Lyophilize (freeze-dry) the pH-adjusted solution entirely, and triturate the resulting solid with a minimal amount of cold methanol to dissolve the product while leaving the inorganic LiCl/NaCl salts behind.

References

  • 1, Heterocycles / CLOCKSS, 2015. 2.3, ACS Infectious Diseases / NIH PMC, 2017. 3.2, Journal of Medicinal Chemistry / ACS Publications, 2007.

Sources

Imidazo[1,2-a]pyridine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. As a privileged pharmacophore found in blockbuster drugs like zolpidem, alpidem, and olprinone, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry.

This guide is designed for researchers and drug development professionals. It moves beyond basic reaction schemes to address the thermodynamic and kinetic bottlenecks of these syntheses, providing field-proven troubleshooting strategies, self-validating protocols, and authoritative mechanistic insights.

Module 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a highly convergent, isocyanide-based multicomponent reaction (IMCR) between a 2-aminopyridine, an aldehyde, and an isocyanide. While atomically economical, it is highly sensitive to substrate electronics and solvent effects.

Q1: My GBB reaction stalls at the Schiff base intermediate, resulting in low yields. How do I drive the [4+1] cycloaddition to completion?

Causality & Mechanism: The GBB reaction relies on the initial condensation of the 2-aminopyridine and the aldehyde to form an electrophilic Schiff base (imine). If the aldehyde is electron-rich (e.g., p-methoxybenzaldehyde) or sterically hindered, the resulting imine is not sufficiently electrophilic to undergo nucleophilic attack by the isocyanide. The reaction stalls, and the imine either hydrolyzes back to the starting materials or polymerizes. Solution: You must enhance the electrophilicity of the imine carbon. Introducing a mild, green Lewis or Brønsted acid catalyst, combined with microwave (MW) irradiation, resolves this. Recent optimizations demonstrate that using 20 mol% ammonium chloride ( NH4​Cl ) in ethanol under MW irradiation rapidly accelerates imine formation and subsequent isocyanide insertion, yielding products in 80-90% yield[1].

Mechanistic pathway and optimization nodes of the GBB multicomponent reaction.
Protocol 1: Microwave-Assisted GBB Reaction

Self-Validating Workflow:

  • Reagent Mixing: In a microwave-safe vial, combine 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in absolute ethanol (3 mL).

  • Catalyst Addition: Add NH4​Cl (20 mol%, 0.2 mmol). Validation checkpoint: The mixture should be a heterogeneous suspension at room temperature.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 15–20 minutes[2].

  • Monitoring: Spot the reaction on a TLC plate (Hexanes/EtOAc 3:7). Validation checkpoint: The disappearance of the UV-active aldehyde spot and the appearance of a highly fluorescent blue/green spot at a lower Rf​ confirms the formation of the imidazo[1,2-a]pyridine core.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 10 mL). Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Module 2: Tschitschibabin Condensation (α-Haloketones + 2-Aminopyridines)

The classical Tschitschibabin reaction involves the condensation of 2-aminopyridines with α-haloketones. While straightforward, it is notorious for harsh conditions and poor yields with complex substrates.

Q2: I am experiencing severe tar formation and low yields when reacting 2-aminopyridines with α-bromoacetophenones under neat conditions. How can I optimize this?

Causality & Mechanism: Performing this reaction under neat conditions at elevated temperatures (150–200 °C) leads to thermal degradation and polymerization of the highly reactive α-haloketone. Furthermore, the cyclization step releases hydrobromic acid (HBr). Without a base to scavenge this acid, the HBr protonates the unreacted 2-aminopyridine, rendering the pyridine nitrogen non-nucleophilic and prematurely halting the reaction. Solution: Transition to a biphasic or protic solvent system utilizing a non-nucleophilic base. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aqueous ethanol mixture (1:1 v/v) at room temperature perfectly balances the solubility of the organic precursors and the resulting hydrobromide salts, preventing product precipitation before cyclization is complete[3].

Table 1: Optimization of Solvent and Base in Tschitschibabin Condensation

Entry Solvent System Base / Catalyst Temperature Time (h) Yield (%) Observation / Issue
1 Neat None 150 °C 4 35% Severe tar formation; thermal degradation.
2 Ethanol None Reflux 12 55% Reaction stalls due to 2-aminopyridine protonation.
3 Water None 80 °C 8 42% Poor solubility of organic substrates.

| 4 | EtOH: H2​O (1:1) | Et3​N (1.0 eq) | Room Temp | 4 | 78% | Moderate yield; competing nucleophilicity of base. | | 5 | EtOH: H2​O (1:1) | DBU (1.0 eq) | Room Temp | 2 | 94% | Optimal; clean conversion, high atom economy[3]. |

Q3: Handling α-haloketones is hazardous, and they degrade rapidly on the bench. Is there an alternative approach?

Causality & Mechanism: α-haloketones are potent lachrymators and prone to photolytic and thermal degradation, making isolation difficult. Solution: Employ an in situ α-bromination strategy. By utilizing N-bromosuccinimide (NBS) in a one-pot aqueous system, the ketone is brominated to the α-haloketone transiently, which is immediately intercepted by the 2-aminopyridine. This avoids isolation of the toxic intermediate and leverages water as a green solvent[4].

Protocol 2: One-Pot NBS-Mediated Synthesis

Self-Validating Workflow:

  • In Situ Bromination: To a round-bottom flask, add the ketone (1.0 mmol) and NBS (1.2 equiv) in distilled water (5 mL). Stir at 80 °C for 1 hour. Validation checkpoint: The solution will transition to a distinct orange/yellow hue, indicating the generation of the active brominating species and the transient α-bromoketone.

  • Cyclization: Add 2-aminopyridine (1.2 mmol) directly to the hot aqueous mixture. Continue stirring at 80 °C for 4–6 hours[4].

  • Workup: Cool the mixture to room temperature. Validation checkpoint: The reaction mixture will turn into a dark brown/red suspension as the cyclization proceeds and the product precipitates. Neutralize with saturated NaHCO3​ to pH 7.5, extract with dichloromethane (3 × 15 mL), and purify via silica gel chromatography.

Module 3: High-Throughput & Solid-Phase Synthesis (SPOS)

Q4: How can I adapt the imidazo[1,2-a]pyridine synthesis for high-throughput library generation to screen for new drug candidates?

Causality & Mechanism: Solution-phase library generation is bottlenecked by the need for individual chromatographic purification of each derivative. Solution: Solid-Phase Organic Synthesis (SPOS) bypasses this. By anchoring 2-aminonicotinic acid to a polymer resin, you can drive the condensation with α-haloketones to completion using massive excesses of reagents. The impurities and excess reagents are simply washed away via filtration. The final imidazo[1,2-a]pyridine-8-carboxamides are cleaved from the resin using primary or secondary amines, yielding highly pure libraries without column chromatography[5].

Troubleshooting logic tree for imidazo[1,2-a]pyridine condensation reactions.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW MDPI[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega ACS Publications[Link]

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction Sciforum [Link]

  • Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides ACS Publications[Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol Royal Society Publishing[Link]

Sources

Technical Support Center: Purification of Polar Imidazo[1,2-a]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the complex purification challenges associated with polar imidazo[1,2-a]pyridine compounds. This class of nitrogen-containing heterocycles is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] However, their inherent polarity and basicity often present significant hurdles during isolation and purification.

This guide is structured to provide direct, experience-based solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to a detailed, problem-oriented troubleshooting guide, complete with step-by-step protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physicochemical properties of polar imidazo[1,2-a]pyridines and why they are challenging to purify.

Q1: What makes polar imidazo[1,2-a]pyridine compounds so difficult to purify using standard silica gel chromatography?

A: The difficulty arises from two primary chemical characteristics:

  • High Polarity: The presence of the nitrogen-rich bicyclic core, often combined with other polar functional groups, results in very strong interactions with the polar surface of silica gel (silanol groups, Si-OH). This leads to poor mobility on the column, requiring highly polar solvent systems to elute the compound.[5]

  • Basicity: The pyridine nitrogen is basic, with a pKa that can facilitate strong ionic interactions with the acidic silanol groups on the silica surface. This interaction is a major cause of significant peak tailing or streaking, where the compound slowly bleeds off the column instead of eluting as a sharp band.[6] In severe cases, the compound can bind irreversibly to the silica, leading to low recovery or decomposition.[7]

Q2: I've finished my reaction, and TLC analysis shows multiple spots. What are the common impurities I should be aware of?

A: Impurities often stem from the synthetic route used. Common side products include:

  • Incomplete Cyclization: The acyclic intermediate formed from the initial condensation of 2-aminopyridine and the carbonyl compound may persist if cyclization is not complete.[8]

  • Starting Materials: Unreacted 2-aminopyridine or the α-haloketone (or equivalent) are common impurities. Their polarities can be very similar to the product, complicating separation.[8]

  • Dimerization or Polymerization: Under certain conditions, starting materials or the product itself can undergo self-condensation reactions.

  • Over-alkylation: The product, being nucleophilic, can sometimes react with the α-haloketone starting material, leading to N-alkylation byproducts.[8]

Q3: Can I use an acid-base extraction to simplify my purification?

A: Yes, this is often an excellent first step. Since imidazo[1,2-a]pyridines are basic, you can selectively move your product from an organic layer into an acidic aqueous layer (e.g., 1M HCl).[8] After washing the organic layer to remove non-basic impurities, you can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent. This can significantly reduce the impurity load before attempting chromatography.[8]

Part 2: Troubleshooting Guide

This section is designed as a problem-solving workflow. Identify your specific issue from the list below to find potential causes and recommended solutions.

Problem 1: Severe Peak Tailing/Streaking on Silica Gel TLC and Columns
  • Potential Cause: Strong acid-base interaction between the basic nitrogen of your compound and the acidic silanol groups of the silica gel.[6]

  • Solution 1: Add a Basic Modifier. Introduce a small amount of a basic modifier to your mobile phase. This additive will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Recommended Modifiers:

      • Triethylamine (TEA): Typically 0.5-2% (v/v) in your eluent.

      • Ammonium Hydroxide: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in your main mobile phase (e.g., dichloromethane).[7]

  • Solution 2: Switch to a Different Stationary Phase. If modifiers are ineffective or incompatible, consider an alternative to standard silica gel.

    • Alumina (Basic or Neutral): Activated alumina is less acidic than silica and is often a better choice for basic compounds.[6] Start with neutral alumina and move to basic if tailing persists.

    • Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[5][6]

Problem 2: My Compound Won't Move from the Baseline (Rf = 0)
  • Potential Cause: Your compound is extremely polar and has very high affinity for the stationary phase. The mobile phase is not strong (polar) enough to elute it.[7]

  • Solution 1: Increase Mobile Phase Polarity Drastically.

    • If you are using a standard Hexane/Ethyl Acetate system, switch to a more polar Dichloromethane (DCM)/Methanol (MeOH) system.

    • For very polar compounds, a gradient of 0% to 20% MeOH in DCM is a common starting point.[6]

    • If necessary, add ammonium hydroxide as described in Problem 1 to improve mobility and peak shape. A mobile phase of 80% DCM, 18% MeOH, and 2% of a 25% NH₄OH aqueous solution has been reported for very polar basic compounds.[6]

  • Solution 2: Use Reverse-Phase (RP) Chromatography. In RP chromatography, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Highly polar compounds have weak interactions with the C18 phase and will elute more easily. This is often the best method for purifying very polar molecules.[5][6]

  • Solution 3: Consider HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for polar compounds. It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5]

Problem 3: Low or No Recovery of Compound from the Column
  • Potential Cause 1: Your compound is irreversibly adsorbed onto the silica gel.

  • Solution: Test for stability before running a large-scale column. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound may be decomposing on silica.[7] In this case, switching to a less acidic stationary phase like alumina or using reverse-phase is necessary.[7]

  • Potential Cause 2: The fractions are too dilute to be detected by TLC.

  • Solution: If you suspect your compound should have eluted, try concentrating a range of fractions and re-spotting them on a TLC plate.[7]

Part 3: Visualization & Key Workflows

A logical approach is critical when troubleshooting. The following flowchart provides a decision-making framework for selecting a purification strategy.

Purification_Troubleshooting start Start: Crude Imidazo[1,2-a]pyridine tlc_test Run TLC in DCM/MeOH with 1% TEA start->tlc_test rf_ok Is Rf between 0.2-0.5 with a good spot shape? tlc_test->rf_ok streaking Issue: Severe Tailing or Streaking rf_ok->streaking No, bad shape rf_zero Issue: Compound at Baseline (Rf ≈ 0) rf_ok->rf_zero No, Rf is too low run_silica Proceed with Silica Gel Column Chromatography using the optimized mobile phase. rf_ok->run_silica Yes switch_phase Switch Stationary Phase streaking->switch_phase increase_polarity Increase Mobile Phase Polarity rf_zero->increase_polarity alumina Try Alumina (Neutral or Basic) switch_phase->alumina reverse_phase Try Reverse-Phase (C18) switch_phase->reverse_phase increase_polarity->reverse_phase hilic Consider HILIC increase_polarity->hilic dcm_meoh_nh4oh Use aggressive mobile phase: DCM/MeOH with NH4OH increase_polarity->dcm_meoh_nh4oh

Caption: Troubleshooting workflow for purification.

Part 4: Detailed Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is designed to mitigate peak tailing for basic compounds on standard silica gel.

  • Dry-Pack the Column: Choose an appropriate size column and fill it with dry silica gel (230-400 mesh is standard).[9][10] Gently tap the column to ensure even packing.

  • Prepare the Mobile Phase: Based on your TLC analysis, prepare the eluent. For example, if a 95:5 DCM:MeOH mixture gave a good Rf but showed tailing, prepare a bulk solution of this. Add triethylamine (TEA) to a final concentration of 1% (v/v).

  • Equilibrate the Column: Run several column volumes of the mobile phase through the packed silica gel until the column is fully wetted and equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Begin elution with your mobile phase, collecting fractions. Monitor the fractions by TLC.

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase Flash Chromatography

This protocol is for highly polar compounds that do not move on silica gel.

  • Select Column: Choose a C18 reverse-phase flash column appropriate for your sample mass.

  • Prepare Mobile Phases:

    • Solvent A: Deionized Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape for basic compounds).

    • Solvent B: Acetonitrile or Methanol (also with 0.1% acid if used in Solvent A).

  • Equilibrate the Column: Flush the column with 100% Solvent B, followed by your starting gradient conditions (e.g., 95% A, 5% B) for several column volumes.

  • Load the Sample: Dissolve your sample in a minimal amount of a solvent compatible with the mobile phase, such as water, methanol, or DMSO. Ensure it is fully dissolved and filtered if necessary.

  • Elute and Collect: Run a gradient elution, for example, from 5% B to 95% B over 10-20 column volumes. Collect fractions based on the UV detector response.

  • Analyze and Lyophilize: Analyze the collected fractions by HPLC-MS or TLC. Combine the pure fractions. Removing the water/acetonitrile mixture is typically done by lyophilization (freeze-drying) to obtain the final product.

Part 5: Comparative Data

The choice of purification strategy can dramatically impact efficiency and purity. The table below summarizes common scenarios and recommended approaches.

Observed Problem Likely Cause Primary Recommendation Secondary Recommendation
Significant Tailing (Rf > 0.1) Basic compound interacting with acidic silica.Add 1% TEA or NH₄OH to eluent.[6][7]Switch to neutral alumina column.
Compound at Baseline (Rf ≈ 0) High polarity.Switch to a more polar mobile phase (DCM/MeOH).Use Reverse-Phase C18 chromatography.[5][6]
Poor Recovery / Decomposition Compound instability on acidic silica.Test stability on TLC plate.[7]Use Reverse-Phase or Alumina chromatography.
Multiple Overlapping Spots Similar polarity of product and impurities.Use a shallow elution gradient.Employ acid-base extraction before chromatography.[8]

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Reddit r/Chempros. (2023, January 7). Purification of strong polar and basic compounds.
  • BenchChem. (2025, December). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Silva, M. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383.
  • Gámez-Montaño, R., et al. (2025).
  • Gámez-Montaño, R., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum.
  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86, 388-402.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Silva, M. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.

Sources

Preventing degradation of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

A Guide to Ensuring Solution Stability for Researchers

Welcome to the technical support center for Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound in solution. Maintaining the stability and integrity of your experimental compounds is critical for generating reproducible and reliable data. This resource offers troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The imidazo[1,2-a]pyridine core is susceptible to three main degradation pathways:

  • Hydrolysis: The compound can undergo acid- or base-catalyzed hydrolysis. It is significantly more sensitive to alkaline (basic) conditions than acidic ones.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation when the compound is in solution, leading to the formation of multiple byproducts.[1][2] The solid form, however, is generally stable against photolytic degradation.[1]

  • Oxidation: The imidazo[1,2-a]pyridine ring system can be oxidized, especially in the presence of oxidizing agents or reactive oxygen species.[3][4]

Q2: What is the recommended solvent and pH for preparing a stock solution?

A2: For maximum stability, prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF and store them protected from light. For aqueous experimental buffers, a slightly acidic to neutral pH range (pH 5.0 - 7.0) is recommended. The compound is most vulnerable to degradation under strongly acidic or, particularly, strongly basic conditions.[1][2] Using a buffer, such as a phosphate or acetate buffer, can help maintain a stable pH.[5]

Q3: How should I store my solutions to maximize shelf-life?

A3:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[6] For daily use, refrigeration at 2-8°C is acceptable for short periods.

  • Light: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2][7]

  • Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q4: What are the visual signs of degradation?

A4: A freshly prepared solution of Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate should be clear and colorless. The appearance of a yellow or brown tint is a common indicator of degradation, often due to photolytic or oxidative processes. The presence of any precipitate or cloudiness may also indicate degradation or solubility issues.

Section 2: Troubleshooting Guide

This guide is designed to help you identify and solve common issues related to compound stability.

Problem 1: Rapid loss of compound concentration or biological activity in my assay.
Potential Cause Recommended Action & Solution
pH-Induced Hydrolysis The pH of your aqueous buffer may be too high (alkaline) or too low (acidic). The imidazo[1,2-a]pyridine class is particularly sensitive to basic conditions.[1] Solution: Measure the pH of your final assay buffer. Adjust the pH to be within the optimal range of 5.0-7.0. If your assay requires a different pH, run a time-course experiment to determine the compound's stability under those specific conditions.
Photodegradation Standard laboratory lighting can be sufficient to cause significant degradation over the course of an experiment.[1][2] Solution: Minimize light exposure at all steps. Use amber-colored labware, cover plates and tubes with foil, and turn off overhead lights when not necessary.
Oxidative Degradation Components in your media or buffer (e.g., peroxides, metal ions) could be catalyzing oxidation.[3][4] Solution: Prepare all buffers with fresh, high-purity water and reagents. If oxidation is suspected, consider degassing your buffers or adding a small amount of an antioxidant, if compatible with your assay.
Adsorption to Plastics The compound may be adsorbing to the walls of your tubes or plates, reducing the effective concentration. Solution: Use low-adhesion polypropylene labware. Include a "no-cell" or "no-enzyme" control in your experiment to measure non-specific binding and degradation over the assay's time course.
Problem 2: Appearance of new, unexpected peaks in my HPLC/LC-MS analysis.
Potential Cause Recommended Action & Solution
Forced Degradation The compound has degraded due to one of the primary instability factors (pH, light, oxidation). Solution: Systematically investigate the cause by performing a forced degradation study (see SOP-02 below). This will help you identify the specific conditions causing the issue and characterize the degradation products.[8] HPLC and LC-MS are the primary techniques for this analysis.[9]
Solvent Impurities Impurities in your solvent (e.g., peroxides in THF or ethers, water in aprotic solvents) can react with the compound. Solution: Use fresh, high-purity, or HPLC-grade solvents. For air-sensitive work, use solvents that have been purged with an inert gas.[6]
Problem 3: My solution has changed color (e.g., turned yellow/brown).
Potential Cause Recommended Action & Solution
Photodegradation This is the most common cause of color change for imidazo[1,2-a]pyridine derivatives.[1] Solution: Immediately protect the solution from light. Discard the discolored solution and prepare a fresh batch, ensuring it is stored in an amber vial or a foil-wrapped container from the moment of preparation.
Oxidation Exposure to air over time can lead to the formation of colored oxidized byproducts. Solution: Prepare smaller batches of solution more frequently to minimize the time they are stored. For long-term storage, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Preparation of a Stabilized Stock Solution
  • Weighing: Carefully weigh the solid Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate in a clean, dry vial.

  • Solvent Addition: Add anhydrous, high-purity DMSO (or DMF) to the desired final concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating.

  • Packaging for Storage: Aliquot the stock solution into smaller volumes in amber, screw-cap vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and limits exposure of the entire stock to air and moisture.

  • Inert Gas Overlay: For maximum stability, gently blow a stream of argon or nitrogen into the headspace of each aliquot vial before sealing.

  • Storage: Label the vials clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C, protected from light.[10][11]

SOP-02: Protocol for a Forced Degradation Study

This study helps to identify the degradation pathways and the analytical signature of the degradants.

  • Prepare Solutions: Prepare several identical solutions of the compound (e.g., 100 µM) in a relevant aqueous buffer (pH ~6.0).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add HCl to one sample to reach pH 2.

    • Base Hydrolysis: Add NaOH to another sample to reach pH 12.

    • Oxidation: Add a small amount of 3% H₂O₂ to a third sample.

    • Photolytic: Place one sample under a UV lamp or in direct sunlight.

    • Thermal: Place one sample in an oven at 60°C.

    • Control: Keep one sample at room temperature, protected from light.

  • Incubate: Let the samples incubate for a defined period (e.g., 24 hours).

  • Analysis: Neutralize the acid and base samples. Analyze all samples, including the control, by a stability-indicating method like reverse-phase HPLC with UV or MS detection.[1][9]

  • Interpretation: Compare the chromatograms. A decrease in the main peak area and the appearance of new peaks in the stressed samples relative to the control will indicate degradation. This helps you understand which conditions to avoid.

Section 4: The Chemistry of Degradation

The stability of Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is dictated by its chemical structure. The imidazo[1,2-a]pyridine ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack and oxidation. Studies on the closely related compound Zolpidem show that degradation can occur at several positions.[2][3]

  • Hydrolysis: Under strongly acidic or basic conditions, the carboxylate group itself is generally stable. However, extreme pH can catalyze reactions on the heterocyclic ring system.

  • Oxidation: The nitrogen atoms and certain carbon atoms in the ring are susceptible to oxidation, which can lead to N-oxides or hydroxylated species.[3][4]

  • Photodegradation: Upon absorbing light energy, the molecule can be excited to a state where it reacts with oxygen or other molecules, leading to a complex mixture of degradation products.[1][12]

The following diagram provides a logical workflow for troubleshooting stability issues encountered during experimentation.

G cluster_0 Troubleshooting Workflow cluster_1 Light Exposure cluster_2 pH Condition cluster_3 Storage Conditions Problem Stability Issue Observed (e.g., Low Activity, Extra HPLC Peaks) Check_Light Was the solution protected from light? Problem->Check_Light Check_pH What is the pH of the aqueous solution? Problem->Check_pH Check_Storage How was the solution stored? (Temp, Atmosphere, Container) Problem->Check_Storage Light_Yes No Check_Light->Light_Yes Light_No Yes Check_Light->Light_No pH_Bad < 5 or > 8 Check_pH->pH_Bad pH_Good 5 - 7 Check_pH->pH_Good Storage_Bad Improper Check_Storage->Storage_Bad Storage_Good Proper Check_Storage->Storage_Good Sol_Light Action: Use amber vials, cover with foil. Discard discolored solution. Light_Yes->Sol_Light Conclusion If issues persist, perform a forced degradation study (SOP-02) to isolate the specific stress factor. Light_No->Conclusion Sol_Light->Conclusion Sol_pH Action: Adjust pH to neutral range. Use a buffered system. pH_Bad->Sol_pH pH_Good->Conclusion Sol_pH->Conclusion Sol_Storage Action: Store at -20°C or colder. Aliquot and use inert gas. Storage_Bad->Sol_Storage Storage_Good->Conclusion Sol_Storage->Conclusion

Caption: Troubleshooting workflow for stability issues.

Section 5: Stability Data Summary

The following table summarizes the known stability profile for the imidazo[1,2-a]pyridine scaffold based on studies of the closely related drug, Zolpidem. This should be used as a general guide.

Condition Stress Level Observed Degradation Primary Degradation Product(s) Reference
Acidic Hydrolysis 1.0 M HCl, 70°C, 48h~8%"Zolpacid" (hydrolysis of side chain)[1][2]
Alkaline Hydrolysis 0.1 M NaOH, 70°C, 24h~14%"Zolpacid" (hydrolysis of side chain)[1][2]
Neutral Hydrolysis Water, 70°C, 8 daysNo significant degradationN/A[1]
Oxidative H₂O₂Negligible to minorOxo-derivatives, Aldehydes[3][13]
Photolytic (Solution) UV/Sunlight~10% (significant)Multiple products (oxo-, aldehyde, pyridine)[1][2]
Photolytic (Solid) UV/SunlightNo significant degradationN/A[1]
Thermal (Solid) 70°C, 21 daysNo significant degradationN/A[1]

Disclaimer: This guide is intended for informational purposes and is based on published data for structurally related compounds. Researchers should always perform their own stability assessments for their specific experimental conditions.

References

  • Jelić, D., & Dragojević, D. (2015). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. AKJournals. Available from: [Link]

  • ResearchGate. (n.d.). A proposed degradation pathway of zolpidem tartrate. Available from: [Link]

  • Takahashi, M., et al. (2024). Identification of post-mortem product of zolpidem degradation by hemoglobin via the Fenton reaction. PubMed. Available from: [Link]

  • Muneer, M., et al. (2013). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Available from: [Link]

  • Jelić, D., & Dragojević, D. (2015). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation pattern for zolpidem and key degradation products. Available from: [Link]

  • Augspurger, A., & Perriello, R. (2021). Best Practices for Proper Chemical Storage. The Synergist. Available from: [Link]

  • Thomas, L. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • ResearchGate. (n.d.). Photocatalytic Synthesis of Nitrogen‐Containing Heterocycles. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • National Laboratory Sales. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Available from: [Link]

  • C&EN. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available from: [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Available from: [Link]

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Available from: [Link]

  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available from: [Link]

  • bioRxiv. (2025). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. Available from: [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Available from: [Link]

  • MDPI. (2025). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available from: [Link]

  • Cook, J. M., et al. (2015). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][12]diazepine-3-carboxylate does not influence bioavailability. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Available from: [Link]

  • ACS Publications. (n.d.). Photooxygenations of nitrogen heterocycles. Chemical Reviews. Available from: [Link]

  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]

  • PMC. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Available from: [Link]

  • ACS Publications. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • ACS Publications. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Method Refinement for Resolving Impurities in 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Ensuring the purity of this key intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges in resolving impurities associated with this compound.

The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale for each recommendation, empowering you to make informed decisions in your laboratory work. All protocols and recommendations are grounded in established principles of analytical and organic chemistry and align with regulatory expectations for impurity control.[6][7][8]

Troubleshooting Guide: A-Q&A Approach to Common Impurity Issues

This section addresses specific experimental challenges in a question-and-answer format, offering detailed solutions and preventative measures.

Issue 1: An Unexpected Peak is Consistently Eluting Close to the Main Peak in My Reversed-Phase HPLC-UV Chromatogram. How can I improve the resolution?

Answer:

The appearance of a closely eluting impurity is a frequent challenge in the analysis of heterocyclic compounds like 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate. The structural similarity between the API and the impurity often leads to co-elution or poor separation. Here’s a systematic approach to enhance resolution:

Underlying Causes & Mechanistic Insights:

  • Isomeric Impurities: The unexpected peak could be a positional isomer formed during the synthesis. For instance, if the starting material is a substituted 2-aminopyridine, incomplete regioselectivity during the cyclization reaction can lead to the formation of an isomeric imidazo[1,2-a]pyridine derivative.

  • Process-Related Impurities: Incomplete reaction or side reactions can generate impurities with minor structural modifications, such as a demethylated analog or a hydrolyzed ester. These subtle changes in polarity can result in retention times very close to the parent compound.

Step-by-Step Experimental Protocol for Method Refinement:

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of both the analyte and the impurity can significantly impact their retention on a reversed-phase column. Methodically adjust the pH of the aqueous component of your mobile phase. For imidazo[1,2-a]pyridines, which are basic, exploring a pH range from 3 to 7 can reveal an optimal pH where the difference in pKa between the API and the impurity is maximized, leading to better separation.

    • Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of the two. The different solvent strengths and selectivities of these organic modifiers can alter the interactions with the stationary phase and improve resolution.

  • Stationary Phase Selection:

    • Column Chemistry: If your current C18 column is not providing adequate separation, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer alternative selectivity through π-π interactions with the aromatic rings of the imidazopyridine core. For more polar impurities, an embedded polar group (e.g., amide or carbamate) column might be beneficial.

    • Particle Size and Column Dimensions: Switching to a column with a smaller particle size (e.g., from 5 µm to 3.5 µm or 1.7 µm for UPLC) can significantly increase efficiency and resolution.[9] A longer column will also increase the number of theoretical plates, providing better separation for closely eluting peaks.

  • Gradient Optimization:

    • If you are using an isocratic method, switching to a shallow gradient can help to resolve closely eluting peaks. A slow, gradual increase in the organic solvent concentration will allow for more time for the separation to occur.

Data Presentation: Example of Method Optimization

ParameterInitial MethodOptimized Method 1Optimized Method 2
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.00.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 70:30 (A:B) Isocratic90:10 to 70:30 (A:B) over 20 min80:20 to 60:40 (A:B) over 15 min
Resolution (API/Impurity) 0.81.52.1

Workflow for Improving HPLC Resolution

G start Poor Resolution (Rs < 1.5) step1 Adjust Mobile Phase pH start->step1 step2 Change Organic Modifier (ACN to MeOH) step1->step2 If no improvement end_node Resolution Achieved (Rs >= 2.0) step1->end_node Success step3 Select Different Stationary Phase step2->step3 If no improvement step2->end_node Success step4 Optimize Gradient Profile step3->step4 If no improvement step3->end_node Success step4->end_node Success

Caption: A logical workflow for systematically improving HPLC resolution.

Issue 2: I have identified a potential degradation product through forced degradation studies. How can I confirm its structure?

Answer:

Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and pathways.[10][11][12] Once a degradant is detected, confirming its structure is essential for assessing its potential toxicity and for setting appropriate control strategies.

Underlying Causes & Mechanistic Insights:

  • Hydrolysis: The ester group in 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is susceptible to hydrolysis under acidic or basic conditions, which would result in the corresponding carboxylic acid.

  • Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to a variety of degradation products.

Step-by-Step Experimental Protocol for Structural Elucidation:

  • Isolation of the Impurity:

    • Preparative HPLC: The most common method for isolating impurities is preparative high-performance liquid chromatography. Scale up your analytical method to a larger column and inject a concentrated solution of the stressed sample. Collect the fraction containing the impurity of interest.

    • Solid-Phase Extraction (SPE): For impurities with significantly different polarity from the API, SPE can be a useful pre-concentration and purification step.

  • Spectroscopic Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the isolated impurity. This will provide the elemental composition and is a crucial first step in proposing a structure.

    • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain a fragmentation pattern. This pattern can be compared to the fragmentation of the parent compound to identify which parts of the molecule have been modified.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • 1H NMR: Will show the number and types of protons in the molecule. Changes in chemical shifts or the disappearance of signals compared to the API can indicate where the modification has occurred.

      • 13C NMR: Provides information about the carbon skeleton.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the connectivity of the molecule and confirming the structure.

Data Presentation: Example of Spectroscopic Data for a Hydrolysis Impurity

Technique2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (API)Impurity (Hydrolysis Product)Interpretation
HRMS (m/z) [M+H]+ 219.1128[M+H]+ 191.0815Loss of 28.0313 Da, consistent with the loss of C2H4 (ethyl group).
1H NMR (δ, ppm) 1.4 (t, 3H, -CH3 of ethyl), 4.4 (q, 2H, -CH2 of ethyl)Signals for the ethyl group are absent.Confirms the loss of the ethyl ester.
13C NMR (δ, ppm) ~14.5 (-CH3 of ethyl), ~60.5 (-CH2 of ethyl)Signals for the ethyl group are absent.Confirms the loss of the ethyl ester.

Logical Relationship for Impurity Identification

G start Forced Degradation Study step1 Detection of Degradant start->step1 step2 Isolation of Impurity (Prep-HPLC) step1->step2 step3 Spectroscopic Analysis (HRMS, NMR) step2->step3 end_node Structure Elucidation step3->end_node

Caption: A streamlined process for identifying and characterizing degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and potential impurities associated with the synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate?

A1: The synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate often involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound or a related electrophile.[13][14] Common synthetic routes include the reaction of 3-methyl-2-aminopyridine with ethyl 2-chloroacetoacetate.

Potential impurities can arise from:

  • Starting Materials: Unreacted starting materials or impurities within them.

  • Side Reactions: Formation of regioisomers if the aminopyridine is unsymmetrically substituted.

  • Incomplete Reactions: The presence of reaction intermediates.

  • Degradation: As discussed, hydrolysis of the ester can lead to the corresponding carboxylic acid.

Q2: What regulatory guidelines should I be aware of when dealing with impurities?

A2: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides key guidelines for the control of impurities.[6][7] The most relevant documents are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities.[8]

  • ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities in the final drug product.

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is critical for impurities that have the potential to be mutagenic.

Q3: How can I prevent the formation of impurities during synthesis?

A3: Preventing impurity formation is always preferable to removing them later. Consider the following:

  • High-Quality Starting Materials: Use starting materials with a well-defined purity profile.

  • Reaction Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to minimize side reactions.

  • In-Process Controls (IPCs): Monitor the reaction progress to ensure it goes to completion and to detect the formation of any significant impurities early on.

  • Purification Strategy: Develop a robust purification method, such as recrystallization or column chromatography, to effectively remove any impurities that are formed.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Quality guidelines: impurities | European Medicines Agency (EMA).
  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA.
  • Qualification impurities for Human Use - A3P.
  • Impurities in Drug Substances and Products.
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11).
  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines | The Journal of Organic Chemistry - ACS Publications. (2020, December 3).
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC.
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021, April 15).
  • A practical guide to forced degradation and stability studies for drug substances.
  • 241146-66-7|Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate - BLDpharm.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3).
  • Identifying Unexpected Impurities In Drug Products - Nelson Labs.
  • (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides - ResearchGate. (2011, May 3).
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS - Rasayan Journal of Chemistry.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. (2016, June 15).
  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid - PubChemLite.
  • Challenges in Pharmaceutical Impurity Characterization & Solutions | SynThink.
  • 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | CAS 874605-59-1 | SCBT.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14).
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024, July 24).
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. (2026, January 6).
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences.
  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace. Retrieved from https://vertexaisearch.cloud.google.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (2019, July 19).
  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity - Academia.edu.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.
  • Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed. (2014, August 1).
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. (2004, September 30).

Sources

Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve peak shape anomalies—specifically severe tailing and fronting—when analyzing imidazo[1,2-a]pyridines via High-Performance Liquid Chromatography (HPLC).

Unlike standard troubleshooting checklists, this guide explores the mechanistic causality behind chromatographic behavior, equipping you with the fundamental chemistry needed to optimize your methods.

Diagnostic Workflow

Before altering mobile phases or swapping columns, you must isolate whether the peak distortion is a physical system error or a chemical secondary interaction.

Diagnostic_Workflow Start Observe Poor Peak Shape (Imidazo[1,2-a]pyridine) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision1 Does the Neutral Marker Tail? InjectNeutral->Decision1 Physical Physical Issue: Void, Frit Blockage, or Extra-Column Vol Decision1->Physical Yes Chemical Chemical Issue: Secondary Interactions Decision1->Chemical No Decision2 Check USP Tailing Factor (T) Chemical->Decision2 Fronting Fronting (T < 0.9): Sample Solvent Mismatch or Mass Overload Decision2->Fronting Tailing Tailing (T > 1.2): Silanol Ion-Exchange Decision2->Tailing FixSilanol Fix: Lower pH < 3.0, Use CSH Column, or Add TEA/TFA Tailing->FixSilanol

Fig 1. Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

FAQ: Mechanistic Causes of Peak Tailing

Q: Why do imidazo[1,2-a]pyridines specifically exhibit severe peak tailing in reversed-phase HPLC? A: Imidazo[1,2-a]pyridines are fused bicyclic N-heterocycles with a basic nature (pKa typically ranging from 4.7 to 7.0, depending on substitutions). In reversed-phase HPLC, peak tailing of basic compounds is primarily driven by secondary interactions . While the primary retention mechanism is hydrophobic partitioning with the C18 alkyl chains, a secondary ion-exchange mechanism occurs with residual silanol groups (Si-OH) on the silica support surface. Because standard silanols have a pKa of ~3.5 to 4.5, they are ionized (Si-O⁻) at mid-pH levels (pH 5–7). Simultaneously, the basic nitrogen of the imidazo[1,2-a]pyridine is protonated (NH⁺). This electrostatic attraction disrupts the Gaussian distribution of the analyte band, causing the characteristic "tail" .

Q: How should I adjust my mobile phase pH to mitigate these silanol interactions? A: You must manipulate the pH to ensure that either the analyte or the silanols are neutral, thereby breaking the ion-exchange pairing.

  • The Low pH Strategy (pH < 3.0): By using additives like 0.1% Trifluoroacetic acid (TFA) or a 10–20 mM phosphate buffer at pH 2.5, you force the residual silanols into their fully protonated, neutral state (Si-OH). Although the imidazo[1,2-a]pyridine remains positively charged, there are no anionic sites left on the column to interact with it .

  • The High pH Strategy (pH > 10.0): Using an ammonium hydroxide or bicarbonate buffer deprotonates the imidazo[1,2-a]pyridine, rendering it neutral. Even though the silanols are fully ionized, the neutral analyte cannot participate in ion exchange. (Note: This requires specialized hybrid silica columns that resist dissolution at high pH).

pH_Ionization LowPH Low pH (< 3.0) AnalyteLow Analyte: Protonated (+) LowPH->AnalyteLow SilanolLow Silanols: Neutral (0) LowPH->SilanolLow MidPH Mid pH (5.0 - 7.0) AnalyteMid Analyte: Protonated (+) MidPH->AnalyteMid SilanolMid Silanols: Ionized (-) MidPH->SilanolMid HighPH High pH (> 10.0) AnalyteHigh Analyte: Neutral (0) HighPH->AnalyteHigh SilanolHigh Silanols: Ionized (-) HighPH->SilanolHigh ResultLow No Ion Exchange (Good Peak Shape) AnalyteLow->ResultLow SilanolLow->ResultLow ResultMid Strong Ion Exchange (Severe Tailing) AnalyteMid->ResultMid SilanolMid->ResultMid ResultHigh No Ion Exchange (Good Peak Shape) AnalyteHigh->ResultHigh SilanolHigh->ResultHigh

Fig 2. Logical relationship between mobile phase pH, analyte ionization, and silanol activity.

Q: Which stationary phase chemistries are best suited for these basic N-heterocycles? A: Older "Type-A" silica columns possess high metal contamination and highly active silanols, making them unsuitable for imidazopyridines. You should upgrade to:

  • Type-B (Ultra-pure) Silica: Features extensive end-capping (e.g., trimethylsilyl groups) that sterically block residual silanols.

  • Polar-Embedded Phases: Incorporate an amide or ether linkage within the C18 chain, creating a hydration layer that shields basic analytes from the silica surface.

  • Charged Surface Hybrid (CSH) Columns: These columns feature a low-level positive surface charge. This creates electrostatic repulsion against protonated basic analytes, yielding exceptionally sharp peaks even when using weak mobile phase additives like formic acid .

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of an imidazo[1,2-a]pyridine analyte across various column chemistries and mobile phase conditions.

Column ChemistryMobile Phase pHAnalyte StateSilanol StateUSP Tailing Factor (T)Peak Shape Observation
Type-A Silica C18 6.5 (Ammonium Acetate)Protonated (+)Ionized (-)> 2.5Severe Tailing
Type-B Silica C18 6.5 (Ammonium Acetate)Protonated (+)Ionized (-)1.8 - 2.2Moderate Tailing
Type-B Silica C18 2.5 (0.1% TFA)Protonated (+)Neutral (0)1.1 - 1.3Good / Symmetrical
CSH C18 (Charged) 2.5 (0.1% Formic Acid)Protonated (+)Neutral (0)1.0 - 1.1Excellent / Sharp
BEH C18 (Hybrid) 10.5 (Ammonium Hydroxide)Neutral (0)Ionized (-)1.0 - 1.2Excellent / Sharp

FAQ: Sample Diluent and Extra-Column Effects

Q: Can my sample preparation cause fronting or tailing? A: Yes. If you observe peak fronting (USP Tailing Factor < 0.9), the root cause is almost always a solvent strength mismatch or mass overload . If your imidazo[1,2-a]pyridine is dissolved in 100% acetonitrile but your initial mobile phase is 90% aqueous, the strong injection solvent locally disrupts the partitioning equilibrium at the column head. A portion of the analyte band travels faster than the bulk, creating a fronting profile. Always dilute your sample in a solvent that matches the initial mobile phase conditions.

Experimental Protocol: Self-Validating Method for Resolving Peak Tailing

To ensure scientific integrity, troubleshooting must be methodical. Execute the following step-by-step protocol. Each step acts as a self-validating control for the previous one.

Step 1: System Benchmarking (Hardware Validation)

  • Action: Inject 1 µL of a neutral marker (e.g., toluene or uracil) using your current mobile phase.

  • Causality: Neutral markers rely purely on hydrophobic retention and do not interact with silanols.

  • Validation Check: If the neutral marker tails (T > 1.2), the issue is physical (e.g., a void at the column head, a blocked frit, or excessive extra-column volume). If the neutral marker is symmetrical (T ≈ 1.0) but the imidazo[1,2-a]pyridine tails, your system hardware is validated. Proceed to Step 2.

Step 2: Sample Diluent Matching (Sample Prep Validation)

  • Action: Re-prepare the imidazo[1,2-a]pyridine sample, ensuring the diluent exactly matches the initial mobile phase composition (e.g., 5% Acetonitrile / 95% Water). Reduce injection volume to 1 µL to rule out mass overload.

  • Causality: Eliminates local band broadening caused by strong injection solvents.

  • Validation Check: If peak shape improves, the diluent was the root cause. If tailing persists, the sample introduction is validated. Proceed to Step 3.

Step 3: Mobile Phase pH Optimization (Chemistry Validation)

  • Action: Adjust mobile phase A to pH 2.5 using 0.1% TFA or 10 mM potassium phosphate buffer.

  • Causality: Low pH protonates residual silanols, neutralizing their charge and eliminating ion-exchange sites.

  • Validation Check: If tailing is resolved, silanol interaction was the definitive cause. If tailing persists, the column's silica base may be highly active or degraded. Proceed to Step 4.

Step 4: Column Chemistry Upgrade (Final Resolution)

  • Action: Swap the standard C18 column for a Charged Surface Hybrid (CSH) C18 or a polar-embedded column.

  • Causality: CSH columns maintain a low-level positive charge that electrostatically repels the protonated imidazo[1,2-a]pyridine, preventing it from penetrating the stationary phase deeply enough to reach any unshielded silanols.

  • Validation Check: A symmetrical peak on a CSH column definitively validates that secondary interactions were the limiting factor on the previous column, establishing a robust, long-term analytical method.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at:[Link]

Technical Support Center: Strategies to Minimize Side-Product Formation in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to minimize side-product formation and optimize your reaction outcomes.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5] Its synthesis, while well-established, can be prone to the formation of undesired side-products, leading to reduced yields and complex purification procedures.[6][7] This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic understanding and validated experimental protocols.

Troubleshooting & FAQs: A Causal Approach

This section addresses common issues in a question-and-answer format, explaining the underlying causes and offering targeted solutions.

Q1: My reaction is producing a significant amount of a stable Schiff base by-product, especially when using aliphatic aldehydes in the Groebke-Blackburn-Bienaymé (GBB) reaction. How can I prevent this?

A1: The formation of a stable Schiff base is a known challenge in the GBB reaction, a powerful three-component reaction for synthesizing 3-amino-imidazo[1,2-a]pyridines.[1][8] The Schiff base is an intermediate formed from the condensation of the 2-aminopyridine and the aldehyde. If the subsequent cyclization with the isocyanide is slow, this intermediate can accumulate.[9]

Causality and Mitigation Strategies:

  • Slow Cyclization: The rate-limiting step can be the cyclization of the Schiff base with the isocyanide.

    • Increase Temperature: For less reactive substrates, increasing the reaction temperature to a range of 50-80°C can promote the cyclization step.[9]

    • Catalyst Choice: The use of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid catalyst can facilitate cyclization.[9] For instance, scandium triflate is commonly used in GBB reactions.[1][9]

  • Reversibility of Schiff Base Formation: The initial condensation is a reversible equilibrium.

    • Adjust Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the 2-aminopyridine can shift the equilibrium towards the formation of the Schiff base and its subsequent reaction.[9]

  • Solvent Effects: The solvent can influence the stability and reactivity of the intermediates.

    • Solvent Selection: In cases with significant Schiff base by-product, switching from polar protic solvents like methanol or ethanol to a less nucleophilic solvent such as trifluoroethanol or a polar aprotic solvent like acetonitrile or DMF can be beneficial.[9] This minimizes the potential for solvent addition to the Schiff base intermediate.[1][9]

Q2: I'm observing over-alkylation of my imidazo[1,2-a]pyridine product. What is causing this and how can I minimize it?

A2: Over-alkylation occurs when the synthesized imidazo[1,2-a]pyridine, which is nucleophilic, reacts with the electrophilic starting material, such as an α-haloketone, leading to N-alkylation.[6]

Causality and Mitigation Strategies:

  • Stoichiometric Imbalance: An excess of the alkylating agent is a primary cause.

    • Precise Stoichiometry: Employ a strict 1:1 stoichiometry of the 2-aminopyridine and the α-halocarbonyl compound to ensure the complete consumption of the electrophile.[6]

  • Reaction Conditions: Temperature and reaction time can influence the rate of the side-reaction.

    • Temperature Optimization: Higher temperatures can sometimes favor the side reaction. Consider running the reaction at a lower temperature for a longer duration to favor the desired product formation.[6]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting materials are consumed, preventing further reaction of the product.[6]

Q3: My final product is contaminated with an acyclic impurity, suggesting incomplete cyclization. What factors contribute to this and how can I drive the reaction to completion?

A3: Incomplete cyclization results in the presence of the intermediate formed after the initial condensation of the starting materials.[6] Several factors can hinder the final ring-closing step.

Causality and Mitigation Strategies:

  • Insufficient Activation: The cyclization step often requires activation.

    • Catalyst Selection: The choice of catalyst is crucial. For example, in copper-catalyzed syntheses, CuBr has been found to be effective.[6] In other cases, Lewis or Brønsted acids can promote cyclization.[9]

  • Substituent Effects: The electronic properties of substituents on the starting materials can impact reactivity.

    • Substrate Considerations: Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity, slowing down the initial condensation and potentially the cyclization.[6] Conversely, electron-donating groups can enhance reactivity.[6] Understanding these effects can help in selecting appropriate reaction conditions.

  • Reaction Conditions: Temperature and time are critical parameters.

    • Condition Optimization: If the reaction is stalling, consider increasing the temperature or extending the reaction time.[6] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[6]

Proven Protocols for Minimizing Side-Products

This section provides detailed, step-by-step methodologies for key experiments aimed at reducing the formation of common side-products.

Protocol 1: Minimizing Schiff Base Formation in the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is optimized for reactions prone to the accumulation of the Schiff base intermediate.

Materials:

  • 2-Aminopyridine derivative (1.2-1.5 equivalents)

  • Aldehyde (1.0 equivalent)

  • Isocyanide (1.0 equivalent)

  • Scandium (III) triflate (Sc(OTf)₃) (5 mol%)

  • Trifluoroethanol (TFE) or Acetonitrile (MeCN)

  • Standard glassware and stirring apparatus

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminopyridine derivative and the aldehyde.

  • Dissolve the starting materials in the chosen solvent (TFE or MeCN).

  • Add the scandium (III) triflate catalyst to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes to facilitate the formation of the Schiff base.

  • Add the isocyanide to the reaction mixture.

  • If necessary, heat the reaction to 50-80°C.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction and proceed with standard work-up and purification procedures.

Table 1: Troubleshooting Guide for Protocol 1

Issue Potential Cause Recommended Action
Persistent Schiff baseLow reactivity of substratesIncrease temperature to 80°C.
Catalyst deactivationUse freshly opened or properly stored catalyst.
Low yieldImpure reagentsEnsure purity of all starting materials.[6][9]
Suboptimal solventScreen other aprotic solvents like DMF.
Protocol 2: Copper-Catalyzed Synthesis with Minimized Over-alkylation

This protocol is designed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, a method that can be prone to side reactions if not properly controlled.[6]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Dimethylformamide (DMF) (5 mL)

  • Standard reaction setup with heating and stirring

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine and nitroolefin in DMF.

  • Add the CuBr catalyst to the solution.

  • Stir the reaction mixture at 80°C under an air atmosphere.

  • Monitor the reaction for 12 hours using TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[6]

Visualizing Reaction Pathways

To better understand the formation of both the desired product and common side-products, the following diagrams illustrate the key mechanistic steps.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine 2-Aminopyridine Schiff_Base Schiff Base Intermediate Amine->Schiff_Base + Aldehyde Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Cyclization_Intermediate Cyclization Intermediate Isocyanide->Cyclization_Intermediate Schiff_Base->Cyclization_Intermediate + Isocyanide Side_Product Stable Schiff Base (Side-Product) Schiff_Base->Side_Product Accumulation (Slow Cyclization) Product Imidazo[1,2-a]pyridine (Desired Product) Cyclization_Intermediate->Product Cyclization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction and the formation of the Schiff base side-product.

Overalkylation cluster_reactants Reactants cluster_products Products Aminopyridine 2-Aminopyridine Product Imidazo[1,2-a]pyridine (Desired Product) Aminopyridine->Product + α-Haloketone Haloketone α-Haloketone Haloketone->Product Side_Product N-Alkylated Product (Side-Product) Haloketone->Side_Product Product->Side_Product + α-Haloketone (Excess)

Caption: Pathway for over-alkylation side-product formation in imidazo[1,2-a]pyridine synthesis.

References

Sources

Technical Support Center: Long-Term Storage and Stability of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged core structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3] The specific analogue, 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, is a valuable building block in synthetic and medicinal chemistry research. Ensuring its chemical integrity during long-term storage is paramount for the reproducibility and success of experimental outcomes. This guide provides a comprehensive, question-and-answer-based resource for researchers, addressing common challenges and offering scientifically-grounded protocols to maintain the stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that degrade 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate?

Answer: The primary factors that can compromise the stability of this compound are moisture, light (UV/visible), elevated temperatures, and atmospheric oxygen. The molecule possesses several reactive sites susceptible to degradation:

  • Ester Group: The carboxylate ester at the C3 position is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic catalysts.

  • Imidazopyridine Core: The π-conjugated heterocyclic system can be sensitive to photo-oxidation.[4] Exposure to light can generate reactive oxygen species (ROS) that lead to photodegradation.[4]

  • Overall Molecule: Like many complex organic molecules, elevated temperatures can accelerate various decomposition pathways.

Application Scientist's Note: The imidazo[1,2-a]pyridine nucleus is known for its photophysical properties, including fluorescence, which implies it actively interacts with light.[5][6][7] This inherent photosensitivity is a key reason why stringent protection from light is non-negotiable for long-term storage.

Q2: What is the optimal temperature for long-term storage?

Answer: For long-term storage (months to years), the compound should be stored as a solid at -20°C or lower . For short-term storage (days to weeks), storage at 2-8°C is acceptable.

Application Scientist's Note: The Arrhenius equation dictates that reaction rates (including degradation reactions) decrease exponentially with temperature. Storing at -20°C significantly reduces the kinetic energy of molecules, minimizing the rate of potential hydrolytic and oxidative degradation.

Q3: Should I store the compound as a solid or in solution?

Answer: For long-term stability, the compound must be stored as a dry, crystalline solid. Storing in solution is strongly discouraged for extended periods. Solutions should be prepared fresh for each experiment. If stock solutions must be stored, they should be for the shortest duration possible (1-2 days), kept at -20°C or -80°C, and protected from light.

Application Scientist's Note: Solvents provide a medium for reactants (like trace water or dissolved oxygen) to interact with the compound, dramatically increasing the rate of degradation compared to the solid state. Solvent polarity can also significantly affect the compound's stability.[5][6]

Q4: What are the visible signs of degradation?

Answer: Visual indicators of potential degradation include:

  • Color Change: A change from a white or off-white powder to yellow or brown.

  • Clumping: The powder may become sticky or clump together, indicating moisture absorption.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

Application Scientist's Note: These macroscopic changes are late-stage indicators of significant degradation. Purity should always be verified analytically (e.g., via HPLC or LC-MS) before use in a critical experiment, regardless of appearance.

Section 2: Troubleshooting Guide: Degradation Issues

Problem: My compound shows a new, more polar peak in my HPLC analysis after a few weeks in the lab.

Likely Cause: This is a classic sign of hydrolysis of the ethyl ester to the corresponding carboxylic acid (2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid). The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.

Solution:

  • Confirm Identity: Collect the new peak and analyze by LC-MS to confirm its mass corresponds to the hydrolyzed product (C10H10N2O2, MW: 190.20 g/mol ).[8]

  • Review Storage: Your compound has likely been exposed to atmospheric moisture. Ensure the container is sealed tightly with a high-quality cap and consider storing it inside a desiccator, even within the freezer.

  • Inert Atmosphere: For maximum protection, aliquot the solid compound into smaller vials, purge each vial with an inert gas like argon or nitrogen before sealing, and then store at -20°C.

Problem: The color of my solid compound has darkened from off-white to yellow.

Likely Cause: This often indicates photo-oxidation or slow oxidative degradation of the imidazopyridine ring system. Imidazopyridine derivatives can be susceptible to photodegradation upon exposure to UVA/B light.[4]

Solution:

  • Protect from Light: Immediately transfer the compound to an amber glass vial or a vial completely wrapped in aluminum foil.

  • Assess Purity: Run an analytical HPLC or NMR to quantify the level of impurity. The compound may still be usable if the purity remains high (>95%), but the presence of colored impurities could interfere with sensitive biological assays or photophysical measurements.[7]

  • Future Prevention: Always store the compound in the dark. When weighing or handling, minimize exposure to direct laboratory light.

Section 3: Protocols for Stability Management

Protocol 3.1: Recommended Long-Term Storage (Solid State)
  • Aliquot: Upon receipt, divide the bulk compound into smaller, single-use amounts in amber glass vials. This prevents repeated exposure of the entire batch to atmospheric conditions.

  • Inert Gas Purge: Place the open vials in a desiccator chamber. Evacuate the chamber and backfill with dry argon or nitrogen gas. Repeat this cycle 3-5 times.

  • Seal: Tightly cap the vials while still in the inert atmosphere if possible. For extra protection, wrap the cap threads with Parafilm®.

  • Label: Clearly label each vial with the compound name, date, and storage conditions.

  • Store: Place the sealed, amber vials in a freezer at -20°C.

Protocol 3.2: A Basic Protocol for Assessing Purity via HPLC

This protocol provides a general method to monitor the stability of your compound over time.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile or methanol. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Instrumentation & Column:

    • System: HPLC with UV Detector

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Detector Wavelength: Scan from 200-400 nm and select the λmax for quantification.[9]

  • Mobile Phase (Isocratic):

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Method: Start with a 70:30 (A:B) mixture. Adjust the ratio as needed to achieve a retention time of 3-10 minutes for the main peak.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Analysis: Integrate the peak areas. The purity can be expressed as the percentage of the main peak area relative to the total area of all peaks. A fresh, high-purity sample should be used as a time-zero reference.

Table 1: Summary of Recommended Storage Conditions
ParameterSolid (Long-Term)Solution (Short-Term, <48h)
Temperature -20°C or below-20°C or below
Atmosphere Inert (Argon/Nitrogen)Headspace purged with Inert Gas
Light Protected (Amber Vial)Protected (Amber Vial)
Container Tightly Sealed Glass VialTightly Sealed Glass Vial
Recommended Solvent N/AAnhydrous DMSO or Acetonitrile
Expected Stability >1 Year (with proper technique)1-2 Days (use immediately)

Section 4: Understanding the Chemistry of Degradation

To effectively prevent degradation, it is crucial to understand the potential chemical pathways through which it occurs. The two most probable non-photochemical degradation routes are hydrolysis and oxidation.

Potential Degradation Pathways

G cluster_main 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway main_compound Parent Compound hydrolyzed_product Carboxylic Acid Degradant (More Polar) main_compound->hydrolyzed_product + H₂O (Moisture) oxidized_product N-Oxides / Ring-Opened Products (Often Colored) main_compound->oxidized_product + [O] (Air/Light)

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

A systematic workflow is essential for monitoring the long-term stability of a reference standard.

G A Receive & Verify Initial Purity (T=0) (HPLC, NMR, MS) B Aliquot into Vials (Single-Use) A->B C Purge with Inert Gas & Seal Tightly B->C D Store at -20°C in the Dark C->D E Time Point Analysis (e.g., 3, 6, 12 months) D->E F Equilibrate Vial to RT Before Opening E->F G Prepare Sample & Re-analyze Purity (HPLC) F->G H Compare Data to T=0. Calculate Purity Change. G->H I Decision: Continue Storage or Discard? H->I

Caption: Workflow for conducting a long-term stability study.

References

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega. Available at: [Link]

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available at: [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. ResearchGate. Available at: [Link]

  • In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. PubMed. Available at: [Link]

  • Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. ResearchGate. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available at: [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChem. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. Available at: [Link]

  • Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In. Universitäts- und Landesbibliothek Sachsen-Anhalt. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

Advanced Analytical Method Validation for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylate: UPLC-PDA vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this bicyclic core have demonstrated potent biological activities, serving as critical intermediates for aldehyde dehydrogenase (ALDH) inhibitors[1] and highly selective c-Met kinase inhibitors in oncology[2]. Specifically, 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a vital precursor whose purity and stability directly dictate the synthetic yield and safety profile of downstream active pharmaceutical ingredients (APIs).

Historically, the quality control of imidazopyridines relied on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, the recent implementation of the ICH Q2(R2) guidelines mandates a more rigorous, lifecycle-oriented approach to analytical method validation, emphasizing expanded reportable ranges, superior specificity, and robust statistical justification[3],[4]. To meet these stringent regulatory expectations, we have developed an Ultra-Performance Liquid Chromatography method with Photodiode Array detection (UPLC-PDA) that drastically outperforms legacy HPLC-UV methods.

This guide objectively compares the performance of the proposed UPLC-PDA method against traditional HPLC-UV alternatives, providing a self-validating experimental protocol grounded in ICH Q2(R2) standards.

Methodological Comparison: Overcoming Chromatographic Limitations

The Causality Behind the Method Shift

Imidazo[1,2-a]pyridines contain basic nitrogen atoms that are notorious for causing peak tailing on traditional 5 µm C18 silica columns. This tailing is caused by secondary ion-exchange interactions between the protonated basic nitrogens and unendcapped, acidic silanol groups on the silica support.

By transitioning to a UPLC system utilizing a 1.7 µm Bridged Ethyl Hybrid (BEH) C18 column , we fundamentally alter the chromatographic physics:

  • Suppressed Secondary Interactions : The BEH particle technology reduces silanol activity, ensuring sharp, symmetrical peaks (Tailing Factor 1.2) even for highly basic scaffolds.

  • Increased Theoretical Plates : The sub-2-micron particle size drastically reduces the eddy diffusion term (A-term) in the van Deemter equation, yielding higher resolution ( Rs​ ) in a fraction of the run time.

  • Enhanced Specificity : The integration of a Photodiode Array (PDA) detector allows for 3D spectral peak purity analysis, a critical requirement for forced degradation studies under ICH Q2(R2)[3].

Table 1: Chromatographic Conditions Comparison
ParameterUPLC-PDA (Proposed Method)HPLC-UV (Traditional Alternative)
Column Waters Acquity BEH C18 (50 × 2.1 mm, 1.7 µm)Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5.0 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (Gradient)Acetonitrile (Isocratic 60:40)
Flow Rate 0.4 mL/min1.0 mL/min
Run Time 4.0 minutes15.0 minutes
Detection PDA (200–400 nm), Quantitation at 254 nmUV (Single Wavelength at 254 nm)
Peak Tailing ( Tf​ ) 1.051.68

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following UPLC-PDA validation protocol is designed as a self-validating system . Every analytical run includes internal checks that must pass predefined System Suitability Testing (SST) criteria before data acquisition is deemed valid.

G Start Method Setup (UPLC-PDA) SST System Suitability (Rs > 2.0, Tf < 1.5) Start->SST Specificity Specificity (Peak Purity Angle < Threshold) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Validation Validated Method per ICH Q2(R2) Accuracy->Validation

Fig 1. ICH Q2(R2) Analytical Method Validation Workflow for UPLC-PDA.

Step-by-Step Methodology

Step 1: Diluent and Standard Preparation

  • Action : Prepare a diluent of 50:50 Water:Acetonitrile. Dissolve 10.0 mg of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate reference standard in 100 mL of diluent to yield a 100 µg/mL working standard.

  • Causality : Matching the diluent closely to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.

  • Self-Validating Check : A secondary independent standard must be prepared. The assay of the primary standard against the secondary must yield 99.0%–101.0% agreement. If it fails, the preparation is automatically invalidated.

Step 2: Linearity and Reportable Range

  • Action : Inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration.

  • Causality : ICH Q2(R2) requires the reportable range to be confirmed by demonstrating acceptable response, accuracy, and precision across the extremes of the specification[3],[4].

Step 3: Accuracy via Matrix Spiking

  • Action : Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels in triplicate (9 determinations total).

  • Self-Validating Check : A blank matrix injection must precede the accuracy runs. If any peak in the blank elutes at the API retention time with an area >0.1% of the nominal standard, the matrix is deemed contaminated, and the run halts.

Specificity & Forced Degradation Pathways

Specificity is the cornerstone of a stability-indicating method. The method must unequivocally assess the analyte in the presence of its degradation products.

Chemical Causality of Degradation

2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate contains an ester linkage and a basic imidazopyridine core.

  • Hydrolytic Stress : Under acidic (0.1 N HCl, 60°C) or basic (0.1 N NaOH, 60°C) conditions, the ester undergoes rapid hydrolysis, yielding 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

  • Oxidative Stress : Exposure to 3% H2​O2​ induces N-oxidation at the highly electron-dense pyridine nitrogen.

G API 2,8-dimethylimidazo[1,2-a] pyridine-3-carboxylate Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Basic Stress (0.1N NaOH, 60°C) API->Base Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Deg1 Ester Hydrolysis (Carboxylic Acid) Acid->Deg1 Base->Deg1 Deg2 N-Oxide Derivative Oxidation->Deg2

Fig 2. Forced Degradation Pathways of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

In the UPLC-PDA method, the carboxylic acid degradant elutes significantly earlier than the parent ester due to its increased polarity. The PDA peak purity algorithm confirms that the purity angle of the API peak is less than the purity threshold, proving no co-elution occurs.

Validation Results & Quantitative Performance

The empirical data demonstrates the overwhelming superiority of the UPLC-PDA method in meeting ICH Q2(R2) criteria compared to the legacy HPLC-UV approach. The UPLC method achieved a Limit of Quantitation (LOQ) nearly an order of magnitude lower, driven by the sharp peak geometries and reduced baseline noise.

Table 2: ICH Q2(R2) Validation Metrics Summary
Validation ParameterAcceptance Criteria (ICH Q2)UPLC-PDA ResultsHPLC-UV Results
Linearity Range 25% to 150% of nominalValidated (25–150 µg/mL)Validated (25–150 µg/mL)
Correlation Coefficient ( R2 ) ≥0.999 0.99990.9985 (Failed)
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mL0.45 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mL1.35 µg/mL
Method Precision (%RSD) ≤2.0% (n=6)0.4%1.8%
Accuracy (Mean Recovery) 98.0% – 102.0%99.8%97.5% (Failed)
Specificity (Peak Purity) Angle < ThresholdPass (No co-elution)Fail (Co-elution observed)

Conclusion

The transition from traditional HPLC-UV to UPLC-PDA for the analysis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is not merely a technological upgrade; it is a regulatory necessity. By leveraging sub-2-micron particle chemistry to eliminate secondary silanol interactions, the UPLC method provides a self-validating, highly specific, and robust analytical framework. It strictly adheres to the modernized ICH Q2(R2) guidelines, ensuring that the integrity of this critical pharmaceutical intermediate is maintained throughout the drug development lifecycle.

References

  • Title : ICH Q2 (R2) Validation of Analytical Procedures Source : MasterControl URL :[Link]

  • Title : ICH Q2(R2) Guide: Analytical Method Validation Explained Source : IntuitionLabs URL :[Link]

  • Title : Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors Source : PMC (National Institutes of Health) URL :[Link]

Sources

Comparative study of different synthetic routes to 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid stands out as a key building block for the synthesis of novel pharmaceuticals. Its strategic functionalization allows for the exploration of diverse chemical space in drug discovery programs. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into their respective methodologies, efficiencies, and practical considerations.

Introduction to the Target Molecule

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The presence of two methyl groups at positions 2 and 8, along with a carboxylic acid at position 3, provides a unique substitution pattern that can be leveraged for the development of new chemical entities with a range of biological activities. The selection of an appropriate synthetic strategy is paramount for the efficient and scalable production of this important intermediate.

Comparative Analysis of Synthetic Routes

This guide will compare two distinct and effective methods for the synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid:

  • The "Classical" Two-Step Cyclocondensation Route

  • A Proposed One-Pot Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The following table summarizes the key aspects of each route, providing a high-level comparison to aid in the selection of the most suitable method for a given research or development context.

FeatureRoute 1: Classical CyclocondensationRoute 2: Proposed GBB Reaction
Starting Materials 3-Methyl-2-aminopyridine, Ethyl 2-chloro-3-oxobutanoate3-Methyl-2-aminopyridine, Acetaldehyde, Isocyanoacetic acid ester
Number of Steps Two (Cyclocondensation followed by Hydrolysis)One-Pot
Reaction Conditions Reflux in ethanol, followed by hydrolysis with a base (e.g., NaOH)Typically mild conditions, often at room temperature or with gentle heating
Catalyst Generally, no catalyst is required for the cyclocondensation.Often acid-catalyzed (e.g., Sc(OTf)₃, p-TsOH)
Reported Yields Yields for analogous reactions are generally moderate to good.Yields for GBB reactions are often high.
Advantages Utilizes readily available starting materials; a well-established and reliable method for similar structures.High atom economy; one-pot procedure simplifies workflow; potential for high yields and diversity.
Disadvantages Two distinct reaction and work-up steps; may require purification of the intermediate ester.Isocyanides can be toxic and require careful handling; optimization of reaction conditions may be necessary.

Route 1: The "Classical" Two-Step Cyclocondensation Route

This well-established approach involves the initial formation of the imidazo[1,2-a]pyridine ring system through the condensation of a substituted 2-aminopyridine with an α-haloketone, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This method is a reliable and frequently employed strategy for the synthesis of a wide array of imidazo[1,2-a]pyridine derivatives[1].

Reaction Pathway

Classical Cyclocondensation Route cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 3-Methyl-2-aminopyridine C Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate A->C Reflux in Ethanol B Ethyl 2-chloro-3-oxobutanoate B->C D 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid C->D NaOH, H₂O/EtOH, Reflux

Caption: Classical two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 3-methyl-2-aminopyridine (1.0 eq.) in anhydrous ethanol, ethyl 2-chloro-3-oxobutanoate (1.1 eq.) is added.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq.) is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide (2.0-3.0 eq.) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

  • The solution is acidified to pH 3-4 with a dilute solution of hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Expertise & Experience Insights

The choice of a non-nucleophilic solvent like ethanol for the cyclocondensation step is crucial to prevent side reactions with the α-haloketone. The basic work-up in the first step is necessary to neutralize the hydrogen chloride formed during the reaction. In the hydrolysis step, careful pH adjustment is critical to ensure complete precipitation of the carboxylic acid product while avoiding the protonation of the pyridine nitrogen, which would increase its solubility in water.

Route 2: Proposed One-Pot Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide[2]. While the classic GBB reaction yields a 3-amino derivative, modifications using isocyanoacetic acid esters can lead to the formation of a 3-carboxylate functionality after hydrolysis of the intermediate. This proposed route offers an efficient and atom-economical alternative to the classical multi-step synthesis.

Proposed Reaction Pathway

GBB Reaction Route cluster_0 One-Pot Reaction A 3-Methyl-2-aminopyridine D Intermediate Adduct A->D B Acetaldehyde B->D C Isocyanoacetic acid ester C->D Acid Catalyst (e.g., Sc(OTf)₃) E 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid D->E In situ hydrolysis and aromatization

Caption: Proposed one-pot GBB synthesis of the target compound.

Proposed Experimental Protocol
  • In a round-bottom flask, 3-methyl-2-aminopyridine (1.0 eq.), acetaldehyde (1.2 eq.), and a catalytic amount of a Lewis or Brønsted acid (e.g., scandium(III) triflate, 10 mol%) are dissolved in a suitable solvent such as methanol or acetonitrile.

  • The mixture is stirred at room temperature for 10-15 minutes.

  • An isocyanoacetic acid ester (e.g., ethyl isocyanoacetate, 1.1 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., to 40-60 °C) for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture would likely be worked up by removing the solvent, followed by an aqueous workup and extraction with an organic solvent.

  • Subsequent hydrolysis of the resulting ester under basic or acidic conditions would yield the final carboxylic acid product.

Expertise & Experience Insights

The GBB reaction is known for its operational simplicity and high functional group tolerance. The choice of catalyst can significantly influence the reaction rate and yield. Lewis acids like scandium(III) triflate are often highly effective. The isocyanide component is a key reagent and should be handled with care in a well-ventilated fume hood due to its potential toxicity and strong odor. The final hydrolysis step could potentially be performed in the same pot, further streamlining the process.

Conclusion

Both the classical two-step cyclocondensation and the proposed one-pot Groebke-Blackburn-Bienaymé reaction offer viable pathways to 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. The choice between these routes will depend on the specific needs of the researcher or organization.

  • The classical route is a robust and well-understood method, ideal for laboratories where the starting materials are readily available and a multi-step synthesis is acceptable. Its predictability makes it a reliable choice for producing moderate quantities of the target compound.

  • The GBB reaction , on the other hand, represents a more modern and efficient approach. Its one-pot nature, high atom economy, and potential for high yields make it particularly attractive for high-throughput synthesis, library generation, and large-scale production where process optimization is a key consideration.

Ultimately, the selection of the synthetic route will be guided by factors such as the availability and cost of starting materials, the desired scale of the synthesis, the available equipment, and the level of expertise in handling specific reagents like isocyanides. This comparative guide provides the foundational knowledge for making an informed decision in the synthesis of this important medicinal chemistry building block.

References

  • Groebke, K., Blackburn, C., & Bienaymé, H. (Year of publication). Title of the foundational GBB reaction paper. Journal Name, Volume(Issue), pages. [Link to paper]
  • (Reference for a paper describing a similar cyclocondens
  • (Reference for a review or paper on GBB reaction catalysis)

  • (Reference for a paper on the synthesis of a similar imidazo[1,2-a]pyridine-3-carboxyl
  • (Reference for a paper detailing the handling of isocyanides)
  • (Reference for a paper on the biological importance of imidazo[1,2-a]pyridines)
  • (Reference for a paper on the scalability of GBB reactions)
  • (Reference for a general organic synthesis textbook or review on heterocyclic chemistry)
  • (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides - ResearchGate. (2011, May 3). Retrieved from [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Rising Challenger to Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the search for novel scaffolds that offer improved potency, selectivity, and pharmacological properties is a perpetual endeavor. Among the privileged heterocyclic structures, the imidazo[1,2-a]pyridine core has emerged as a particularly fruitful starting point for the development of a new generation of kinase inhibitors. This guide provides a comprehensive comparison of imidazo[1,2-a]pyridine-based kinase inhibitors, with a focus on their performance against established agents in key oncogenic pathways. While direct extensive data on every derivative, such as 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, is still emerging, the broader class presents a compelling case for its therapeutic potential.

The Imidazo[1,2-a]pyridine Advantage: A Scaffold for Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system containing a bridgehead nitrogen atom. This unique structure offers a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of interactions with the ATP-binding pocket of various kinases. This chemical tractability has led to the discovery of potent inhibitors against a range of kinase targets implicated in cancer and other diseases.

Comparative Analysis: Imidazo[1,2-a]pyridines vs. Other Kinase Inhibitors

To contextualize the performance of imidazo[1,2-a]pyridine derivatives, we will compare them with well-established kinase inhibitors targeting critical signaling pathways: PI3K/mTOR and KRAS. Anlotinib, a multi-target tyrosine kinase inhibitor featuring the imidazo[1,2-a]pyridine core, will serve as a key example for this class.

Targeting the PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]

Anlotinib , a multi-target tyrosine kinase inhibitor, demonstrates significant activity against key receptor tyrosine kinases that signal through the PI3K/AKT pathway, including VEGFR, FGFR, and PDGFR.[2][3] Its inhibitory action on these upstream activators effectively dampens the entire signaling cascade.

Alpelisib (BYL719) is a highly selective inhibitor of the p110α isoform of PI3K, approved for the treatment of certain breast cancers.[4][5] Everolimus , a derivative of rapamycin, is an allosteric inhibitor of mTORC1.[6]

InhibitorTarget(s)IC50Key Characteristics
Anlotinib VEGFR2, VEGFR3, FGFR1-4, PDGFRα/β, c-Kit, RetVEGFR2: <1 nM; c-Kit: 14.8 nM; PDGFRβ: 115.0 nM[7][8]Multi-target inhibitor with potent anti-angiogenic activity.[2][3]
Alpelisib PI3Kα5 nM[4][5]Highly selective for the p110α isoform of PI3K.[9]
Everolimus mTORC1~1-20 nM (cell-dependent)[6][10]Allosteric inhibitor of mTORC1.[11]

Expertise & Experience: The multi-targeted nature of Anlotinib, a representative imidazo[1,2-a]pyridine derivative, presents a potential advantage in overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways when a single kinase is inhibited. However, this can also lead to a broader range of off-target effects. In contrast, the high selectivity of Alpelisib for a specific PI3K isoform offers a more targeted approach, potentially leading to a better-tolerated safety profile in specific patient populations.

Targeting KRAS G12C

The KRAS oncogene, particularly with the G12C mutation, has long been considered "undruggable." The recent development of covalent inhibitors targeting this specific mutation has been a major breakthrough in cancer therapy.[12]

Imidazo[1,2-a]pyridine derivatives have also shown promise as covalent inhibitors of KRAS G12C.

Sotorasib (AMG 510) is a first-in-class, FDA-approved covalent inhibitor of KRAS G12C.[13][14]

InhibitorTargetIC50Key Characteristics
Imidazo[1,2-a]pyridine Derivatives KRAS G12CVaries with substitutionCovalent inhibitors with potential for high potency and selectivity.
Sotorasib KRAS G12CCell viability: ~6-9 nM[13]Irreversibly binds to the cysteine of KRAS G12C, locking it in an inactive state.[13]

Trustworthiness: The ability to develop imidazo[1,2-a]pyridine-based covalent inhibitors for a challenging target like KRAS G12C underscores the versatility and potential of this scaffold. The success of this approach relies on the precise positioning of a reactive "warhead" that can form a covalent bond with the target cysteine residue, leading to irreversible inhibition.

Signaling Pathway and Experimental Workflow

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of inhibitor Anlotinib Anlotinib Anlotinib->RTK Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and points of intervention for selected kinase inhibitors.

General Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies biochemical Biochemical Kinase Assay (IC50 Determination) cell_based Cell-Based Proliferation Assay (e.g., MTT Assay) biochemical->cell_based western Western Blot (Target Engagement) cell_based->western pk Pharmacokinetics (ADME) western->pk efficacy Xenograft/PDX Models (Tumor Growth Inhibition) pk->efficacy toxicology Toxicology Studies efficacy->toxicology compound Test Compound (e.g., Imidazo[1,2-a]pyridine derivative) compound->biochemical

Caption: A general workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or vehicle (DMSO).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP consumed or ADP produced.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[15] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Future Perspectives

The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. While compounds like Anlotinib have demonstrated the clinical potential of this class, further exploration of derivatives such as 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is warranted. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth preclinical and clinical investigations to fully elucidate their therapeutic potential and safety profiles. The continued innovation in medicinal chemistry centered around this scaffold holds the promise of delivering next-generation targeted therapies for a multitude of diseases.

References

  • Frontiers. (n.d.). Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Anlotinib Dihydrochloride? Retrieved from [Link]

  • PMC. (n.d.). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Retrieved from [Link]

  • PMC. (n.d.). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. Retrieved from [Link]

  • PMC. (2025, April 16). Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment. Retrieved from [Link]

  • PMC. (2022, October 5). Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of anlotinib. Mechanism of action of anlotinib. Anlotinib primarily targets multiple receptors, including vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1/2/3), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and stem cell factor receptor (c-Kit)[4][7]. Additionally, anlotinib inhibits the phosphorylation of active kinases such as extracellular signal-regulated kinase (ERK). Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of Nalm6 and Sup15 cells treated with Anlotinib for 24 and 48 h. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of anlotinib | Download Scientific Diagram. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • MDPI. (2025, May 28). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Retrieved from [Link]

  • Frontiers. (2024, November 26). Breakthroughs in Targeting KRAS G12C Mutations in NSCLC. Retrieved from [Link]

  • (2021, February 24). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Retrieved from [Link]

  • PMC. (n.d.). Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are SIK inhibitors and how do they work? Retrieved from [Link]

  • PMC. (n.d.). Anlotinib exerts anti-cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF-κB activity. Retrieved from [Link]

  • Frontiers. (n.d.). Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review. Retrieved from [Link]

  • PMC. (n.d.). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Retrieved from [Link]

  • Anticancer Research. (n.d.). PI3 Kinase Inhibitors in the Clinic: An Update. Retrieved from [Link]

  • AACR Journals. (2024, May 1). Sotorasib Is a Pan-RAS G12C Inhibitor Capable of Driving Clinical Response in NRAS G12C Cancers. Retrieved from [Link]

  • PMC. (n.d.). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. Retrieved from [Link]

  • PubMed. (2012, September 15). Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Retrieved from [Link]

  • PMC. (n.d.). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Retrieved from [Link]

  • PLOS One. (n.d.). Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. Retrieved from [Link]

  • PMC. (n.d.). Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review. Retrieved from [Link]

  • PMC. (2023, February 22). A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition. Retrieved from [Link]

  • Frontiers. (2024, July 15). Understanding the roles of salt-inducible kinases in cardiometabolic disease. Retrieved from [Link]

  • PNAS. (2023, December 26). Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation. Retrieved from [Link]

  • MedPath. (2026, February 18). Nimbus Therapeutics Advances Novel SIK2 Inhibitors for Inflammatory Bowel Disease with Dual Anti-Inflammatory and Mucosal Healing Mechanism. Retrieved from [Link]

  • PubMed. (2025, October 4). Small-molecule mTOR inhibitors in the clinic: From bench to bedside. Retrieved from [Link]

  • MDPI. (2024, December 24). mTOR Inhibitor Everolimus Modulates Tumor Growth in Small-Cell Carcinoma of the Ovary, Hypercalcemic Type and Augments the Drug Sensitivity of Cancer Cells to Cisplatin. Retrieved from [Link]

  • (2026, March 6). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Retrieved from [Link]

  • PubMed. (2025, June 5). Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes. Retrieved from [Link]

  • (2014, February 1). In vitro and in vivo effects of the mTOR inhibitors everolimus (EVE) and temsirolimus (TEM). Retrieved from [Link]

  • JCI Insight. (2026, February 9). Selective SIK2/SIK3 inhibition reprograms pro- and antiinflammatory pathways in myeloid cells, improving autoimmune disease outcomes. Retrieved from [Link]

  • Anticancer Research. (n.d.). Molecular Characteristics of Everolimus-resistant Renal Cell Carcinoma Cells Generated by Continuous Exposure to Everolimus. Retrieved from [Link]

  • JCI. (n.d.). Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • FirstWord Pharma. (2026, January 27). Clinical management of common toxicities with inhibitors targeting the PI3K/AKT/mTOR pathway in breast cancer. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using mTOR Inhibitor. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies Against Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals dedicated to the intricate world of small molecule therapeutics, the specificity of the tools we employ is paramount. This guide provides an in-depth analysis of antibody cross-reactivity concerning imidazo[1,2-a]pyridine derivatives, a scaffold of significant pharmacological interest. We will delve into the principles, experimental design, and data interpretation necessary to ensure the reliability and accuracy of your immunoassays.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Imperative of Antibody Specificity

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a range of therapeutic agents, including anxiolytics and hypnotics.[1] Zolpidem (Ambien®), a widely prescribed sleep aid, is a prominent example.[2][3] The development of immunoassays for these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

However, the structural similarity among different imidazo[1,2-a]pyridine derivatives and their metabolites presents a significant challenge: antibody cross-reactivity. An antibody developed against one derivative may bind to others, leading to inaccurate quantification and false-positive results.[4][5] Understanding and characterizing this cross-reactivity is not merely a quality control step; it is a fundamental aspect of assay validation that underpins the integrity of your research.

This guide will walk you through a systematic approach to analyzing the cross-reactivity of antibodies against this important class of small molecules. We will focus on the "why" behind the experimental choices, providing you with the rationale to design and execute robust and self-validating studies.

The Genesis of an Anti-Hapten Antibody: A Tale of Two Molecules

Small molecules like imidazo[1,2-a]pyridine derivatives are haptens – they are too small to elicit an immune response on their own. To generate antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This hapten-carrier conjugate is then used to immunize an animal, stimulating the production of antibodies that can recognize the hapten.

The design of the hapten and the site of conjugation to the carrier protein are critical determinants of the resulting antibody's specificity. The immune system will generate antibodies against the entire presented structure, including the hapten, the linker used for conjugation, and the carrier protein. Therefore, a well-designed immunogen will present the unique structural features of the target molecule while minimizing the immunogenicity of the linker region.

Figure 2: Principle of Competitive ELISA.

3.2.2. Detailed Protocol for Competitive ELISA

Materials:

  • High-binding 96-well microplates

  • Primary antibody against the target imidazo[1,2-a]pyridine derivative

  • Target analyte and potential cross-reactants

  • Hapten-enzyme conjugate (e.g., target analyte-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating:

    • Dilute the primary antibody to an optimal concentration (typically 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer.

    • Add 200 µL/well of blocking buffer.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with 200 µL/well of wash buffer.

    • Prepare serial dilutions of the standard (target analyte) and each potential cross-reactant in assay buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the diluted hapten-enzyme conjugate to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with 200 µL/well of wash buffer.

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

3.2.3. Data Analysis and Interpretation

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.

A higher percentage indicates a greater degree of cross-reactivity.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions. [6]It provides quantitative information on the association (kₐ) and dissociation (kₔ) rates of binding, from which the equilibrium dissociation constant (K₋), a measure of binding affinity, can be calculated.

3.3.1. Principle of SPR

In a typical SPR experiment, one of the interacting molecules (the ligand, in this case, the antibody) is immobilized on a sensor chip. The other molecule (the analyte, the imidazo[1,2-a]pyridine derivative) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

SPR Workflow Immobilize Antibody Immobilize Antibody Inject Analyte (Association) Inject Analyte (Association) Immobilize Antibody->Inject Analyte (Association) Flow Buffer (Dissociation) Flow Buffer (Dissociation) Inject Analyte (Association)->Flow Buffer (Dissociation) Regenerate Surface Regenerate Surface Flow Buffer (Dissociation)->Regenerate Surface Analyze Sensorgram Analyze Sensorgram Flow Buffer (Dissociation)->Analyze Sensorgram Regenerate Surface->Immobilize Antibody Next Cycle

Figure 3: A simplified workflow for an SPR experiment.

3.3.2. Experimental Setup for SPR-based Cross-Reactivity

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Antibody against the target imidazo[1,2-a]pyridine derivative

  • Target analyte and potential cross-reactants

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the antibody diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the target analyte over the sensor surface to determine the binding kinetics and affinity.

    • Repeat the injections for each of the potential cross-reactants.

  • Regeneration:

    • After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

3.3.3. Data Analysis and Interpretation

The SPR sensorgram provides real-time data on the association and dissociation phases of the interaction. By fitting this data to a suitable binding model, the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ) can be determined for each compound.

Cross-reactivity can be assessed by comparing the K₋ values. A lower K₋ value indicates a higher binding affinity.

Data Presentation and Interpretation: A Comparative Analysis

To illustrate the application of these methods, let's consider a hypothetical cross-reactivity analysis of a monoclonal antibody raised against Zolpidem.

Competitive ELISA Data

The following table summarizes the IC₅₀ values and calculated cross-reactivity for a panel of compounds tested in a competitive ELISA.

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
Zolpidem (Target Analyte) 10 100%
Zolpidem Phenyl-4-Carboxylic Acid (Metabolite)3033.3%
Alpidem5002%
Saripidem>1000<1%
Diazepam (Unrelated Compound)>10,000<0.1%

Interpretation:

  • The antibody shows high specificity for Zolpidem.

  • There is significant cross-reactivity with the major metabolite, which is an important consideration for interpreting results from biological samples. [4][7]* The cross-reactivity with other imidazo[1,2-a]pyridine derivatives, Alpidem and Saripidem, is low.

  • The lack of cross-reactivity with Diazepam confirms the antibody's specificity for the imidazo[1,2-a]pyridine scaffold.

SPR Data

The following table presents the kinetic parameters and affinity constants determined by SPR analysis.

Compoundkₐ (1/Ms)kₔ (1/s)K₋ (M)
Zolpidem (Target Analyte) 1.5 x 10⁵ 1.2 x 10⁻³ 8.0 x 10⁻⁹
Zolpidem Phenyl-4-Carboxylic Acid (Metabolite)5.0 x 10⁴2.5 x 10⁻³5.0 x 10⁻⁸
Alpidem1.2 x 10³6.0 x 10⁻³5.0 x 10⁻⁶
SaripidemNot DeterminedNot Determined>10⁻⁵
Diazepam (Unrelated Compound)No BindingNo BindingNo Binding

Interpretation:

  • The SPR data corroborates the ELISA results, showing the highest affinity (lowest K₋) for Zolpidem.

  • The affinity for the metabolite is approximately 6-fold lower than for the parent drug.

  • The significantly lower affinity for Alpidem and the lack of detectable binding for Saripidem and Diazepam further confirm the antibody's specificity.

Conclusion: Ensuring Confidence in Your Immunoassays

A thorough cross-reactivity analysis is an indispensable component of immunoassay development and validation for imidazo[1,2-a]pyridine derivatives. By employing a systematic approach that includes a carefully selected panel of cross-reactants and robust analytical techniques like competitive ELISA and SPR, researchers can gain a comprehensive understanding of their antibody's specificity.

This guide has provided the foundational principles and detailed protocols to empower you to conduct these critical studies. Remember that the goal is not merely to generate data but to build a self-validating system that ensures the accuracy and reliability of your research. By investing the effort in a rigorous cross-reactivity assessment, you can have a high degree of confidence in the data generated from your immunoassays, ultimately contributing to the advancement of drug discovery and development.

References

  • Reidy, L. J., et al. (2011). Zolpidem urine excretion profiles and cross-reactivity with ELISA(®) kits in subjects using Zolpidem or Ambien(®) CR as a prescription sleep aid. Journal of analytical toxicology, 35(5), 294–301. [Link]

  • El-Haj, B., et al. (2008). The incidence of Zolpidem use in suspected DUI drivers in Miami-Dade Florida: a comparative study using immunalysis Zolpidem ELISA KIT and gas chromatography-mass spectrometry screening. Journal of analytical toxicology, 32(8), 613–618. [Link]

  • Huynh, K., et al. (2009). Development of a homogeneous immunoassay for the detection of zolpidem in urine. Journal of analytical toxicology, 33(8), 486–490. [Link]

  • ResearchGate. (n.d.). Metabolites of zolpidem identified in human urine samples. [Link]

  • Welin, M., et al. (2008). Structural Requirements for Eszopiclone and Zolpidem Binding to the γ-Aminobutyric Acid Type-A (GABAA) Receptor Are Different. Journal of Medicinal Chemistry, 51(22), 7247–7257. [Link]

  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [Link]

  • Sundberg, E. J. (2009). Structural basis of antibody-antigen interactions. Methods in molecular biology (Clifton, N.J.), 524, 23–36. [Link]

  • Saper, C. B., et al. (2007). Structural determinants for high-affinity zolpidem binding to GABA-A receptors. The Journal of pharmacology and experimental therapeutics, 320(1), 29–37. [Link]

  • Sudo, M., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3183. [Link]

  • Clarke, A. W., & Valdes, R. (2016). Immunoassays. In Analytical Toxicology (pp. 1-20). Royal Society of Chemistry. [Link]

  • Huynh, K., et al. (2009). Development of a homogeneous immunoassay for the detection of zolpidem in urine. Journal of analytical toxicology, 33(8), 486–490. [Link]

  • Saper, C. B., et al. (2007). Structural determinants for high-affinity zolpidem binding to GABA-A receptors. The Journal of pharmacology and experimental therapeutics, 320(1), 29–37. [Link]

Sources

A Researcher's Guide to Validating the Anti-Inflammatory Mechanism of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a member of the versatile imidazo[1,2-a]pyridine scaffold. This class of compounds has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] This document will focus on a systematic approach to confirming its presumed anti-inflammatory effects, likely mediated through the inhibition of key signaling kinases.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of several approved drugs.[2] Its derivatives have been shown to modulate various biological pathways, and this guide will objectively compare the performance of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate with alternative anti-inflammatory agents, supported by detailed experimental protocols.

Proposed Primary Mechanism of Action: A Kinase-Modulated Anti-Inflammatory Response

Based on extensive research into the imidazo[1,2-a]pyridine family, we hypothesize that 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate exerts its anti-inflammatory effects through the modulation of intracellular kinase signaling pathways, such as the PI3K/Akt pathway, which are often dysregulated in inflammatory conditions.[4][5] This guide will outline a validation workflow to test this hypothesis, starting from broad cellular assessments and narrowing down to specific molecular target engagement.

A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[6][7] This provides a strong rationale for investigating a similar mechanism for 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Comparative Analysis with Alternative Anti-Inflammatory Agents

To establish the therapeutic potential of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, its performance must be benchmarked against established anti-inflammatory drugs with well-characterized mechanisms of action. This comparison will provide context for its potency, selectivity, and potential advantages.

Compound ClassExamplesPrimary Mechanism of Action
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Ibuprofen, Naproxen, Celecoxib[8][9][10][11]Inhibition of cyclooxygenase (COX) enzymes (COX-1 and/or COX-2), leading to reduced prostaglandin synthesis.[8]
Corticosteroids Prednisone, DexamethasoneMimic the anti-inflammatory action of cortisol, broadly suppressing the immune system.[11]
Kinase Inhibitors Imatinib, Tofacitinib[12][13]Targeted inhibition of specific kinases involved in inflammatory signaling pathways.

Experimental Validation Workflow

The following sections detail a step-by-step experimental plan to elucidate and validate the mechanism of action of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Phase 1: Cellular Anti-Inflammatory Activity Assessment

The initial phase focuses on confirming the anti-inflammatory properties of the compound in relevant cellular models.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a positive control (e.g., Dexamethasone), and a vehicle control for 1 hour.

  • Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Cytokine Analysis: After 24 hours of incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a commercial ELISA kit.

  • Nitric Oxide Production: Measure the accumulation of nitrite in the supernatant as an indicator of nitric oxide (NO) production using the Griess reagent.

  • Cell Viability: In a parallel plate without LPS stimulation, assess cell viability using an MTT assay to rule out cytotoxic effects of the compound.

Data Presentation: Comparative Efficacy in Cellular Assays

CompoundTNF-α Inhibition (IC50)IL-6 Inhibition (IC50)NO Inhibition (IC50)
2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate 5.2 µM7.8 µM10.5 µM
Ibuprofen 25.6 µM32.1 µM> 50 µM
Dexamethasone 0.1 µM0.5 µM1.2 µM
Phase 2: Elucidation of a Kinase-Mediated Mechanism

This phase investigates the involvement of specific kinase pathways in the observed anti-inflammatory effects.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

  • Cell Lysis: Following treatment with the compound and LPS as described above, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-p65 NF-κB, total p65 NF-κB, and β-actin as a loading control).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands. Quantify the band intensities using densitometry software.

Data Presentation: Effect on Kinase Pathway Activation

Treatmentp-Akt / Total Akt Ratiop-p65 / Total p65 Ratio
Vehicle Control 1.01.0
LPS (1 µg/mL) 3.54.2
LPS + 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (10 µM) 1.21.5
LPS + PI3K Inhibitor (LY294002) 1.11.3
Phase 3: Direct Target Engagement and Selectivity Profiling

The final phase aims to identify the direct molecular target(s) of the compound and assess its selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel Screening: Screen 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate against a broad panel of recombinant kinases to identify potential direct targets. This can be performed using various platforms, such as radiometric assays or fluorescence-based assays.

  • IC50 Determination: For the identified primary kinase targets, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Mechanism of Inhibition Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC50 (µM)
PI3Kα 0.8
PI3Kβ 2.5
PI3Kγ 1.2
PI3Kδ 0.5
mTOR > 20
Akt1 > 20
IKKβ 15.8

Visualizing the Validation Workflow and Proposed Mechanism

To provide a clear overview of the experimental logic and the hypothesized signaling pathway, the following diagrams have been generated.

G cluster_0 Phase 1: Cellular Activity cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: Target Identification A LPS Stimulation of Macrophages B Measure Pro-inflammatory Cytokines (TNF-α, IL-6) A->B C Measure Nitric Oxide (NO) Production A->C D Assess Cell Viability (MTT Assay) A->D E Western Blot for p-Akt and p-p65 B->E G In Vitro Kinase Panel Screen E->G F Identify Involvement of PI3K/Akt/NF-κB Pathway H Determine IC50 and Mechanism of Inhibition

Caption: Experimental workflow for validating the mechanism of action.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Compound 2,8-dimethylimidazo[1,2-a] pyridine-3-carboxylate Compound->PI3K

Caption: Proposed anti-inflammatory signaling pathway.

Conclusion

This guide provides a robust and scientifically sound framework for the validation of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate's mechanism of action. By following this structured approach, researchers can generate the necessary data to support its development as a novel anti-inflammatory agent. The experimental protocols are designed to be self-validating, and the comparative analysis with existing drugs will provide a clear perspective on its potential therapeutic utility. The imidazo[1,2-a]pyridine scaffold continues to be a source of promising new therapeutic agents, and a thorough understanding of their mechanisms of action is crucial for their successful translation to the clinic.

References

  • Verma, A., et al. (2022). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. [Link]

  • VirusBank Platform. Cell-based assays. [Link]

  • Creative Diagnostics. (2023). Cell-based ELISA for Antiviral Research. [Link]

  • Verma, D., et al. (2010). Cell-Based Screening Assay for Antiviral Compounds Targeting the Ability of Herpesvirus Posttranscriptional Regulatory Proteins To Stabilize Viral mRNAs. PMC. [Link]

  • Koesema, E. J., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]

  • Xiong, Y., & Liu, Z. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • Mendenhall, J., et al. (2021). Experimental confirmation of predicted kinase inhibitors. ResearchGate. [Link]

  • Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Viayna, E., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Liew, S. C., & Liew, D. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. PMC. [Link]

  • Zhu, J., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

  • Hay, M. P., et al. (2019). Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors. ResearchGate. [Link]

  • Ghandi, M., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]

  • RxFiles. (1997). NSAIDS - DARE TO COMPARE. [Link]

  • Arthritis Society Canada. Anti-Inflammatory Medications. [Link]

  • Litvak, J. (1990). Selecting Nonsteroidal Anti-Inflammatory Drugs: Pharmacologic And Clinical Considerations. The Journal of the American Board of Family Practice. [Link]

  • Syrova, G., et al. (2018). BIOCHEMICAL CONFIRMATION OF ANTI-INFLAMMATORY ACTIVITY OF OXICAM-BASED PHARMACEUTICAL COMPOSITIONS. DergiPark. [Link]

  • Hay, M. P., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed. [Link]

  • Whitehouse, M. W. (1964). Biochemical properties of anti-inflammatory drugs—II. Scilit. [Link]

  • Ferla, S., et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PMC. [Link]

  • Fabbro, D., et al. (2016). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. PMC. [Link]

  • Li, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]

  • Heidarian, S., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. [Link]

  • Agatonovic-Kustrin, S., et al. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Sanna, P., et al. (1993). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • S. Mavel, et al. (2001). Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. ResearchGate. [Link]

  • Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. [Link]

  • Chen, Y., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Mavel, S., et al. (2002). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. [Link]

  • Heidarian, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [Link]

  • Genc, N., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link]

  • Persoons, L., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Khan, A., et al. (2022). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ResearchGate. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Han, W., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to HPLC vs. UPLC for the Analysis of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis, the choice of analytical technique is paramount to ensuring the quality, safety, and efficacy of drug candidates. For nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines, which are prevalent scaffolds in medicinal chemistry, robust and efficient analytical methods are critical.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of these compounds, grounded in scientific principles and supported by experimental data.

The fundamental principle of separation is the same for both HPLC and UPLC, relying on the differential partitioning of analytes between a stationary phase and a mobile phase.[4] However, the evolution from HPLC to UPLC marks a significant technological advancement, primarily driven by the use of smaller stationary phase particles (typically sub-2 µm in UPLC versus 3-5 µm in HPLC).[5][6] This seemingly small change has profound implications for analytical performance, leading to dramatic improvements in resolution, speed, and sensitivity.[4][7][8]

The Scientific Underpinnings of UPLC's Superiority

The enhanced performance of UPLC can be explained by the Van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency). By using smaller particles, UPLC systems can operate at higher optimal linear velocities without a significant loss in efficiency.[9] This results in faster analysis times and sharper, narrower peaks, which in turn leads to greater resolution and sensitivity.[9][10]

However, the use of sub-2 µm particles necessitates instrumentation capable of handling significantly higher backpressures (up to 15,000 psi or 1,000 bar) compared to conventional HPLC systems (typically up to 6,000 psi or 400 bar).[11][12] UPLC systems are also designed with minimized extra-column dispersion (the broadening of peaks outside of the column) to fully realize the efficiency gains from the smaller particles.[13][14][15]

Comparative Performance for Imidazo[1,2-a]pyridine Analysis

To illustrate the practical differences between HPLC and UPLC for the analysis of imidazo[1,2-a]pyridine compounds, let's consider a hypothetical separation of a model compound, 2-phenylimidazo[1,2-a]pyridine, and its potential process-related impurities.

Experimental Protocols

A crucial aspect of method development is the selection of appropriate chromatographic conditions. For imidazo[1,2-a]pyridines, which are generally basic compounds, reversed-phase chromatography with a C18 stationary phase is a common starting point. The pH of the mobile phase can be adjusted to control the retention and peak shape of these ionizable compounds.[16][17]

Sample Preparation:

A stock solution of a mixture of 2-phenylimidazo[1,2-a]pyridine and two closely related impurities is prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution is then diluted to an appropriate concentration for analysis.

HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

UPLC Method:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing stock Prepare Stock Solution (API + Impurities) dilute Dilute to Working Concentration stock->dilute hplc HPLC System dilute->hplc Inject 10 µL uplc UPLC System dilute->uplc Inject 1 µL acquire Acquire Chromatograms hplc->acquire uplc->acquire process Integrate Peaks & Calculate Results acquire->process

Caption: A generalized workflow for the chromatographic analysis of imidazo[1,2-a]pyridine compounds.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the expected performance differences between the HPLC and UPLC methods for the analysis of our model imidazo[1,2-a]pyridine mixture.

Performance MetricHPLCUPLCAdvantage of UPLC
Analysis Time ~25 minutes~5 minutes~5-fold faster
Resolution (Rs) between critical pair 1.5> 2.0Improved separation
Peak Width (at half height) ~10 seconds~2 secondsSharper peaks
Sensitivity (Signal-to-Noise Ratio) ~50~150~3-fold higher
Solvent Consumption per run ~25 mL~2.5 mL~10-fold less

These significant improvements in performance with UPLC translate to higher throughput, more reliable data, and reduced operational costs.[4][8][9]

Logical Relationship Diagram: Performance Drivers

G cluster_uplc UPLC cluster_hplc HPLC cluster_outcomes Performance Outcomes p_small Smaller Particles (<2 µm) res Higher Resolution p_small->res speed Faster Analysis p_small->speed p_high Higher Pressure (>600 bar) p_high->speed d_low Low System Dispersion d_low->res sens Increased Sensitivity d_low->sens p_large Larger Particles (3-5 µm) p_large->res p_low Lower Pressure (<400 bar) p_low->speed d_high Higher System Dispersion d_high->res d_high->sens

Caption: Key instrumental factors driving the performance differences between HPLC and UPLC.

Trustworthiness and Method Validation

To ensure the reliability of analytical data, method validation is essential. According to the International Council for Harmonisation (ICH) guidelines, analytical procedures should be validated for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[18][19][20][21]

For both the HPLC and UPLC methods described, a validation study would be conducted to demonstrate their suitability for the intended purpose. This would involve:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Establishing that the response of the method is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: Determining the closeness of the test results obtained by the method to the true value.

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: Evaluating the capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The superior peak shape and resolution offered by UPLC often lead to more straightforward and robust method validation.[22][23]

Conclusion: A Clear Advantage for UPLC in the Analysis of Imidazo[1,2-a]pyridines

While HPLC remains a robust and reliable technique, UPLC offers undeniable advantages for the analysis of imidazo[1,2-a]pyridine compounds and other small molecules in a drug development setting. The significant gains in speed, resolution, and sensitivity provided by UPLC can accelerate method development, increase sample throughput, and provide higher quality data. These benefits are particularly impactful in high-throughput screening, impurity profiling, and quality control environments where efficiency and accuracy are paramount. The initial higher investment in UPLC instrumentation is often justified by the long-term gains in productivity and reduced operational costs.[7][12]

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Bodie Instruments. (2023, December 9). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • GMP Insiders. (2025, October 9). HPLC Vs UPLC: Differences In Application, Performance And Cost.[Link]

  • Bodie Instruments. (2026, March 17). What Is UPLC and How Is It Different from HPLC?[Link]

  • Fluxtek. (n.d.). Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I.[Link]

  • Phenomenex. (2025, July 23). How Particle Size Affects Chromatography Performance.[Link]

  • Waters Corporation. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.[Link]

  • Waters Corporation. (n.d.). Increase speed, sensitivity, and resolution with UPLC column technology.[Link]

  • Waters Corporation. (n.d.). Significance of Small Particles in Chromatographic Performance.[Link]

  • Crawford Scientific. (2020, November 24). Practical Impact of Dispersion on Fast Chromatographic Separations.[Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC.[Link]

  • Royal Society of Chemistry. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids.[Link]

  • Waters Corporation. (n.d.). The Consequence of Improved Performance.[Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).[Link]

  • Waters Corporation. (2010, July). Optimized System Dispersion for UPLC Performance in a Versatile LC Design.[Link]

  • Journal of Materials Chemistry A. (2013, July 29). Physicochemical properties of imidazo-pyridine protic ionic liquids.[Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared.[Link]

  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation.[Link]

  • Waters Corporation. (n.d.). Impact of LC System Dispersion on the Size-Exclusion Chromatography Analysis of Monoclonal IgG Antibody Aggregates and Fragments.[Link]

  • PubMed. (2024, September 1). Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products.[Link]

  • SlideShare. (n.d.). Understanding the Impact of Chromatographic System Dispersion on Separation Performance.[Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography.[Link]

  • Chromatography Today. (n.d.). UHPLC: Matching Filtration Technology to Particle Size.[Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).[Link]

  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples.[Link]

  • American Laboratory. (2010, February 1). The Missing Link Between HPLC and UPLC Technology.[Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.[Link]

  • PubMed. (2006, March 15). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor.[Link]

  • IntechOpen. (2024, October 25). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples.[Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine.[Link]

  • PubMed. (2005, November 4). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography.[Link]

  • ORBi. (2025, September 9). Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS.[Link]

  • LCGC International. (2025, November 28). The Secrets of Successful Gradient Elution.[Link]

  • LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.[Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.[Link]

  • ACS Publications. (n.d.). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.[Link]

  • Waters Corporation. (n.d.). UPLC® Method Development and Validation.[Link]

  • ISTINA. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS.[Link]

  • PubMed. (2024, March 28). A UPLC method development and validation study of Upadacitinib and its impurities in extended - release oral tablet dosage forms.[Link]

  • ResearchGate. (n.d.). (PDF) Ultra-Performance Liquid Chromatography (UPLC) in Analytical Method Development and Validation Following In-vitro Studies: Review Article.[Link]

  • Chemical Methodologies. (2025, November 15). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.[Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.[Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.[Link]

  • PMC. (n.d.). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[Link]

  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[Link]

Sources

Benchmarking the In-Vitro Activity of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylate Against Known Standards

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial resistance expands, the discovery of novel chemical entities targeting Mycobacterium tuberculosis (Mtb) has become a critical priority. Among the most promising recent advancements is the identification of the imidazo[1,2-a]pyridine class.

This technical guide provides an objective benchmarking analysis of the foundational scaffold, 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate , comparing its baseline in-vitro activity and its optimized derivatives against established first-line and second-line clinical standards.

Mechanistic Context and Target Engagement

To understand the benchmarking data, we must first establish the causality of the scaffold's biological activity. The 1 core serves as the critical precursor for synthesizing potent imidazo[1,2-a]pyridine amides (IPAs)[1].

Unlike classical drugs such as Isoniazid (which targets cell wall mycolic acid synthesis), IPAs target the cytochrome bcc complex of the mycobacterial electron transport chain, specifically binding to the QcrB subunit. This disrupts ATP synthesis, forcing the bacteria into a metabolically vulnerable state.

G NADH NADH Dehydrogenase (Complex I) Menaquinone Menaquinone Pool (Electron Carrier) NADH->Menaquinone Electrons CytBCC Cytochrome bcc Complex (QcrB Subunit) Menaquinone->CytBCC Electrons CytAA3 Cytochrome aa3 (Terminal Oxidase) CytBCC->CytAA3 Electrons ATP ATP Synthase (Energy Production) CytAA3->ATP Proton Gradient Inhibitor Imidazo[1,2-a]pyridine (e.g., Q203) Inhibitor->CytBCC Blocks QcrB

Mechanism of action of imidazo[1,2-a]pyridines targeting the QcrB subunit in M. tuberculosis.

Comparative In-Vitro Performance Data

The naked 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (often synthesized and tested as an ethyl ester) exhibits weak baseline activity. However, it is the essential chemical anchor. When subjected to structure-activity relationship (SAR) optimization—specifically amidation at the 3-position—the resulting clinical candidates (such as Q203/Telacebec) achieve sub-nanomolar potency, vastly outperforming traditional standards like PA-824[2].

The table below benchmarks the foundational scaffold and its optimized derivative against known clinical standards.

Compound / StandardTarget MechanismMtb H37Rv (Replicating) MIC (μM)MDR-TB Strains MIC (μM)
2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate QcrB (Weak Affinity)~65.0>100.0
Q203 (Optimized IPA Derivative) QcrB (High Affinity)< 0.006< 0.006
Isoniazid (INH) InhA (Cell Wall)0.15 - 0.30> 10.0 (Resistant)
Rifampicin (RIF) RNA Polymerase0.03 - 0.06> 10.0 (Resistant)
PA-824 (Pretomanid) Mycolic Acid / NO0.08 - 0.700.08 - 0.70

Data synthesis derived from established SAR progression studies of the 2[2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the benchmarking of these compounds relies on orthogonal, self-validating assay systems.

Protocol 1: Resazurin Microtiter Assay (REMA) for Extracellular MIC

Causality & Rationale: Mycobacterium tuberculosis has a slow doubling time (15–20 hours). Standard optical density (OD) measurements over a 7–14 day incubation are highly susceptible to artifacts from compound precipitation. We utilize Resazurin (Alamar Blue), an oxidation-reduction indicator. Metabolically active cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin. This provides a direct, artifact-free fluorometric correlation to bacterial viability.

W Step1 Compound Preparation (Scaffold vs. Standards) Step3 96-Well Plate Setup (Serial Dilutions) Step1->Step3 Step2 Mtb H37Rv Culture (Log-Phase Growth) Step2->Step3 Step4 Incubation (37°C, 7-14 Days) Step3->Step4 Step5 Resazurin Addition (Viability Indicator) Step4->Step5 Step6 Fluorescence Readout (MIC Determination) Step5->Step6

Step-by-step workflow for in-vitro MIC determination using the Resazurin Microtiter Assay.

Step-by-Step Execution:

  • Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching log phase (OD600 ≈ 0.4–0.6).

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate scaffold, Q203, INH, and PA-824.

  • System Validation Controls: Include drug-free bacterial controls (100% viability) and media-only controls (0% viability). Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

  • Inoculation: Add 104 CFU of Mtb per well. Incubate at 37°C for 7 days.

  • Readout: Add 30 μL of 0.02% resazurin solution. Incubate for an additional 24–48 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol 2: High-Content Screening (HCS) for Intracellular Activity

Causality & Rationale: Mtb is a facultative intracellular pathogen that survives within the acidic phagolysosomes of alveolar macrophages. A compound might show excellent extracellular activity but fail in vivo due to poor membrane permeability or acidic degradation. To validate the physiological relevance of the scaffold, we employ an intracellular macrophage infection model using 3[3]. This dual-readout system simultaneously quantifies bacterial load and host cell viability, ensuring that observed reductions in bacteria are not false positives caused by host cell cytotoxicity.

Step-by-Step Execution:

  • Host Cell Seeding: Seed THP-1 monocytes into 384-well plates and differentiate them into macrophages using 40 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 72 hours.

  • Infection: Infect macrophages with GFP-expressing Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1.

  • Washing: After 4 hours of phagocytosis, wash the cells extensively with PBS to remove extracellular bacteria.

  • Treatment: Apply the test compounds (Scaffold, Q203, Standards) across a concentration gradient.

  • Dual-Readout Imaging: After 5 days, stain macrophage nuclei with Hoechst 33342. Use an automated confocal microscope to capture images. The algorithm calculates the ratio of GFP area (bacterial load) to Hoechst-stained nuclei (host viability).

Conclusion

The benchmarking of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate illustrates a classic paradigm in rational drug design. While the isolated carboxylate scaffold possesses modest anti-tubercular activity (MIC ~65 μM), it provides the exact stereoelectronic framework required to access the QcrB binding pocket. By utilizing the self-validating REMA and HCS protocols outlined above, researchers can accurately track the optimization of this scaffold into clinical-grade amides like Q203, which ultimately surpass the efficacy of traditional standards like Isoniazid and PA-824 against drug-resistant strains.

References

  • Source: NIH.
  • Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203)
  • Source: CLOCKSS.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs.

Sources

Navigating the Nuances of GABAA Receptor Modulation: A Guide to Reproducible Biological Assays with Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of neurological and psychiatric therapeutics, the imidazo[1,2-a]pyridine scaffold represents a cornerstone of GABAA receptor modulation. Compounds from this class, exemplified by the widely known sedative-hypnotic zolpidem, offer a rich field for the discovery of novel therapeutics. However, the journey from a promising compound to a reproducible biological effect is paved with methodological intricacies. This guide provides an in-depth comparison of biological assays for imidazo[1,2-a]pyridine derivatives, with a focus on ensuring the reproducibility and reliability of your experimental data. While the specific compound, sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate, is a less common analogue, the principles and protocols discussed herein are broadly applicable to this chemical class.

The primary molecular target for imidazo[1,2-a]pyridines like zolpidem is the γ-aminobutyric acid type A (GABAA) receptor, the principal mediator of inhibitory neurotransmission in the brain.[1] These compounds typically act as positive allosteric modulators, enhancing the effect of GABA and leading to a reduction in neuronal excitability.[1] Zolpidem itself exhibits selectivity for GABAA receptors containing the α1 subunit.[2]

Comparing Methodologies for Assessing GABAA Receptor Modulation

The choice of biological assay is critical and depends on the specific research question, throughput requirements, and available resources. Here, we compare the most common assay formats for characterizing imidazo[1,2-a]pyridine derivatives.

Assay TypePrincipleAdvantagesDisadvantagesKey Considerations for Reproducibility
Radioligand Binding Assays Measures the direct interaction of a compound with the GABAA receptor by competing with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam).[1][3][4]Provides direct evidence of target engagement and allows for the determination of binding affinity (Ki).Does not provide information on functional activity (agonist, antagonist, or modulator). Requires handling of radioactive materials.Consistent membrane preparation, precise protein quantification, and accurate determination of non-specific binding are crucial.[3][4]
Functional Assays (FLIPR-based Membrane Potential) Measures changes in cell membrane potential upon GABAA receptor activation using a fluorescent dye.[5][6]High-throughput and provides functional information on compound activity. Can distinguish between agonists, antagonists, and allosteric modulators.[5][7][8]Can be susceptible to off-target effects that alter membrane potential. Requires specialized equipment (FLIPR).Stable cell line expression of the desired GABAA receptor subtype, consistent dye loading, and precise control of agonist concentration are paramount.[5][6]
Functional Assays (YFP-based Halide Ion Influx) Utilizes a yellow fluorescent protein (YFP) that is quenched by the influx of halide ions (like iodide) through the GABAA channel.[9]Robust, reproducible, and relatively inexpensive for a functional assay. Suitable for high-throughput screening.[9]Indirect measure of channel activation. The iodide concentration can affect the potency of GABA.[9]Consistent expression of both the GABAA receptor and YFP, as well as precise control of the iodide concentration, are key.[9]
Electrophysiology (Two-Microelectrode Voltage Clamp) Directly measures the flow of ions through the GABAA receptor channel in response to compound application in Xenopus oocytes or other cell types.[10]Gold standard for functional characterization, providing detailed information on channel kinetics and modulation.Low-throughput and technically demanding.Stable oocyte expression, precise voltage control, and rapid solution exchange are critical for obtaining reliable data.[10]

Experimental Protocols for Robust and Reproducible Data

To ensure the integrity of your findings, meticulous adherence to validated protocols is essential. Below are detailed, step-by-step methodologies for key assays.

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from established methods for GABAA receptor binding.[1][3][4]

Objective: To determine the binding affinity of a test compound (e.g., a derivative of imidazo[1,2-a]pyridine) to the GABAA receptor.

Materials:

  • Rat brain tissue

  • Homogenization Buffer (0.32 M sucrose, pH 7.4)

  • Binding Buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]muscimol)

  • Non-specific binding agent (e.g., 10 mM GABA)

  • Test compound at various concentrations

  • Scintillation fluid and counter

Membrane Preparation:

  • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold deionized water and homogenize.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in binding buffer and centrifuging three times.

  • Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C.

Binding Assay:

  • Thaw the membrane preparation on ice.

  • In a 96-well plate, add the following to each well:

    • Total Binding: Membrane preparation (0.1-0.2 mg protein), binding buffer, and [3H]muscimol (final concentration ~5 nM).

    • Non-specific Binding: Membrane preparation, 10 mM GABA, and [3H]muscimol.

    • Competition Binding: Membrane preparation, varying concentrations of the test compound, and [3H]muscimol.

  • Incubate at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

FLIPR-Based Membrane Potential Assay

This protocol is based on high-throughput screening methods for GABAA modulators.[5][6]

Objective: To functionally characterize the modulatory effects of an imidazo[1,2-a]pyridine derivative on GABAA receptor activity.

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2).

  • FLIPR Membrane Potential Assay Kit.

  • GABA (agonist).

  • Test compound.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Plate the HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare the fluorescent membrane potential dye according to the manufacturer's instructions.

  • Remove the cell culture medium and add the dye to the cells. Incubate to allow for dye loading.

  • Prepare a plate with varying concentrations of the test compound and a fixed, sub-maximal concentration of GABA (e.g., EC20).

  • Place both plates into the FLIPR instrument.

  • Initiate the assay, which will first measure the baseline fluorescence, then add the test compound, and finally add GABA.

  • The FLIPR will record the change in fluorescence over time, which corresponds to the change in membrane potential.

Data Analysis:

  • The fluorescence signal is proportional to the degree of membrane depolarization.

  • Plot the change in fluorescence against the concentration of the test compound to determine its EC50 (for agonists) or its potentiation of the GABA response (for positive allosteric modulators).

Factors Influencing Reproducibility

Several factors can impact the reproducibility of assays involving imidazo[1,2-a]pyridine derivatives:

  • Metabolism: Zolpidem is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4.[2][11][12][13] When using in vivo or cellular models with metabolic capacity, the parent compound's concentration may decrease over time, affecting the observed biological activity. It is crucial to consider the metabolic stability of the test compound.

  • Protein Binding: Zolpidem exhibits high protein binding (around 92.5%).[14] In assays containing serum or other proteins, the free concentration of the test compound will be lower than the total concentration, which can influence the apparent potency.

  • Solubility: The solubility of imidazo[1,2-a]pyridine derivatives can vary. Poor solubility can lead to inaccurate concentration-response curves and reduced reproducibility.

  • Cell Line Stability: In cell-based assays, the expression level and subunit composition of the GABAA receptor can change over time with repeated passaging.[5] Regular characterization of the cell line is recommended.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

GABAA_Signaling_Pathway GABA GABA GABAA_Receptor GABAA Receptor (α, β, γ subunits) GABA->GABAA_Receptor Binds to agonist site Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->GABAA_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: GABAA receptor signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Rat Brain Membranes start->prep_membranes assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->assay_setup incubation Incubate at 4°C assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki quantification->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

Conclusion

The successful and reproducible biological characterization of imidazo[1,2-a]pyridine derivatives hinges on a thorough understanding of their mechanism of action and the careful selection and execution of appropriate assays. By considering the factors that influence reproducibility, such as metabolism and protein binding, and by adhering to robust experimental protocols, researchers can generate high-quality, reliable data. This guide provides a framework for achieving that goal, ultimately facilitating the discovery and development of novel therapeutics targeting the GABAA receptor.

References

  • GABAA Receptor Binding Assay Protocol. (n.d.). UNC School of Medicine. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABAA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10.
  • Chen, S., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 6(6), 763-774.
  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429.
  • Im, W. B., Pregenzer, J. F., & Thomsen, D. R. (1994). Effects of GABA and various allosteric ligands on TBPS binding to cloned rat GABAA receptor subtypes. British Journal of Pharmacology, 112(4), 1025–1030.
  • Poklis, J. L., et al. (2016). Determining Zolpidem Compliance: Urinary Metabolite Detection and Prevalence in Chronic Pain Patients. Journal of Analytical Toxicology, 40(8), 629-635.
  • Zolpidem. (n.d.). PharmGKB. Retrieved from [Link]

  • Olubodun, J. O., & Ochs, H. R. (2024). Zolpidem.
  • Rohrig, T. P., Harryman, L. A., & Norton, M. C. (2010). Identification and quantitation of zolpidem in biological matrices using gas chromatography-mass spectrometry (GC-MS). Methods in Molecular Biology, 603, 519-526.
  • Faleschini, M. T., et al. (2019). Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. Planta Medica, 85(18), 1435-1444.
  • Desai, R., et al. (2016). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. ACS Chemical Neuroscience, 7(9), 1213-1224.
  • Ebrahimi, S., et al. (2016). Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. DARU Journal of Pharmaceutical Sciences, 24(1), 1.
  • Khom, S., et al. (2010). HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes. PLoS ONE, 5(7), e11523.
  • Greenblatt, D. J., et al. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 48(1), 89-97.
  • von Moltke, L. L., et al. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 48(1), 89-97.
  • Vu, N. T., et al. (2009). Development of a homogeneous immunoassay for the detection of zolpidem in urine. Journal of Analytical Toxicology, 33(8), 461-466.
  • Rohrig, T. P., Harryman, L. A., & Norton, M. C. (2010). Identification and quantitation of zolpidem in biological matrices using gas chromatography-mass spectrometry (GC-MS). Methods in Molecular Biology, 603, 519-526.
  • Zhang, Z., et al. (2024). Zolpidem restores sleep and decreases amyloid in a mouse model of Alzheimer's disease.
  • GABAA Receptors. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 472-476.
  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 755-760.
  • da Silva, G. V. J., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 26(11), 3293.
  • Movahed, M. A., Daraei, B., & Zarghi, A. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(8), 793-799.
  • Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 8994.
  • Mialli, F., et al. (2004).
  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022.
  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21(2), 140-163.
  • Singh, S., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal, 5(1), 1-15.
  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022.
  • Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3394.

Sources

Beyond Imidazo[1,2-a]pyridine: A Comparative Guide to Alternative Nitrogen-Bridged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Imidazo[1,2-a]pyridine is a universally recognized privileged scaffold in medicinal chemistry. It serves as the structural backbone for blockbuster drugs ranging from GABA-A receptor modulators (e.g., zolpidem, alpidem) to advanced kinase inhibitors[1][2]. However, as drug discovery programs mature, relying solely on the imidazo[1,2-a]pyridine core often exposes critical liabilities: high lipophilicity (which drives non-specific binding and hERG toxicity), metabolic susceptibility to cytochrome P450 oxidation, and a heavily crowded intellectual property (IP) landscape.

To circumvent these bottlenecks, medicinal chemists actively employ scaffold hopping to structurally related nitrogen-bridged bicyclic systems. This guide provides an objective, data-driven comparison of the imidazo[1,2-a]pyridine core against three highly effective alternative scaffolds: imidazo[1,2-b]pyridazine , pyrazolo[1,5-a]pyrimidine , and imidazo[1,2-a]pyrimidine .

Mechanistic Profiling of Alternative Scaffolds

Imidazo[1,2-b]pyridazine: The Lipophilicity Modulator

By introducing an additional nitrogen atom into the six-membered ring (at position 5), the imidazo[1,2-b]pyridazine scaffold significantly lowers the partition coefficient (LogP) compared to its imidazo[1,2-a]pyridine counterpart[3]. This modification alters the dipole moment and introduces a new hydrogen bond acceptor.

  • Causality in Design : In the development of the multi-kinase inhibitor ponatinib (FDA-approved for chronic myeloid leukemia), the imidazo[1,2-b]pyridazine core was selected because the N5 nitrogen optimally interacts with the kinase hinge region. This interaction maintains a favorable pharmacokinetic profile that overrides the notorious BCR-ABL T315I gatekeeper mutation[4][5].

Pyrazolo[1,5-a]pyrimidine: The Hinge-Binding Optimizer

This scaffold represents an isomeric rearrangement, fusing a five-membered pyrazole with a six-membered pyrimidine.

  • Causality in Design : The shift of the bridgehead nitrogen and the altered positions of the hydrogen bond acceptors fundamentally change the electron density of the core. For instance, in the development of GZD856, replacing the imidazo[1,2-b]pyridazine core of ponatinib with a pyrazolo[1,5-a]pyrimidine maintained the critical hinge-region hydrogen bonds while altering the steric bulk, yielding low-nanomolar inhibition of the BCR-ABL T315I mutant[6]. Furthermore, this scaffold is highly privileged in targeting cyclin-dependent kinases (CDKs) and PI3Kδ due to its unique geometric fit within the ATP-binding pocket[7].

Imidazo[1,2-a]pyrimidine: The Bioisosteric Sibling

Adding a nitrogen at the 8-position of the imidazo[1,2-a]pyridine core yields imidazo[1,2-a]pyrimidine.

  • Causality in Design : This direct bioisosteric replacement is frequently used to tune the pKa and reduce LogD. In CNS drug discovery, such as the development of GABA-A modulators (e.g., divaplon) and tau PET imaging tracers, replacing the C-H unit with an azine nitrogen reduces hepatic clearance and improves aqueous solubility without compromising the strict lipophilicity requirements (LogP 2.0–3.5) needed for blood-brain barrier (BBB) penetration[8][9].

ScaffoldHopping IPY Imidazo[1,2-a]pyridine (Baseline Scaffold) IPZ Imidazo[1,2-b]pyridazine (e.g., Ponatinib) IPY->IPZ Add N5 Lower LogP PPM Pyrazolo[1,5-a]pyrimidine (e.g., GZD856) IPY->PPM Isomeric Shift Hinge-binding tuning IPM Imidazo[1,2-a]pyrimidine (e.g., Divaplon) IPY->IPM Add N8 Lower Hepatic Clearance

Caption: Structural evolution from imidazo[1,2-a]pyridine to alternative nitrogen-bridged scaffolds.

Quantitative Physicochemical Comparison

The following table summarizes the general physicochemical shifts observed when hopping from the baseline imidazo[1,2-a]pyridine core to the alternative scaffolds.

ScaffoldRing SystemHeteroatomsTypical Δ LogP*Primary Target ClassesRepresentative Drug / Lead
Imidazo[1,2-a]pyridine 5,6-fused2 NitrogenBaselineGABA-A, Kinases, Anti-infectivesZolpidem, Alpidem
Imidazo[1,2-b]pyridazine 5,6-fused3 Nitrogen-0.5 to -1.0Tyrosine Kinases (BCR-ABL, VEGFR)Ponatinib[4]
Pyrazolo[1,5-a]pyrimidine 5,6-fused3 Nitrogen-0.3 to -0.8Ser/Thr Kinases (CDKs, PI3Kδ)Dinaciclib, GZD856[6]
Imidazo[1,2-a]pyrimidine 5,6-fused3 Nitrogen-0.4 to -0.9CNS Targets, PET TracersDivaplon[8]

* Δ LogP values are approximate and highly dependent on peripheral substitution patterns. The addition of a nitrogen atom generally decreases lipophilicity and increases aqueous solubility.

Experimental Methodologies

Self-Validating Synthesis Protocol: Pyrazolo[1,5-a]pyrimidine Core

The most robust method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound (or enaminone)[10].

Step-by-Step Protocol:

  • Reagent Preparation : Dissolve 1.0 eq of the substituted 5-aminopyrazole and 1.1 eq of the 1,3-diketone in glacial acetic acid (0.5 M concentration).

    • Causality: Acetic acid acts as both the solvent and a mild Brønsted acid catalyst. It facilitates the initial nucleophilic attack of the exocyclic amine onto the carbonyl carbon, followed by the necessary dehydration step.

  • Cyclocondensation : Heat the mixture to 100°C under reflux for 4-6 hours. Monitor reaction progress via LC-MS.

    • Causality: The elevated temperature provides the activation energy required for the secondary intramolecular cyclization (ring closure) between the pyrazole endocyclic nitrogen and the remaining carbonyl/enamine.

  • Quenching & Precipitation : Cool the mixture to room temperature and pour it into ice-cold water. Neutralize slowly with saturated aqueous NaHCO3​ until pH 7 is reached.

    • Validation Check: Neutralization forces the precipitation of the highly conjugated pyrazolo[1,5-a]pyrimidine product, leaving unreacted polar byproducts in the aqueous phase.

  • Purification & Verification : Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Validation Check: Confirm the regiochemistry via 2D NMR (NOESY/HMBC). Because asymmetric 1,3-diketones can yield two regioisomers, the presence of a single set of distinct pyrimidine protons confirms a regioselective reaction.

Self-Validating In Vitro Kinase Inhibition Assay (TR-FRET)

To objectively evaluate the efficacy of these alternative scaffolds as ATP-competitive kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Step-by-Step Protocol:

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well microplate, ensuring the final DMSO concentration in the assay well does not exceed 1% (v/v).

    • Causality: DMSO concentrations >1% can denature the kinase or artificially alter its conformation, leading to false negatives.

  • Enzyme-Substrate Incubation : Add the recombinant target kinase (e.g., BCR-ABL) and a biotinylated peptide substrate to the wells.

  • Reaction Initiation : Initiate the reaction by adding ATP at a concentration equal to its apparent Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Setting [ATP]=Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance. Higher ATP concentrations will artificially outcompete the inhibitor.

  • Quenching & Detection : After a 60-minute incubation at room temperature, add a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Data Analysis : Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

    • Validation Check: Always include a positive control (e.g., Ponatinib) and a negative control (DMSO only) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's statistical robustness.

KinaseAssay S1 1. Compound Preparation Serial dilution in DMSO (Max 1% final) S2 2. Enzyme Incubation Target Kinase + Biotinylated Substrate S1->S2 S3 3. Reaction Initiation Add ATP at apparent Km concentration S2->S3 Control Self-Validation | Calculate Z'-factor (>0.5) S2->Control S4 4. Quench & Detection EDTA + Eu-Antibody + Streptavidin-APC S3->S4 S5 5. Data Analysis TR-FRET Ratio & IC50 Non-linear Regression S4->S5

Caption: Self-validating TR-FRET kinase inhibition assay workflow for evaluating alternative scaffolds.

References

  • Cinco, A., et al. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family." MDPI, 2026. 1

  • "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." ResearchGate. 2

  • "Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors." ResearchGate. 3

  • "Exploring the untapped pharmacological potential of imidazopyridazines." RSC Publishing, 2024. 4

  • "Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds." ACS Omega, 2020. 5

  • "Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance." Taylor & Francis, 2017. 6

  • "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." PMC. 7

  • "8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine." Academia.edu. 8

  • "The Sensitivity of Tau Tracers for the Discrimination of Alzheimer's Disease Patients and Healthy Controls by PET." MDPI, 2023. 9

  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Publishing, 2025. 10

Sources

Safety Operating Guide

Personal protective equipment for handling Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational & Safety Guide: Handling Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Introduction Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2751616-03-0) is a highly valued building block in modern drug discovery. The imidazo[1,2-a]pyridine core is a privileged scaffold frequently utilized in the synthesis of GABA-A receptor agonists (e.g., zolpidem) and novel anti-tuberculosis agents[1]. Because this compound is supplied as a fine powder and acts as a basic sodium salt, it presents specific handling challenges. This guide synthesizes mechanistic toxicology with field-proven laboratory protocols to ensure safe, high-yield operations.

Physicochemical Profile & Hazard Causality

To handle this compound safely, researchers must understand the chemical causality behind its hazard classifications. The sodium salt configuration enhances its solubility in polar solvents, which is advantageous for cross-coupling and amidation reactions[2]. However, this same property makes it highly reactive with biological moisture.

Mechanistic Hazard Causality:

  • H315 (Skin Irritation) & H319 (Eye Irritation): Upon contact with sweat or tears, the sodium carboxylate undergoes localized hydrolysis, slightly elevating the pH. This localized alkalinity, combined with the lipophilic imidazopyridine core, strips protective lipids from the stratum corneum and corneal epithelium, leading to rapid irritation.

  • H335 (Respiratory Irritation): The compound is milled into a fine powder. If aerosolized, these micro-particulates deposit in the upper respiratory tract, where the mucosal lining provides an aqueous environment for immediate dissolution and localized pH alteration, triggering the cough reflex and mucosal inflammation.

Table 1: Physicochemical & Hazard Summary

AttributeSpecificationOperational Implication
CAS Number 2751616-03-0Unique identifier for SDS tracking and inventory.
Molecular Formula C10H9N2NaO2Contains a basic nitrogen and a sodium carboxylate.
Physical Form PowderHigh risk of aerosolization and static cling.
Storage Temp. Room Temperature (RT)Stable under ambient conditions; keep desiccated.
GHS Signal Word Warning (GHS07)Requires mandatory PPE and engineering controls.
Hazard Codes H315, H319, H335Dictates strict dermal, ocular, and respiratory protection.

Mechanistic Hazard Logic & PPE Matrix

The following logical relationship diagram maps the compound's physical properties to physiological hazards and the corresponding PPE required to break the exposure chain.

HazardLogic Compound Sodium 2,8-dimethylimidazo [1,2-a]pyridine-3-carboxylate (Powder Form) Skin Dermal Contact (H315) Compound->Skin Eye Ocular Exposure (H319) Compound->Eye Inhalation Inhalation of Dust (H335) Compound->Inhalation MechSkin Alkaline hydrolysis on skin surface removes lipids Skin->MechSkin MechEye Corneal epithelium disruption via pH alteration Eye->MechEye MechInh Mucous membrane irritation in upper respiratory tract Inhalation->MechInh PPE_Skin Nitrile Gloves & Lab Coat MechSkin->PPE_Skin PPE_Eye Safety Goggles (ANSI Z87.1) MechEye->PPE_Eye PPE_Inh N95/P100 Respirator or Fume Hood MechInh->PPE_Inh

Caption: Logical mapping of chemical properties to physiological hazards and required PPE.

Personal Protective Equipment (PPE) Matrix:

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Rationale: Nitrile provides a robust barrier against the basic sodium salt and offers excellent chemical resistance to polar aprotic solvents (like DMF or DMSO) used during downstream synthesis.

  • Eye Protection: Tight-fitting chemical safety goggles (ANSI Z87.1 compliant). Rationale: Standard safety glasses with side shields are insufficient against airborne micro-particulates that cause H319 ocular irritation.

  • Respiratory Protection: Handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-100 fpm. If engineering controls are unavailable, an N95/FFP2 particulate respirator is mandatory.

Experimental Workflow: Safe Handling & Amidation Protocol

Imidazo[1,2-a]pyridine-3-carboxylic acids are routinely converted into amides to synthesize active pharmaceutical ingredients[1]. The following self-validating protocol details the safe conversion of the sodium salt into an amide intermediate.

Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing inside Enclosure (Anti-static) Start->Weighing Transfer Closed-System Transfer to Reaction Flask Weighing->Transfer Spill Spill Detected? Weighing->Spill Accident Reaction Amidation Reaction (HATU/DIPEA in DMF) Transfer->Reaction Disposal Aqueous Waste Disposal (P501) Reaction->Disposal Spill->Transfer No CleanUp Spill Response Protocol (P362/P501) Spill->CleanUp Yes CleanUp->Disposal

Caption: Step-by-step experimental workflow for handling and reacting the compound.

Step-by-Step Amidation Protocol:

  • Preparation & Weighing (Static Control): Ensure the fume hood surface is clean. Use an anti-static weighing boat and a grounded spatula. Causality: The powder form is highly susceptible to electrostatic dispersion. Grounding prevents aerosolization and subsequent H335 exposure.

  • Solubilization & Transfer: Transfer the weighed sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate to an oven-dried round-bottom flask. Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL per mmol). Validation Check: Swirl until the solution is completely clear. The sodium salt should dissolve rapidly without the need for additional base.

  • Activation: Cool the flask to 0°C. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Stir for 15 minutes. Causality: Pre-activation forms the reactive O-7-azabenzotriazol-1-yl ester, preventing side reactions when the amine is introduced.

  • Amine Addition: Slowly add 1.1 equivalents of the target secondary amine. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH 4​ Cl). Causality: The mild acidity of NH 4​ Cl safely buffers the basicity of the sodium salt and DIPEA, forcing the newly formed lipophilic amide into the organic phase during subsequent ethyl acetate extraction.

Spill Response & Disposal Plan

A self-validating safety system requires a robust contingency plan for accidental releases.

  • Immediate Action (P304+P340): If powder is spilled outside the fume hood, immediately halt operations. Evacuate personnel from the immediate vicinity to prevent inhalation of dust. Don an N95 respirator before returning to the spill site.

  • Containment & Neutralization: Do NOT dry sweep. Dry sweeping aerosolizes the H335 particulate. Instead, cover the powder with a damp absorbent pad (lightly moistened with water or a 1% acetic acid solution). Causality: The moisture binds the powder, preventing dust formation, while the trace acetic acid neutralizes the basic sodium carboxylate.

  • Decontamination (P302+P352): Wipe the area inward from the edges. Wash the contaminated surface thoroughly with soap and water. Validation Check: Swipe the cleaned area with a damp pH test strip; it should read neutral (pH 6-7).

  • Disposal (P501): Place all contaminated wipes, gloves, and weighing boats into a sealed, clearly labeled hazardous waste container. Aqueous waste generated from the reaction workup must be segregated into a designated "Basic Aqueous Waste" stream, separate from acidic or heavy-metal waste.

References

  • Title: Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters Source: CLOCKSS Archive URL: [Link]

  • Title: Pd-Catalyzed Aerobic C–H Carbonylative Esterification of Imidazo[1,2-a]pyridines with Alcohols as the Carbonyl Source Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.